FUB-PB-22 3-carboxyindole metabolite
描述
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLLPLNNVZERDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501342135 | |
| Record name | FUB-PB-22 3-Carboxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226883-79-0 | |
| Record name | FUB-PB-22 3-Carboxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501342135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the FUB-PB-22 3-Carboxyindole Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the FUB-PB-22 3-carboxyindole metabolite, a primary breakdown product of the synthetic cannabinoid FUB-PB-22. This document details its chemical structure, metabolic formation, and the analytical methods used for its identification and quantification.
Chemical Structure and Identification
The this compound is scientifically known as 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid.[1][2] It is the product of the ester hydrolysis of the parent compound, FUB-PB-22.[3][4]
Chemical Identifiers:
-
Molecular Weight: 269.3 g/mol [1]
-
SMILES: O=C(O)C1=CN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3[5]
-
InChI: 1S/C16H12FNO2/c17-12-7-5-11(6-8-12)9-18-10-14(16(19)20)13-3-1-2-4-15(13)18/h1-8,10H,9H2,(H,19,20)[1]
Metabolic Pathway and In Vitro Data
FUB-PB-22 undergoes rapid and extensive metabolism in humans, primarily through the enzymatic hydrolysis of its ester linkage. This process yields the 3-carboxyindole metabolite and 8-quinolinol.[3][4] The hydrolysis is catalyzed by carboxylesterases, with CES1 being identified as a key enzyme.[7]
The this compound, also referred to in literature as FBI-COOH or M7, is considered a major and predominant metabolite of FUB-PB-22.[3][4] It serves as a crucial urinary marker for detecting FUB-PB-22 intake.[3]
Quantitative Metabolic Data
The following table summarizes the key in vitro pharmacokinetic parameters of the parent compound FUB-PB-22, which directly relates to the formation of the 3-carboxyindole metabolite.
| Parameter | Value | Source |
| In Vitro Half-Life (T₁/₂) in HLM | 11.5 ± 0.03 min | [4] |
| In Vitro Microsomal Intrinsic Clearance (CLᵢₙₜ, ₘᵢ𝒸ᵣ) | 0.060 mL/min/mg | [4] |
| Scaled Intrinsic Clearance (CLᵢₙₜ) | 57.1 mL/min/kg | [4] |
| Predicted Human Hepatic Clearance (CLн) | 14.8 mL/min/kg | [4] |
| Predicted Human Hepatic Extraction Ratio (ER) | 0.74 | [4] |
HLM: Human Liver Microsomes
Further metabolism of the 3-carboxyindole metabolite can occur, including hydroxylation and glucuronidation.[3][4]
Experimental Protocols
The identification and quantification of the this compound are primarily achieved through in vitro metabolism studies followed by analysis with high-resolution mass spectrometry.
In Vitro Metabolism in Human Hepatocytes
This protocol is designed to identify the metabolites of a parent compound.
Objective: To generate and identify metabolites of FUB-PB-22, including the 3-carboxyindole metabolite.
Methodology:
-
Incubation: Incubate 10 μM of FUB-PB-22 with cryopreserved human hepatocytes for a period of 3 hours.[3][8]
-
Sample Preparation: Terminate the incubation by adding an equal volume of ice-cold acetonitrile. Centrifuge the samples to precipitate proteins.[9]
-
Extraction: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for analysis.[9]
-
Analysis: Analyze the samples using liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS).[3][8]
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol is used to determine the rate of metabolism of a compound.
Objective: To determine the in vitro half-life and intrinsic clearance of FUB-PB-22.
Methodology:
-
Incubation: Incubate 1 μM of FUB-PB-22 with human liver microsomes (HLM) for up to 1 hour.[3]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent drug at each time point using LC-MS/MS.
-
Calculation: Determine the half-life (T₁/₂) by plotting the natural logarithm of the remaining parent drug concentration against time. Calculate the intrinsic clearance from the half-life.
Analytical Method: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS)
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or TripleTOF).[9][10]
Chromatographic Conditions (Example):
-
Column: A C18 or similar reversed-phase column.[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11]
-
Flow Rate: 0.5 mL/min.[4]
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Information-dependent acquisition (IDA) or data-dependent acquisition (DDA) to collect both full scan MS and MS/MS data.[3]
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research on the direct pharmacological activity and signaling pathways of the this compound. Synthetic cannabinoid metabolites, particularly those that have undergone significant structural changes like the formation of a carboxylic acid group, often exhibit greatly reduced affinity for cannabinoid receptors (CB1 and CB2) compared to the parent compound. The primary role of such metabolites is often detoxification and elimination from the body.
While the parent compound, FUB-PB-22, is a potent agonist at CB1 and CB2 receptors, it is unlikely that the 3-carboxyindole metabolite retains significant cannabimimetic activity.[4] Further research is required to definitively characterize its pharmacological profile and determine if it interacts with other biological targets.
Visualizations
Metabolic Pathway of FUB-PB-22
Caption: Primary metabolic pathway of FUB-PB-22.
Experimental Workflow for Metabolite Identification
Caption: Workflow for identifying FUB-PB-22 metabolites.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound [A neat solid] [lgcstandards.com]
- 3. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biomall.in [biomall.in]
- 7. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Human Metabolic Fate of FUB-PB-22: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FUB-PB-22 is a synthetic cannabinoid that has been detected in herbal blends. Understanding its metabolic fate in humans is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vitro and in vivo human metabolism of FUB-PB-22, detailing experimental methodologies, summarizing quantitative data, and visualizing key metabolic processes.
Core Metabolic Pathways
The metabolism of FUB-PB-22 in humans primarily proceeds through two main phases. Phase I metabolism involves the initial breakdown of the parent compound, while Phase II metabolism consists of the conjugation of metabolites with endogenous molecules to facilitate excretion.
Phase I Metabolism
The predominant Phase I metabolic pathway for FUB-PB-22 is ester hydrolysis, which cleaves the ester bond. This is followed by hydroxylation at various positions on the molecule.[1][2][3][4]
Phase II Metabolism
Following Phase I transformations, the resulting metabolites can undergo glucuronidation, a common Phase II reaction where glucuronic acid is attached to the metabolite, increasing its water solubility and facilitating its elimination from the body.[1][2]
Quantitative Metabolic Data
The following table summarizes the key quantitative data available for the human metabolism of FUB-PB-22.
| Parameter | Value | System | Reference |
| Metabolic Half-Life (T1/2) | 11.5 ± 0.03 min | Human Liver Microsomes (HLM) | [1][2] |
| In Vitro Microsomal Intrinsic Clearance (CLint, micr) | 0.060 mL/min/mg | Human Liver Microsomes (HLM) | [2] |
| Intrinsic Clearance (CLint) | 57.1 mL/min/kg | Scaled from HLM | [2] |
| Predicted Human Hepatic Clearance (CLH) | 14.8 mL/min/kg | Calculated from HLM data | [2] |
| Predicted Extraction Ratio (ER) | 0.74 | Calculated from HLM data | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of metabolic studies. The following sections outline the key experimental protocols used in the investigation of FUB-PB-22 metabolism.
In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol is designed to determine the rate at which FUB-PB-22 is metabolized by liver enzymes.
-
Incubation: 1 µM of FUB-PB-22 is incubated with human liver microsomes.[1][2]
-
Duration: The incubation is carried out for up to 1 hour.[1][2]
-
Analysis: Samples are analyzed at various time points to measure the decrease in the parent compound concentration.
-
Data Calculation: The half-life (T1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of FUB-PB-22.[2]
In Vitro Metabolite Profiling in Human Hepatocytes
This protocol aims to identify the metabolites produced from FUB-PB-22 in a system that more closely resembles the cellular environment of the liver.
-
Incubation: 10 µM of FUB-PB-22 is incubated with pooled cryopreserved human hepatocytes.[1][2][3]
-
Duration: The incubation period is typically 3 hours.[1][2][3]
-
Sample Preparation: After incubation, the samples are treated to stop the metabolic reactions and prepared for analysis.
-
Analysis: Metabolite identification is performed using high-resolution mass spectrometry (e.g., TripleTOF 5600+).[3]
In Vivo Metabolite Analysis in Urine
This protocol is used to confirm the presence of metabolites in authentic human samples.
-
Sample Collection: Urine specimens are collected from individuals suspected of FUB-PB-22 intake.[1][2]
-
Enzymatic Hydrolysis: The urine samples are treated with β-glucuronidase to cleave any glucuronide conjugates, releasing the Phase I metabolites.[1][2]
-
Extraction: The metabolites are then extracted from the urine matrix.
-
Analysis: The extracted samples are analyzed by high-resolution mass spectrometry to identify the metabolites present.[1][2]
Visualizing Metabolic and Experimental Processes
Diagrams are provided below to illustrate the metabolic pathways and experimental workflows.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Metabolic Conversion of FUB-PB-22 to 3-Carboxyindole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the metabolic pathway of the synthetic cannabinoid FUB-PB-22, with a specific focus on its biotransformation to 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (fluorobenzylindole-3-carboxylic acid or FBI-COOH), a key urinary marker. This document details the metabolic processes, presents quantitative data from in vitro studies, outlines experimental protocols for analysis, and provides visual representations of the metabolic pathway and experimental workflows.
Introduction
FUB-PB-22 is a potent synthetic cannabinoid that has been identified in recreational drug markets. Understanding its metabolism is crucial for forensic identification of intake, clinical toxicology, and in the development of potential therapeutic interventions. The primary metabolic route for FUB-PB-22 involves enzymatic transformation in the liver, leading to the formation of several metabolites, with 3-carboxyindole derivatives being of significant interest for biomonitoring.
The Metabolic Pathway of FUB-PB-22
The metabolism of FUB-PB-22 is rapid and extensive, primarily initiated by ester hydrolysis. This initial step cleaves the ester bond, leading to the formation of two main fragments: 8-quinolinol and 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (FBI-COOH). FBI-COOH is the central metabolite in the pathway leading to the commonly referred to "3-carboxyindole" metabolite.
Subsequent metabolic transformations of FBI-COOH involve Phase I and Phase II reactions. Phase I metabolism is characterized by hydroxylation, where a hydroxyl group is added to the fluorobenzyl or indole (B1671886) moiety of FBI-COOH. This is followed by Phase II metabolism, where the hydroxylated metabolites are conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted in urine.[1][2]
In human liver microsomes (HLM), FUB-PB-22 is rapidly metabolized, with a half-life of approximately 11.5 minutes.[1][2] In human hepatocyte samples, FBI-COOH (designated as M7 in some studies) and its hydroxylated form (M6) are identified as the major metabolites.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro metabolism studies of FUB-PB-22.
Table 1: Metabolic Stability of FUB-PB-22 in Human Liver Microsomes (HLM)
| Parameter | Value | Reference |
| Half-life (t1/2) | 11.5 ± 0.03 min | [2] |
| In vitro Intrinsic Clearance (CLint, micr) | 0.060 mL/min/mg | [1] |
| Intrinsic Clearance (CLint) | 57.1 mL/min/kg | [1] |
| Predicted Human Hepatic Clearance (CLH) | 14.8 mL/min/kg | [1] |
| Extraction Ratio (ER) | 0.74 | [1] |
Table 2: Major Metabolites of FUB-PB-22 Identified in Human Hepatocytes
| Metabolite ID | Metabolite Name | Biotransformation Pathway | Relative Abundance | Reference |
| M7 | Fluorobenzylindole-3-carboxylic acid (FBI-COOH) | Ester Hydrolysis | Major | [1][2] |
| M6 | Hydroxylated FBI-COOH | Ester Hydrolysis, Hydroxylation | Major | [1][2] |
| M8 | 8-quinolinol sulfate | Ester Hydrolysis, Sulfation | Detected | [1] |
Experimental Protocols
This section details the methodologies employed in the in vitro investigation of FUB-PB-22 metabolism.
In Vitro Incubation with Human Hepatocytes
-
Objective: To identify the metabolic profile of FUB-PB-22 in a cellular model that closely mimics in vivo liver metabolism.
-
Procedure:
-
Cryopreserved human hepatocytes are thawed and suspended in incubation medium.
-
FUB-PB-22 is added to the hepatocyte suspension at a final concentration of 10 μM.[1][2]
-
The mixture is incubated for a period of up to 3 hours at 37°C.[1][2]
-
Samples are collected at various time points (e.g., 0, 1, and 3 hours).
-
The reaction is quenched by the addition of a cold organic solvent, typically acetonitrile (B52724).
-
The samples are then centrifuged to precipitate proteins.
-
The supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS analysis.[1]
-
Metabolic Stability Assay in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolism of FUB-PB-22 by liver enzymes.
-
Procedure:
-
FUB-PB-22 is incubated with pooled human liver microsomes (1 μM final concentration) in a phosphate (B84403) buffer containing a NADPH-regenerating system.[1][2]
-
The incubation is carried out at 37°C for up to 1 hour.[1][2]
-
Aliquots are removed at specific time intervals and the reaction is terminated with a quenching solvent.
-
The samples are processed for analysis to determine the concentration of the remaining parent drug over time.
-
Sample Preparation for LC-MS/MS Analysis
-
Objective: To extract the metabolites from the incubation matrix and prepare them for instrumental analysis.
-
Procedure:
-
To the collected samples (from hepatocyte or HLM incubations), an equal volume of ice-cold acetonitrile is added to precipitate proteins.
-
The mixture is vortexed and then centrifuged at high speed (e.g., 16,100 x g for 5 minutes at 4°C).
-
The resulting supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a solution compatible with the LC-MS/MS mobile phase (e.g., a mixture of mobile phase A and B).
-
High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Objective: To separate, detect, and identify the metabolites of FUB-PB-22.
-
Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight (QTOF) or Orbitrap instrument).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Mobile Phase A: Water with a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mobile Phase B: Acetonitrile with a small amount of formic acid (e.g., 0.1%).
-
-
Gradient Program: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. Product ion scans (MS/MS) are triggered for ions of interest to obtain fragmentation patterns for structural elucidation.
-
Visualizations
The following diagrams illustrate the metabolic pathway of FUB-PB-22 and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of FUB-PB-22 to its major metabolites.
Caption: Experimental workflow for FUB-PB-22 metabolite identification.
References
The Metabolic Fate of FUB-PB-22 in Human Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic cannabinoid FUB-PB-22 in human hepatocytes. The information presented herein is intended to support forensic analysis, clinical toxicology, and drug development efforts by elucidating the primary metabolic pathways and resulting biomarkers of FUB-PB-22 exposure.
Introduction
FUB-PB-22 is a potent synthetic cannabinoid that has been identified in herbal blends.[1] Understanding its metabolic fate in humans is crucial for developing reliable analytical methods to detect its use and for assessing its potential toxicological profile. This document summarizes the key findings from in vitro studies using human hepatocytes, which serve as a robust model for hepatic drug metabolism.
The primary metabolic transformation of FUB-PB-22 is initiated by enzymatic hydrolysis of the ester linkage, a common metabolic route for this class of compounds.[1][2] This initial step is followed by further phase I and phase II modifications, leading to a series of metabolites that can be targeted for analytical detection.
Data Presentation: FUB-PB-22 Metabolism
The metabolism of FUB-PB-22 is rapid, with a reported half-life of 11.5 minutes in human liver microsomes.[1] In human hepatocyte incubations, seven key metabolites have been identified.[1] The primary biotransformation is ester hydrolysis, which cleaves the parent molecule to form fluorobenzylindole-3-carboxylic acid (FBI-COOH). This major metabolite undergoes further hydroxylation.[1]
Table 1: Summary of FUB-PB-22 Metabolites Identified in Human Hepatocytes
| Metabolite ID | Biotransformation | Common Name | Status |
| M7 | Ester Hydrolysis | FBI-COOH | Major |
| M6 | Ester Hydrolysis, Hydroxylation | Hydroxylated FBI-COOH | Major |
| - | Further Glucuronidation | - | Identified |
| - | Other Minor Pathways | - | Identified |
Note: This table is a qualitative summary based on available literature. Specific quantitative distribution of each metabolite is not detailed in the provided search results.
Experimental Protocols
The following protocols are based on methodologies reported for the in vitro metabolism of FUB-PB-22.[1][3]
Metabolite Profiling in Human Hepatocytes
-
Cell System: Pooled cryopreserved human hepatocytes.
-
Substrate Concentration: 10 μM FUB-PB-22.
-
Incubation Time: Up to 3 hours.
-
Sample Analysis: Samples are collected at various time points and analyzed by high-resolution mass spectrometry (HRMS).[1][3]
Metabolic Stability Assessment
-
System: Human liver microsomes (HLM).
-
Substrate Concentration: 1 μM FUB-PB-22.
-
Incubation Time: Up to 1 hour.[1]
-
Analysis: The disappearance of the parent compound over time is monitored to calculate the metabolic half-life.[1]
Analytical Method: High-Resolution Mass Spectrometry
-
Technique: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is employed for the identification and characterization of metabolites.[1]
-
Data Acquisition: Information-dependent acquisition is used to collect full scan mass spectra and product ion spectra for structural elucidation.[1]
Visualization of Metabolic Pathways and Workflows
Metabolic Pathway of FUB-PB-22
The metabolic cascade of FUB-PB-22 in human hepatocytes primarily involves two key steps: ester hydrolysis followed by hydroxylation.
Caption: Metabolic pathway of FUB-PB-22 in human hepatocytes.
Experimental Workflow for Metabolite Identification
The process of identifying FUB-PB-22 metabolites involves a systematic in vitro experimental and analytical workflow.
Caption: Experimental workflow for FUB-PB-22 metabolite ID.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic cannabinoid BB-22 (QUCHIC): Human hepatocytes metabolism with liquid chromatography-high resolution mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of FUB-PB-22 3-carboxyindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
FUB-PB-22 3-carboxyindole, formally known as 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid, is the primary urinary metabolite of the synthetic cannabinoid FUB-PB-22.[1][2] As the detection of metabolites is a crucial aspect of forensic analysis and in understanding the pharmacology of parent compounds, a thorough characterization of their physicochemical properties is essential. This guide provides a detailed overview of the known properties of FUB-PB-22 3-carboxyindole, outlines experimental protocols for the determination of key physical constants, and illustrates its metabolic origin and the biological pathway of its parent compound.
Physicochemical Properties
| Property | Value | Source |
| Formal Name | 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid | [3] |
| CAS Number | 226883-79-0 | [3] |
| Molecular Formula | C₁₆H₁₂FNO₂ | [3] |
| Molecular Weight | 269.3 g/mol | [3] |
| Purity | ≥98% | [3] |
| Formulation | A solid | [3] |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml)Ethanol: Slightly soluble (0.1-1 mg/ml) | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years | [3] |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| pKa | Not readily available |
Metabolic Pathway of FUB-PB-22
FUB-PB-22 undergoes extensive metabolism in the human body, primarily through ester hydrolysis, to yield its 3-carboxyindole metabolite.[1][2] This biotransformation is a critical step in the detoxification and elimination of the parent compound. The following diagram illustrates this primary metabolic pathway.
Caption: Metabolic conversion of FUB-PB-22.
Cannabinoid Receptor 1 (CB1) Signaling Pathway
The parent compound, FUB-PB-22, is a potent agonist of the cannabinoid receptor 1 (CB1).[4] The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are responsible for the psychoactive effects of cannabinoids. The diagram below provides a simplified overview of the canonical CB1 signaling pathway.
Caption: Simplified CB1 receptor signaling cascade.
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally determine the melting point, boiling point, and pKa of FUB-PB-22 3-carboxyindole, the following general protocols are provided as a starting point. These methods are standard for the characterization of organic carboxylic acids.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, solid FUB-PB-22 3-carboxyindole is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2°C per minute) as the expected melting point is approached.
-
Data Recording: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. FUB-PB-22 - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Toxicological Screening of Novel Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel synthetic cannabinoids (NSCs) represent a large and structurally diverse class of new psychoactive substances (NPS). While designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, many NSCs exhibit significantly higher potency and efficacy, particularly at the cannabinoid type 1 (CB1) receptor. This enhanced activity is associated with a greater risk of severe and unpredictable toxicity, including neuropsychiatric effects, cardiovascular complications, and in some cases, death.[1] Therefore, a robust and systematic toxicological screening paradigm is essential for the characterization of these emerging substances to inform public health and regulatory bodies.
This in-depth technical guide provides a comprehensive overview of the core methodologies for the toxicological screening of NSCs. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a framework for data interpretation, and a summary of key toxicological data for a range of NSCs.
In Vitro Toxicological Screening
In vitro assays are fundamental to the initial toxicological assessment of NSCs, providing a rapid and cost-effective means to evaluate their cytotoxic potential, receptor binding affinity, and functional activity.
Cytotoxicity Assays
Cytotoxicity assays are employed to determine the concentration at which a substance induces cell death. Multiple assays, based on different cellular mechanisms, should be utilized to obtain a comprehensive cytotoxicity profile.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y human neuroblastoma, HepG2 human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Exposure: Treat the cells with a range of concentrations of the NSC for 24 to 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 0.1% Triton X-100).
-
MTT Incubation: After the exposure period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C in the dark.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
b) Neutral Red Uptake (NRU) Assay
This assay assesses the viability of cells based on their ability to take up and store the supravital dye neutral red in their lysosomes.
-
Cell Seeding and Compound Exposure: Follow steps 1 and 2 from the MTT assay protocol.
-
Neutral Red Incubation: After compound exposure, replace the medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for 3 hours at 37°C.
-
Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid, 50% ethanol) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
c) Lactate Dehydrogenase (LDH) Assay
This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
-
Cell Seeding and Compound Exposure: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH in the supernatant according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and determine the IC50 value.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| CB83 | HT-29 | MTT | 24 | 1.0 ± 0.10 | [2] |
| Δ⁹-THC | HT-29 | MTT | 24 | 30.0 ± 1.01 | [2] |
| Cannabidiol (CBD) | HT-29 | MTT | 24 | 30.0 ± 3.02 | [2] |
| AMB-FUBINACA | AtT20 (CB1) | LDH | 1 | > 30 | [3] |
| XLR-11 | HBMECs | MTT | 24 | Not specified, increased viability | [1] |
| JWH-018 | SH-SY5Y | MTT, NRU, LDH | 24 | Not significantly cytotoxic up to 150 µM | |
| 5-epi CP 55,940 | Various CRC cell lines | MTT | Not specified | Varies by cell line | [4] |
Receptor Binding and Functional Activity Assays
These assays are crucial for determining the affinity of an NSC for cannabinoid receptors (CB1 and CB2) and its functional consequence (i.e., agonist, antagonist, or inverse agonist activity).
This competitive binding assay measures the ability of an NSC to displace a radiolabeled ligand from the cannabinoid receptors.
-
Membrane Preparation: Prepare cell membranes from cells expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), and varying concentrations of the NSC.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of the NSC (the concentration that displaces 50% of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.
-
Membrane Preparation: Use cell membranes from cells expressing CB1 or CB2 receptors.
-
Assay Buffer: Prepare an assay buffer containing GDP (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, 30 µM GDP, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the NSC, and [³⁵S]GTPγS.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Filtration and Scintillation Counting: Follow steps 5-7 from the radioligand binding assay protocol.
-
Data Analysis: Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) of the NSC relative to a known full agonist (e.g., CP55,940).
| Compound | Receptor | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| Indazoles | |||||
| 5F-ADB (5F-MDMB-PINACA) | CB1 | 0.42 | 0.45 - 27.6 | High | [5][6][7] |
| MDMB-4en-PINACA | CB1 | 0.28 - 1.4 | 0.68 - 3.30 | 106 - 654 | [1][8] |
| ADB-4en-PINACA | CB1 | 0.17 | 1.45 - 11.6 | High | [1][8] |
| CUMYL-PEGACLONE | CB1 | Sub-nanomolar | Sub-nanomolar | >300 | [9] |
| Indoles | |||||
| 5F-MDMB-PICA | CB1 | 1.24 | 0.45 - 27.6 | High | [6] |
| MMB-4en-PICA | CB1 | - | - | - | [10][11][12] |
| JWH-018 | CB1 | 9.0 | - | Full agonist | |
| JWH-210 | CB1 | 2.6 x 10⁻² | - | - | [13] |
| Other | |||||
| AMB-FUBINACA | CB1 | - | 0.45 - 36 | High | [5] |
| XLR-11 | CB1 | - | - | - |
Emax is often expressed relative to a standard full agonist like CP55,940 or JWH-018.
Genotoxicity Assays
Genotoxicity assays are performed to assess the potential of a substance to damage genetic material.
This assay detects the formation of micronuclei, which are small nuclei that form outside the main nucleus in daughter cells and contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Cell Culture: Use a suitable cell line, such as TK6 human lymphoblastoid cells.
-
Compound Exposure: Treat the cells with the NSC at various concentrations, with and without an exogenous metabolic activation system (S9 mix), for a short duration (e.g., 3-4 hours) followed by a recovery period, or for a longer duration (e.g., 24 hours).
-
Cytotoxicity Assessment: Determine the cytotoxicity of the NSC to ensure that the concentrations used in the MN test are not overly toxic (cell viability should be at least 45 ± 5%).
-
Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., propidium (B1200493) iodide) and a cytoplasmic stain.
-
Analysis: Analyze the cells using flow cytometry or microscopy to quantify the frequency of micronucleated cells.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase in micronuclei indicates a positive genotoxic effect.[14]
In Vivo Toxicological Screening
In vivo studies in animal models are essential for evaluating the systemic toxicity and behavioral effects of NSCs.
Acute Toxicity (LD50) Determination
The median lethal dose (LD50) is the dose of a substance that is lethal to 50% of a test population.
-
Animal Model: Use a suitable animal model, typically mice or rats.
-
Dose Administration: Administer the NSC to different groups of animals at a range of doses via a relevant route (e.g., intraperitoneal, oral).
-
Observation: Observe the animals for a specified period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50 value.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| THJ-2201 | Mice | Oral | 822.20 | [15] |
| 4-F-MDMB-BUTINACA | Mice | - | Not explicitly stated, but caused death at high doses | [3] |
Note: LD50 data for many novel synthetic cannabinoids is limited in the public domain.
Behavioral Pharmacology
Behavioral assays in rodents are used to assess the psychoactive effects of NSCs and their potential for abuse.
This is a series of four tests that are characteristic of CB1 receptor activation in mice.
-
Hypothermia: Measure the rectal temperature of the mice before and at various time points after administration of the NSC.
-
Analgesia: Assess the antinociceptive effects using a tail-flick or hot-plate test.
-
Catalepsy: Measure the time it takes for a mouse to move from an imposed posture (e.g., forepaws on a raised bar).
-
Hypolocomotion: Quantify the reduction in spontaneous motor activity in an open field or activity chamber.
This procedure assesses the subjective effects of a drug by training animals to discriminate between the effects of a known drug (e.g., Δ⁹-THC) and a vehicle.
-
Training: Train animals (e.g., rats or mice) to press one of two levers in an operant chamber to receive a reward (e.g., food pellet). One lever is designated as the "drug" lever and the other as the "vehicle" lever.
-
Testing: Administer the NSC and observe which lever the animal predominantly presses. Full substitution for the training drug indicates similar subjective effects.
-
Data Analysis: Determine the dose-response relationship for the NSC to substitute for the training drug and calculate the ED50 value (the dose at which the drug substitutes for the training drug in 50% of the animals).
| Compound | Animal Model | Assay | ED50 (mg/kg) | Reference |
| 5F-ADB | Mice | Tetrad | 0.03 - 0.77 | [1] |
| MDMB-4en-PINACA | Mice | Tetrad | 0.03 - 0.77 | [1] |
| ADB-4en-PINACA | Mice | Tetrad | 0.03 - 0.77 | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in NSC toxicology is crucial for understanding their mechanisms of action and for designing effective screening strategies.
Cannabinoid Receptor Signaling Pathways
NSCs primarily exert their effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).
Experimental Workflow for Toxicological Screening
A tiered approach is recommended for the toxicological screening of NSCs, starting with in vitro assays and progressing to in vivo studies for compounds of high interest or concern.
Conclusion
The toxicological screening of novel synthetic cannabinoids is a complex but critical undertaking. The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these substances. By employing a combination of in vitro and in vivo assays, researchers can elucidate the cytotoxic, receptor-mediated, and behavioral effects of NSCs. This information is paramount for understanding their potential risks to human health and for guiding evidence-based public health and regulatory responses to this ever-evolving class of psychoactive substances. Further research is needed to develop and validate high-throughput screening methods and to better understand the long-term toxicological consequences of NSC use.
References
- 1. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA | MDPI [mdpi.com]
- 2. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicopublication.com [medicopublication.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revealing the therapeutic potential of synthetic cannabinoids: a systematic review of cannabinoid receptor binding dynamics and their implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Obscure Threat: A Technical Guide to FUB-PB-22 in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic cannabinoid FUB-PB-22, focusing on its prevalence in forensic toxicology cases, analytical methodologies for its detection, and its mechanism of action. FUB-PB-22 and its analogue, 5F-PB-22, are potent agonists of the cannabinoid receptors and have been implicated in driving under the influence of drugs (DUID) and postmortem cases. Due to their rapid metabolism, the detection of parent compounds in biological matrices is challenging, necessitating a thorough understanding of their metabolic fate and the use of sensitive analytical techniques.
Data on the Prevalence and Concentration of FUB-PB-22 and 5F-PB-22
The consumption of FUB-PB-22 and the closely related compound 5F-PB-22 has been documented in various forensic toxicology contexts, including fatalities and DUID cases. The following tables summarize the quantitative findings from published case reports.
Table 1: Concentrations of FUB-PB-22 in Forensic Casework
| Case Type | Matrix | Concentration (ng/mL or ng/g) | Country | Reference |
| DUID | Blood | 0.21 | Sweden | [1] |
| DUID | Blood | 1.8 | Sweden | [1] |
Table 2: Concentrations of 5F-PB-22 in Postmortem Forensic Casework
| Case Number | Matrix | Concentration (ng/mL) | Other Relevant Toxicological Findings | Cause of Death | Reference |
| 1 | Femoral Blood | 1.1 | Ethanol (0.033 g/dL) | 5F-PB-22 intoxication | [2] |
| 2 | Antemortem Serum | 1.3 | THCCOOH (176 and 246 ng/mL in two separate samples) | Fulminant liver failure in the setting of THC and 5F-PB-22 exposure | [2] |
| 3 | Iliac Blood | 1.5 | Not specified | Suspected acute drug intoxication with 5F-PB-22 | [2] |
| 4 | Superior Vena Cava Blood | 1.5 | Not specified | Suspected acute drug intoxication with 5F-PB-22 | [2] |
| 5 | Femoral Blood | 0.37 | Ethanol, traces of AB-CHMINACA and 5F-AKB-48 in herbal blend | Synthetic cannabinoid toxicity | [3] |
Table 3: Prevalence of PB-22 and 5F-PB-22 in U.S. Forensic Laboratories (2013-2018)
| Year | Number of PB-22 Reports | Number of 5F-PB-22 Reports |
| 2013 | 1,978 | 1,978 |
| 2017 | 30 | 8 |
| 2018 | 7 | 5 |
| Data from the DEA's System to Retrieve Information from Drug Evidence (STRIDE)/STARLiMS and the National Forensic Laboratory Information System (NFLIS).[4] |
Experimental Protocols for the Detection of FUB-PB-22 and its Metabolites
The detection of FUB-PB-22 and its metabolites in biological samples requires sensitive and specific analytical methods, primarily centered around mass spectrometry.
Sample Preparation
Blood and Serum: A common method for the extraction of FUB-PB-22 and its analogues from blood and serum is liquid-liquid extraction (LLE).[2]
-
Alkalinization: The biological sample is alkalinized, for example, to a pH of 10.2.[2]
-
Extraction: The sample is then extracted with an organic solvent mixture, such as hexane:ethyl acetate.[2]
-
Evaporation and Reconstitution: The organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for instrumental analysis.
Urine: Due to extensive metabolism, the parent compound FUB-PB-22 is often not detectable in urine.[1] Analysis, therefore, focuses on its metabolites, which are often present as glucuronide conjugates.
-
Enzymatic Hydrolysis: Urine samples are typically treated with β-glucuronidase to cleave the glucuronide conjugates and release the free metabolites.[1][5]
-
Protein Precipitation or Solid-Phase Extraction (SPE): Following hydrolysis, proteins may be precipitated, or the sample can be cleaned up and concentrated using solid-phase extraction.
Instrumental Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of FUB-PB-22 and its metabolites in biological matrices.[2]
-
Chromatography: Reverse-phase liquid chromatography is used to separate the analytes from endogenous matrix components.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[2] Two or more ion transitions are monitored for each analyte to ensure confident identification. An internal standard is used for accurate quantification.[2]
The limit of detection (LOD) and lower limit of quantification (LLOQ) for 5F-PB-22 in blood have been reported to be 0.1 ng/mL and 0.5 ng/mL, respectively.[2]
Visualizing Methodologies and Pathways
Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of FUB-PB-22 in forensic toxicology laboratories.
Signaling Pathway
FUB-PB-22 acts as a potent full agonist at the cannabinoid receptors CB1 and CB2.[6] The activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 5. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of FUB-PB-22 and its Metabolites: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FUB-PB-22 (quinolin-8-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate) is a potent synthetic cannabinoid receptor agonist that has been identified in numerous herbal incense products. As a member of the indole-based synthetic cannabinoids, it exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, leading to significant psychoactive and physiological effects. This technical guide provides a comprehensive overview of the pharmacological activity of FUB-PB-22 and its primary metabolites. It includes a detailed summary of its receptor binding and functional activity, a thorough examination of its metabolic pathways, and detailed protocols for key experimental assays. Furthermore, this guide visualizes the critical signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and metabolic fate.
Pharmacological Activity of FUB-PB-22
FUB-PB-22 is a potent, full agonist at both the CB1 and CB2 receptors, with a slightly higher affinity for the CB1 receptor, which is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the interaction of FUB-PB-22 with cannabinoid receptors.
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| Binding Affinity (Ki) | 0.386 nM | 0.478 nM | [1] |
| Functional Activity (EC50) | 3.7 nM | Not Reported | [2] |
| Efficacy (Emax) | 203% (relative to JWH-018) | Not Reported | [2] |
Table 1: Cannabinoid Receptor Binding and Functional Activity of FUB-PB-22
Metabolism of FUB-PB-22
FUB-PB-22 undergoes rapid and extensive metabolism in humans, primarily through enzymatic hydrolysis of the ester linkage, followed by hydroxylation and glucuronidation. The parent compound is often undetectable in urine samples, making the identification of its metabolites crucial for forensic and clinical purposes.
Major Metabolic Pathways and Metabolites
The primary metabolic pathway involves the hydrolysis of the ester bond, yielding fluorobenzylindole-3-carboxylic acid (FBI-COOH) and 8-hydroxyquinoline. FBI-COOH is then further metabolized, primarily through hydroxylation.[3][4]
| Metabolite ID | Metabolite Name | Metabolic Reaction | Notes |
| M7 | Fluorobenzylindole-3-carboxylic acid (FBI-COOH) | Ester Hydrolysis | A major and crucial metabolite for detection. |
| M6 | Hydroxylated FBI-COOH | Hydroxylation of FBI-COOH | Another major metabolite, often found as a glucuronide conjugate. |
Table 2: Major Metabolites of FUB-PB-22
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological activity and metabolism of FUB-PB-22.
Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)
This protocol describes a method to determine the binding affinity (Ki) of FUB-PB-22 for CB1 and CB2 receptors.
Objective: To determine the concentration of FUB-PB-22 that displaces 50% of a specific radioligand from the CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³H]-CP55,940 (radioligand).
-
FUB-PB-22.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of FUB-PB-22 in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, [³H]-CP55,940 (at a concentration near its Kd), and varying concentrations of FUB-PB-22.
-
For non-specific binding determination, add a high concentration of a known non-labeled cannabinoid agonist (e.g., WIN 55,212-2) instead of FUB-PB-22.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of FUB-PB-22 and determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vitro Metabolism in Human Hepatocytes
This protocol outlines the procedure for identifying the metabolites of FUB-PB-22 using a human hepatocyte model.[3][4]
Objective: To identify the major phase I and phase II metabolites of FUB-PB-22.
Materials:
-
Cryopreserved human hepatocytes.
-
Hepatocyte culture medium.
-
FUB-PB-22 (e.g., 10 µM final concentration).
-
Acetonitrile (B52724) (for quenching).
-
High-resolution mass spectrometer coupled with liquid chromatography (LC-HRMS).
Procedure:
-
Thaw and plate the cryopreserved human hepatocytes according to the supplier's instructions.
-
Allow the cells to attach and recover for at least 24 hours.
-
Incubate the hepatocytes with FUB-PB-22 (e.g., 10 µM) in culture medium for a specified time course (e.g., 0, 1, and 3 hours).[3]
-
At each time point, collect the cells and the supernatant.
-
Quench the metabolic reactions by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the cell debris.
-
Analyze the supernatant using LC-HRMS to identify the metabolites based on their accurate mass and fragmentation patterns.
Quantification of FUB-PB-22 Metabolites in Urine by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of FUB-PB-22 metabolites in urine samples.
Objective: To quantify the concentration of major FUB-PB-22 metabolites (e.g., FBI-COOH and its hydroxylated form) in urine.
Materials:
-
Urine samples.
-
β-glucuronidase (to hydrolyze glucuronide conjugates).
-
Internal standard (e.g., a deuterated analog of the metabolite).
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system.
Procedure:
-
Treat urine samples with β-glucuronidase to deconjugate the metabolites.[3]
-
Add an internal standard to the samples.
-
Perform solid-phase extraction to clean up and concentrate the analytes.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid.
-
Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key processes related to the pharmacological activity and analysis of FUB-PB-22.
Figure 1: Workflow for the quantification of FUB-PB-22 metabolites in urine.
Figure 2: Downstream signaling pathways of the CB1 receptor activated by FUB-PB-22.
Conclusion
FUB-PB-22 is a highly potent synthetic cannabinoid that acts as a full agonist at CB1 and CB2 receptors. Its pharmacological effects are mediated through the activation of G-protein and β-arrestin signaling pathways. Due to its rapid and extensive metabolism, the parent compound is rarely detected in biological samples. Therefore, the identification and quantification of its major metabolites, primarily FBI-COOH and its hydroxylated derivatives, are essential for confirming exposure. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the pharmacological and metabolic properties of FUB-PB-22 and other novel synthetic cannabinoids. A thorough understanding of these aspects is critical for assessing their potential toxicity, developing effective detection methods, and informing public health and safety initiatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study [mdpi.com]
- 3. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
An In-Depth Technical Guide to the FUB-PB-22 Metabolite Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical reference standard for the primary metabolite of the synthetic cannabinoid FUB-PB-22. FUB-PB-22, a potent agonist of the CB1 receptor, undergoes rapid and extensive metabolism in the human body, making the detection of its metabolites crucial for forensic and clinical analysis.[1][2] This document details the identification, chemical properties, synthesis, and analytical methodologies for the major metabolite, 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid (FBI-COOH).
Introduction to FUB-PB-22 and its Metabolism
FUB-PB-22 (quinolin-8-yl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate) is a synthetic cannabinoid that has been identified in herbal blends.[2] Due to its rapid metabolism, the parent compound is often undetectable in urine samples, necessitating the identification of its metabolites as biomarkers of exposure.[1] In vitro studies using human liver microsomes (HLM) and human hepatocytes have shown that FUB-PB-22 is rapidly metabolized, with a half-life of approximately 11.5 minutes in HLM.[1]
The primary metabolic pathway for FUB-PB-22 is ester hydrolysis, which cleaves the ester bond to yield two main fragments. This process results in the formation of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (FBI-COOH), which is the most abundant and crucial urinary marker for FUB-PB-22 intake.[1][2] Further metabolism of FBI-COOH occurs through hydroxylation and glucuronidation.[1]
The Primary Metabolite: 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid (FBI-COOH)
The major metabolite of FUB-PB-22, and the focus of this guide, is 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid, commonly referred to as the FUB-PB-22 3-carboxyindole metabolite or FBI-COOH.[1] This compound serves as a reliable analytical reference standard for the confirmation of FUB-PB-22 consumption.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the this compound analytical reference standard is presented in the table below.
| Property | Value |
| Chemical Name | 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid |
| CAS Number | 226883-79-0 |
| Molecular Formula | C₁₆H₁₂FNO₂ |
| Formula Weight | 269.3 g/mol |
| Purity | ≥98% |
| Appearance | Solid |
| Storage | -20°C |
Data sourced from commercial suppliers of analytical reference standards.
Synthesis of the Analytical Reference Standard
A plausible synthetic route for the preparation of 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid for use as an analytical reference standard involves a two-step process starting from indole-3-carboxylic acid.
Step 1: N-Alkylation of Indole-3-carboxylic acid
Indole-3-carboxylic acid is reacted with 1-(bromomethyl)-4-fluorobenzene in the presence of a suitable base, such as potassium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature to facilitate the nucleophilic substitution at the indole (B1671886) nitrogen, yielding the desired product.
Step 2: Purification
The crude product is then purified using standard techniques such as recrystallization or column chromatography to achieve the high purity required for an analytical reference standard (≥98%).
Diagram: Synthesis of 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid
Caption: Synthesis pathway for FUB-PB-22 metabolite.
Analytical Methodologies
The identification and quantification of the this compound in biological matrices are primarily achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are essential for forensic and clinical toxicology.
Sample Preparation for Urine Analysis
A typical sample preparation protocol for the analysis of FUB-PB-22 metabolites in urine involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analytes.
Diagram: Urine Sample Preparation Workflow
Caption: Workflow for urine sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve ionization, is commonly employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is standard.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity. Key MRM transitions for the this compound should be optimized using the analytical reference standard.
Characterization Data for the Analytical Reference Standard
The following table summarizes the expected analytical data for the 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid analytical reference standard.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the indole and fluorophenyl rings, the methylene (B1212753) protons of the benzyl (B1604629) group, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for all 16 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry (ESI+) | A prominent protonated molecular ion [M+H]⁺ at m/z 270.08. |
| Melting Point | A sharp melting point, indicative of high purity. |
In Vitro Metabolism Experimental Protocol
This section provides a detailed methodology for the in vitro metabolism of FUB-PB-22 to generate its metabolites for analytical purposes.
Incubation with Human Liver Microsomes (HLM)
Objective: To determine the metabolic stability of FUB-PB-22.
Materials:
-
FUB-PB-22
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
Procedure:
-
Pre-incubate HLM with phosphate buffer at 37°C.
-
Initiate the reaction by adding FUB-PB-22 (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining FUB-PB-22.
Incubation with Human Hepatocytes
Objective: To identify the major metabolites of FUB-PB-22.
Materials:
-
FUB-PB-22
-
Cryopreserved human hepatocytes
-
Incubation medium (e.g., Williams' Medium E)
-
Acetonitrile
Procedure:
-
Thaw and culture human hepatocytes according to the supplier's protocol.
-
Treat the hepatocytes with FUB-PB-22 (final concentration, e.g., 10 µM).
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a specified period (e.g., 3 hours).
-
After incubation, collect the cells and the medium.
-
Quench the reaction and extract the metabolites using acetonitrile.
-
Centrifuge the samples to remove cell debris.
-
Analyze the supernatant by high-resolution mass spectrometry to identify the generated metabolites.
Diagram: In Vitro Metabolism Experimental Workflow
Caption: Workflow for in vitro metabolism studies.
Conclusion
The this compound, 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid, is a critical analytical reference standard for the reliable detection of FUB-PB-22 use. This technical guide has provided a comprehensive overview of its properties, synthesis, and analytical methodologies. The detailed experimental protocols for in vitro metabolism and sample analysis will aid researchers, scientists, and drug development professionals in their work with this important synthetic cannabinoid metabolite. The use of a well-characterized analytical reference standard is paramount for ensuring the accuracy and validity of analytical results in both forensic and research settings.
References
Human Hepatic Metabolic Profiles of PB-22 and 5F-PB-22: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human hepatic metabolic profiles of the synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22. The information presented herein is compiled from in vitro studies utilizing human liver microsomes and hepatocytes, offering critical insights for forensic analysis, toxicological assessment, and drug development.
Core Findings
The primary metabolic pathway for both PB-22 and 5F-PB-22 is initiated by ester hydrolysis, a reaction catalyzed predominantly by human Carboxylesterase 1 (CES1).[1] This initial step is followed by a series of Phase I and Phase II metabolic transformations, including oxidation and glucuronidation.[2] For 5F-PB-22, a notable metabolic route is oxidative defluorination, leading to the formation of some PB-22 metabolites.[2] In total, 20 metabolites for PB-22 and 22 metabolites for 5F-PB-22 have been identified in human hepatocyte incubations.
Quantitative Metabolite Data
The following tables summarize the semi-quantitative data for the metabolites of PB-22 and 5F-PB-22 identified after incubation with pooled human hepatocytes. The data is presented based on mass spectrometry peak areas, providing a relative comparison of metabolite abundance.
Table 1: Human Hepatic Metabolites of PB-22
| Rank (1h) | Rank (3h) | Metabolite ID | Retention Time (min) | Observed m/z | Suggested Biotransformation | Elemental Formula |
| 1 | - | M17 | 6.5 | 216.1019 | Ester Hydrolysis | C13H13NO2 |
| 2 | 1 | M10 | 7.9 | 363.1699 | Hydroxylation | C23H22N2O3 |
| 3 | 2 | M8 | 7.6 | 363.1699 | Hydroxylation | C23H22N2O3 |
| 4 | 3 | M9 | 7.7 | 363.1699 | Hydroxylation | C23H22N2O3 |
| 5 | 7 | M4 | 6.8 | 379.1648 | Dihydroxylation | C23H22N2O4 |
| 6 | 4 | M1 | 5.8 | 523.2024 | Glucuronidation | C29H20N2O9 |
| 7 | 5 | M3 | 6.6 | 379.1648 | Dihydroxylation | C23H22N2O4 |
| 8 | 6 | M11 | 8.0 | 361.1543 | Dehydrogenation + Hydroxylation | C23H20N2O3 |
| 9 | 8 | M14 | 8.4 | 347.1754 | Carboxylation | C23H22N2O2 |
| 10 | 9 | M2 | 6.2 | 539.1973 | Hydroxylation + Glucuronidation | C29H30N2O10 |
| 11 | 10 | M12 | 8.1 | 361.1543 | Dehydrogenation + Hydroxylation | C23H20N2O3 |
| 12 | 11 | M15 | 8.6 | 345.1597 | Dehydrogenation | C23H20N2O2 |
| 13 | 12 | M18 | 9.0 | 347.1754 | Parent Compound | C23H22N2O2 |
| 14 | 13 | M7 | 7.4 | 379.1648 | Dihydroxylation | C23H22N2O4 |
| 15 | 14 | M13 | 8.3 | 359.1390 | Dehydrogenation + Dihydroxylation | C23H18N2O3 |
| 16 | 15 | M16 | 8.8 | 345.1597 | Dehydrogenation | C23H20N2O2 |
| 17 | 16 | M5 | 7.1 | 379.1648 | Dihydroxylation | C23H22N2O4 |
| 18 | 17 | M6 | 7.2 | 379.1648 | Dihydroxylation | C23H22N2O4 |
| 19 | 18 | M19 | 9.2 | 468.2282 | Cysteine Conjugate | C26H29N3O4S |
Data extracted from a study by Wohlfarth et al. (2014).
Table 2: Human Hepatic Metabolites of 5F-PB-22
| Rank (1h) | Rank (3h) | Metabolite ID | Retention Time (min) | Observed m/z | Suggested Biotransformation | Elemental Formula |
| 1 | 1 | M11 | 7.9 | 381.1605 | Hydroxylation | C23H21FN2O3 |
| 2 | 2 | M19 | 6.5 | 234.0925 | Ester Hydrolysis | C13H12FNO2 |
| 3 | 3 | M9 | 7.6 | 381.1605 | Hydroxylation | C23H21FN2O3 |
| 4 | 4 | M10 | 7.7 | 381.1605 | Hydroxylation | C23H21FN2O3 |
| 5 | 5 | M13 | 8.1 | 379.1448 | Dehydrogenation + Hydroxylation | C23H19FN2O3 |
| 6 | 6 | M14 | 8.4 | 365.1660 | Carboxylation | C23H21FN2O2 |
| 7 | 7 | M1 | 5.8 | 541.1929 | Glucuronidation | C29H29FN2O9 |
| 8 | 8 | M4 | 6.8 | 397.1554 | Dihydroxylation | C23H21FN2O4 |
| 9 | 9 | M2 | 6.2 | 557.1878 | Hydroxylation + Glucuronidation | C29H29FN2O10 |
| 10 | 10 | M17 | 8.8 | 363.1503 | Dehydrogenation | C23H19FN2O2 |
| 11 | 11 | M12 | 8.0 | 379.1448 | Dehydrogenation + Hydroxylation | C23H19FN2O3 |
| 12 | 12 | M20 | 9.0 | 365.1660 | Parent Compound | C23H21FN2O2 |
| 13 | 13 | M16 | 8.6 | 363.1503 | Dehydrogenation | C23H19FN2O2 |
| 14 | 14 | M7 | 7.4 | 397.1554 | Dihydroxylation | C23H21FN2O4 |
| 15 | 15 | M15 | 8.5 | 377.1292 | Dehydrogenation + Dihydroxylation | C23H17FN2O3 |
| 16 | 16 | M5 | 7.1 | 397.1554 | Dihydroxylation | C23H21FN2O4 |
| 17 | 17 | M21 | 9.1 | 363.1503 | Oxidative Defluorination | C23H22N2O2 |
| 18 | 18 | M3 | 6.6 | 397.1554 | Dihydroxylation | C23H21FN2O4 |
| 19 | 19 | M8 | 7.5 | 397.1554 | Dihydroxylation | C23H21FN2O4 |
| 20 | 20 | M6 | 7.2 | 397.1554 | Dihydroxylation | C23H21FN2O4 |
| 21 | 21 | M22 | 9.2 | 486.2188 | Cysteine Conjugate | C26H28FN3O4S |
| 22 | 22 | M18 | 8.9 | 363.1503 | Oxidative Defluorination | C23H22N2O2 |
Data extracted from a study by Wohlfarth et al. (2014).
Experimental Protocols
In Vitro Incubation with Pooled Human Hepatocytes
This protocol outlines the general procedure for the identification of metabolites of PB-22 and 5F-PB-22 using pooled cryopreserved human hepatocytes.
-
Hepatocyte Preparation: Pooled cryopreserved human hepatocytes are thawed and suspended in incubation medium.
-
Incubation: A solution of PB-22 or 5F-PB-22 (typically 10 µmol/L) is added to the hepatocyte suspension.
-
Time Course: The incubations are typically carried out for up to 3 hours at 37°C.
-
Sample Collection: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 1, and 3 hours).
-
Reaction Termination: The metabolic reactions are quenched by the addition of a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analytical Method: The supernatant is analyzed by high-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), to identify and semi-quantify the metabolites.
In Vitro Incubation with Human Liver Microsomes (HLM)
This protocol describes the general procedure for assessing the metabolic stability and identifying Phase I metabolites using human liver microsomes.
-
Microsome Preparation: Pooled human liver microsomes are thawed on ice.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4), the test compound (PB-22 or 5F-PB-22, typically at a low concentration, e.g., 1 µM), and human liver microsomes.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Course: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent.
-
Sample Processing: Samples are centrifuged, and the supernatant is collected for analysis.
-
Analysis: The concentration of the parent drug remaining at each time point is determined by LC-MS/MS to calculate the metabolic stability (half-life and intrinsic clearance). Metabolite identification is also performed using HR-MS.
Visualizations
Metabolic Pathways
The following diagrams illustrate the primary metabolic pathways for PB-22 and 5F-PB-22 in human hepatocytes.
Caption: Metabolic Pathway of PB-22.
Caption: Metabolic Pathway of 5F-PB-22.
Experimental Workflow
The following diagram illustrates the general experimental workflow for studying the in vitro hepatic metabolism of synthetic cannabinoids.
Caption: In Vitro Metabolism Workflow.
References
Methodological & Application
Application Note: Quantitative Analysis of FUB-PB-22 Metabolites in Human Urine by LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of the primary metabolites of the synthetic cannabinoid FUB-PB-22 in human urine samples. FUB-PB-22 undergoes rapid and extensive metabolism in the body, making the detection of its parent compound in urine rare. Therefore, a robust and sensitive analytical method targeting its major metabolites is crucial for forensic and clinical toxicology. The primary urinary biomarkers for FUB-PB-22 intake are fluorobenzylindole-3-carboxylic acid (FBI-COOH) and its hydroxylated form (hydroxylated FBI-COOH).[1][2] This document outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of these metabolites, including procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
FUB-PB-22 is a potent synthetic cannabinoid that has been identified in herbal blends. Due to its high potential for abuse and adverse health effects, sensitive methods for its detection in biological matrices are required. In humans, FUB-PB-22 is extensively metabolized, primarily through ester hydrolysis to form fluorobenzylindole-3-carboxylic acid (FBI-COOH), which can be further hydroxylated.[1][2] These two metabolites, FBI-COOH and hydroxylated FBI-COOH, are considered the most suitable markers for confirming FUB-PB-22 consumption.[1][2] This application note details a validated LC-MS/MS method for the quantification of these metabolites in urine, providing the necessary sensitivity and selectivity for routine analysis.
Experimental Protocols
Sample Preparation
Urine samples are prepared using enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.
Materials:
-
Urine samples
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 6)[3]
-
Internal Standard (IS) solution (e.g., FUB-PB-22-d5 3-carboxyindole)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Styre Screen® HLD)[3]
-
Acetonitrile
-
Deionized water
Procedure:
-
To 1 mL of urine, add 1 mL of pH 6 phosphate buffer and the internal standard.[3]
-
Add β-glucuronidase solution.
-
Vortex the mixture and incubate at an appropriate temperature (e.g., 37°C) for a specified time (e.g., 3 hours) to ensure complete hydrolysis.[4][5]
-
Condition the SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.[3]
-
Wash the cartridge with deionized water and then with an acetonitrile/water mixture containing formic acid to remove interfering substances.[3]
-
Elute the analytes with an appropriate solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., Selectra® C18 UHPLC column) is suitable for retaining the analytes.[3]
-
Gradient: A gradient elution is employed to achieve optimal separation of the metabolites from endogenous matrix components.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analytes' characteristics.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
Data Presentation
The following tables summarize the quantitative data for the analysis of FUB-PB-22 metabolites.
Table 1: Method Validation Parameters for FUB-PB-22 Metabolite Analysis in Urine
| Parameter | FUB-PB-22 3-carboxyindole | Notes |
| Limit of Detection (LOD) | 5 ng/mL[6] | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 5 ng/mL[6] | The lowest concentration of the analyte that can be accurately and precisely quantified. |
| Calibration Curve Range | 5 - 40 ng/mL[6] | The range of concentrations over which the method is linear. |
| Recovery | 85-110% (average for a panel of synthetic cannabinoids)[3] | The efficiency of the extraction process. |
| Precision (%RSD) | < 5% (for a panel of synthetic cannabinoids)[3] | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
Visualizations
Metabolic Pathway of FUB-PB-22
The following diagram illustrates the primary metabolic pathway of FUB-PB-22 in humans.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weber.hu [weber.hu]
- 4. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ojp.gov [ojp.gov]
Application Notes and Protocols for FUB-PB-22 Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
FUB-PB-22 is a potent synthetic cannabinoid that poses a significant challenge for forensic and clinical toxicology. Due to its extensive and rapid metabolism in the human body, the parent compound is rarely detected in biological samples, making the analysis of its metabolites crucial for confirming exposure. The primary metabolites of FUB-PB-22 are fluorobenzylindole-3-carboxylic acid (FBI-COOH) and its hydroxylated form (hydroxylated FBI-COOH).[1][2] This document provides detailed application notes and protocols for the sample preparation of FUB-PB-22 metabolites from various biological matrices, including urine and serum/plasma, for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE) have been compiled from various validated methods for the analysis of synthetic cannabinoids and their metabolites.
Data Presentation: Quantitative Performance of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for achieving the desired sensitivity and accuracy in FUB-PB-22 metabolite analysis. The following table summarizes typical quantitative data for various extraction methods applied to synthetic cannabinoid metabolites. While specific data for FUB-PB-22 metabolites is limited in published literature, the presented data for analogous compounds provides a benchmark for expected performance.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) |
| Recovery | > 74% for most analytes[3] | Generally high due to the hydrophobicity of cannabinoids[4] | 70-98%[5] |
| Limit of Detection (LOD) | 0.5–1.0 mg/l (in herbal extracts)[4] | 0.01 to 2.0 ng/mL (in serum)[6] | Not explicitly stated for FUB-PB-22 metabolites |
| Lower Limit of Quantification (LLOQ) | 0.1 to 2.0 ng/mL (in serum)[6] | 0.5 ng/mL (for 5F-PB-22 in blood)[7] | Not explicitly stated for FUB-PB-22 metabolites |
| Matrix Effects | Within ±26% for most analytes[3] | Can be significant, internal standards recommended[7] | Minimized by the extraction principle |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Urine Samples
This protocol is adapted from established methods for the extraction of synthetic cannabinoid metabolites from urine.[8][9]
Materials:
-
SPE Cartridges (e.g., C18 or mixed-mode)
-
Urine sample
-
Internal standard solution
-
β-glucuronidase
-
Phosphate (B84403) buffer (pH 6.8)
-
Acetonitrile
-
Elution solvent (e.g., 95:5 Dichloromethane:Isopropanol)
-
Nitrogen evaporator
-
Reconstitution solution (mobile phase)
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard. Add 500 µL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase. Vortex and incubate at 50°C for 1 hour to hydrolyze the glucuronidated metabolites.
-
Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 10% methanol in water solution to remove interfering substances.
-
Drying: Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes.
-
Elution: Elute the metabolites with 3 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solution.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Serum/Plasma Samples
This protocol is based on general LLE methods for synthetic cannabinoids in blood matrices.[6][10]
Materials:
-
Serum or plasma sample
-
Internal standard solution
-
Ammonium (B1175870) buffer (pH 9)
-
Extraction solvent (e.g., Hexane:Ethyl Acetate (B1210297), 9:1 v/v)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (mobile phase)
Procedure:
-
Sample Preparation: To 1 mL of serum or plasma in a glass tube, add the internal standard.
-
pH Adjustment: Add 1 mL of ammonium buffer (pH 9) and vortex briefly.
-
Extraction: Add 5 mL of the extraction solvent. Cap the tube and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solution.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Supported Liquid Extraction (SLE) Protocol for Urine and Plasma/Whole Blood
This protocol is adapted from a method for the extraction of JWH series synthetic cannabinoids and their metabolites.[5]
Materials:
-
SLE cartridge or 96-well plate
-
Urine or Plasma/Whole Blood sample
-
Internal standard solution
-
β-glucuronidase (for urine)
-
HPLC grade water (for plasma/blood)
-
Elution solvent (e.g., Ethyl Acetate)
-
Hexane (for urine)
-
Nitrogen evaporator or vacuum manifold
-
Reconstitution solution (mobile phase)
Procedure for Urine:
-
Enzymatic Hydrolysis (Optional): Incubate the urine sample with β-glucuronidase as per the enzyme manufacturer's instructions.
-
Sample Loading: Load the hydrolyzed or unhydrolyzed urine sample onto the SLE cartridge or well. Apply a short pulse of vacuum or positive pressure and allow the sample to absorb for 5 minutes.
-
Elution: Apply the elution solvent (e.g., 2 x 3 mL of ethyl acetate for a 1 mL cartridge). Allow the solvent to elute under gravity. Apply a short pulse of vacuum or positive pressure to collect the eluent.
-
Hexane Wash: Apply Hexane (e.g., 2 x 4 mL) to the cartridge and allow it to elute under gravity. Collect the eluent.
-
Post-Extraction: Evaporate the combined eluents to dryness and reconstitute the sample in the mobile phase.
Procedure for Plasma/Whole Blood:
-
Sample Pre-treatment: Dilute 1 mL of plasma or whole blood 1:1 (v/v) with HPLC grade water.
-
Sample Loading: Load the pre-treated sample onto a 2 mL SLE+ cartridge.
-
Elution and Post-Extraction: Follow the same elution and post-extraction steps as described for urine.
Visualizations
Signaling Pathway of FUB-PB-22 Metabolism
Caption: Proposed metabolic pathway of FUB-PB-22.
Experimental Workflow for Solid-Phase Extraction (SPE)
Caption: Workflow for SPE of FUB-PB-22 metabolites.
Experimental Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow for LLE of FUB-PB-22 metabolites.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four Postmortem Case Reports with Quantitative Detection of the Synthetic Cannabinoid, 5F-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [open.bu.edu]
- 10. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Identification of FUB-PB-22 Metabolites
Abstract
This application note describes a robust methodology for the identification of metabolites of the synthetic cannabinoid FUB-PB-22 using high-resolution mass spectrometry (HRMS). The protocol details in vitro metabolism studies using human liver microsomes and hepatocytes, followed by analysis with liquid chromatography coupled to a high-resolution mass spectrometer. The primary metabolic pathways for FUB-PB-22 involve ester hydrolysis, hydroxylation, and glucuronidation. The major identified metabolites, suitable as urinary markers for FUB-PB-22 intake, are fluorobenzylindole-3-carboxylic acid (FBI-COOH) and its hydroxylated form. This guide is intended for researchers, scientists, and drug development professionals involved in the forensic and clinical analysis of novel psychoactive substances.
Introduction
FUB-PB-22 is a potent synthetic cannabinoid that has been identified in herbal blends. Due to its rapid and extensive metabolism in the human body, the parent compound is often undetectable in biological samples, making metabolite identification crucial for confirming intake. High-resolution mass spectrometry offers the necessary sensitivity and mass accuracy to identify and structurally elucidate these metabolites. This document provides a detailed protocol for the in vitro metabolism of FUB-PB-22 and subsequent analysis by LC-HRMS.
Experimental Protocols
In Vitro Metabolism
1. Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolism of FUB-PB-22.
-
Procedure:
2. Metabolite Profiling in Human Hepatocytes
-
Objective: To identify the major metabolites of FUB-PB-22.
-
Procedure:
Sample Preparation for Urine Analysis
-
Objective: To prepare urine samples for the detection of FUB-PB-22 metabolites.
-
Procedure:
-
Perform enzymatic hydrolysis on the urine specimens using β-glucuronidase to cleave glucuronide conjugates.[1][2]
-
Mix 2 mL of urine with 200 μL of β-glucuronidase in a phosphate (B84403) buffer (pH 4) and incubate at 60°C for 2 hours.[5]
-
After cooling, perform a liquid-liquid extraction, for instance, by adding 10 μL of the sample supernatant to 990 μL of the mobile phase.[2]
-
High-Resolution Mass Spectrometry Analysis
-
Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer, such as a TripleTOF 5600+.[2][3][4]
-
Chromatographic Conditions:
-
Column: A Kinetex™ C18 column (100 × 2.1 mm, 2.6 µm) or equivalent.[2][5]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Gradient:
-
Start with 20% B, hold for 0.5 min.
-
Increase to 95% B over 10.5 min.
-
Hold at 95% B until 13.0 min.
-
Return to 20% B at 13.1 min and hold until 15.0 min.[2]
-
-
Column Oven Temperature: 30°C.[2]
-
Autosampler Temperature: 4°C.[2]
-
-
Mass Spectrometry Conditions:
Data Presentation
The primary metabolites of FUB-PB-22 identified in human hepatocytes are summarized below. The metabolic transformations mainly consist of ester hydrolysis followed by hydroxylation and glucuronidation.
| Metabolite ID | Metabolic Pathway | Observed m/z | Mass Error (ppm) | Retention Time (min) | Formula | Key Fragment Ions | Relative Peak Area (%) |
| M7 | Ester Hydrolysis | 270.0924 | <2.0 | 5.69 | C15H12FNO2 | 109.0449 | Predominant |
| M6 | Ester Hydrolysis + Hydroxylation | 286.0873 | <2.0 | - | C15H12FNO3 | - | Major |
| M1-M5 | Other Phase I & II | - | - | - | - | - | Minor |
Note: The relative peak area is based on observations in human hepatocyte samples. M7 (FBI-COOH) and M6 (hydroxylated FBI-COOH) are the most abundant metabolites.[1][2] FUB-PB-22 was found to be rapidly metabolized in human liver microsomes, with a half-life of approximately 11.5 minutes.[1][2]
Visualizations
Caption: Metabolic pathway of FUB-PB-22.
Caption: Experimental workflow for metabolite identification.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note and Protocol for FUB-PB-22 Metabolite Detection in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
FUB-PB-22 is a potent synthetic cannabinoid that poses a significant challenge to forensic and clinical toxicology. Due to its rapid and extensive metabolism in the human body, the parent compound is often undetectable in biological samples shortly after consumption. Therefore, the detection of its major metabolites is crucial for confirming FUB-PB-22 intake. This application note provides a detailed protocol for the sensitive and reliable detection and quantification of FUB-PB-22 metabolites in whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The primary metabolites targeted are fluorobenzylindole-3-carboxylic acid (FBI-COOH) and its hydroxylated derivative (hydroxylated FBI-COOH).[1][2]
Metabolic Pathway of FUB-PB-22
FUB-PB-22 undergoes rapid metabolism primarily through ester hydrolysis, cleaving the ester bond to form 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (FBI-COOH).[1][2][3] This primary metabolite can then undergo further phase I metabolism, such as hydroxylation on the fluorobenzyl or indole (B1671886) moiety, to form hydroxylated FBI-COOH.[1][2] These metabolites are the principal targets for analytical detection in biological matrices.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the detection of FUB-PB-22 and its metabolites in whole blood, compiled from various studies.
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| FUB-PB-22 | 0.1 - 0.5 | 0.5 - 1.0 |
| FBI-COOH | ~0.1 | ~0.5 |
| Hydroxylated FBI-COOH | ~0.1 | ~0.5 |
Note: These values are approximate and may vary depending on the specific instrumentation and laboratory conditions.
Experimental Protocol
This protocol outlines the procedure for the extraction and analysis of FUB-PB-22 metabolites from whole blood samples.
Materials and Reagents
-
Whole blood samples
-
FUB-PB-22, FBI-COOH, and hydroxylated FBI-COOH analytical standards
-
Internal Standard (e.g., FUB-PB-22-d9 or other suitable deuterated analog)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, deionized, 18 MΩ·cm
-
Sodium bicarbonate buffer (pH 10.2)
-
Hexane:Ethyl Acetate (B1210297) (98:2, v/v)
-
Supported Liquid Extraction (SLE) columns
Sample Preparation: Supported Liquid Extraction (SLE)
Supported Liquid Extraction is a reliable method for extracting a broad range of acidic, basic, and neutral compounds from biological matrices.
-
Sample Pre-treatment: To 500 µL of whole blood, add 50 µL of internal standard solution and 500 µL of sodium bicarbonate buffer (pH 10.2). Vortex for 10 seconds.
-
Loading: Load the pre-treated sample onto a 1 mL SLE+ column and allow it to absorb for 5 minutes.
-
Elution: Elute the analytes with two aliquots of 1.25 mL of hexane:ethyl acetate (98:2, v/v). Allow each aliquot to gravity elute for 5 minutes.
-
Evaporation: Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-10.5 min: Ramp to 95% B
-
10.5-13.0 min: Hold at 95% B
-
13.1-15.0 min: Return to 20% B and equilibrate
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
Table 2: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| FUB-PB-22 | 387.2 | 145.1 | 243.1 |
| FBI-COOH | 270.1 | 109.1 | 226.1 |
| Hydroxylated FBI-COOH | 286.1 | 109.1 | 242.1 |
| FUB-PB-22-d9 (IS) | 396.2 | 145.1 | 252.1 |
Note: MRM transitions should be optimized for the specific instrument used.
Experimental Workflow
The following diagram illustrates the overall workflow for the detection of FUB-PB-22 metabolites in whole blood.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection and quantification of FUB-PB-22 metabolites in whole blood. The described supported liquid extraction method followed by LC-MS/MS analysis offers a sensitive and robust approach for forensic and clinical laboratories. The accurate identification of FUB-PB-22 metabolites is essential for confirming exposure to this potent synthetic cannabinoid, aiding in toxicological investigations and clinical management.
References
Application Notes & Protocols: FUB-PB-22 3-Carboxyindole as a Urinary Biomarker for Drug Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
FUB-PB-22 is a potent synthetic cannabinoid that has been identified in recreational drug markets. Due to its rapid and extensive metabolism in the human body, the parent compound is often undetectable in urine samples, making it challenging to confirm its intake. This document provides detailed application notes and protocols for the use of its major metabolite, 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (FUB-PB-22 3-carboxyindole), as a reliable urinary biomarker for detecting FUB-PB-22 consumption. The primary metabolic pathway for FUB-PB-22 involves ester hydrolysis, which yields the FUB-PB-22 3-carboxyindole metabolite.[1][2][3][4] This metabolite, along with its hydroxylated form, are the predominant analytes found in urine after FUB-PB-22 use and are therefore recommended as suitable biomarkers.[1][2]
Metabolism of FUB-PB-22
FUB-PB-22 undergoes rapid metabolism primarily through ester hydrolysis.[1][2] This process cleaves the ester bond, resulting in the formation of FUB-PB-22 3-carboxyindole and 8-quinolinol. The 3-carboxyindole metabolite can be further metabolized, typically through hydroxylation and glucuronidation.[1][2] Studies using human liver microsomes have shown that FUB-PB-22 has a short half-life of approximately 11.5 minutes.[1][2] It is important to note that another synthetic cannabinoid, FDU-PB-22, shares the same 3-carboxyindole metabolite, making it impossible to differentiate between the intake of these two compounds based solely on this biomarker.[1]
Quantitative Data Summary
The following table summarizes the key metabolites of FUB-PB-22 and their relevance as urinary biomarkers.
| Metabolite Name | Abbreviation | Metabolic Pathway | Significance as a Biomarker |
| 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid | FUB-PB-22 3-carboxyindole (FBI-COOH) | Ester Hydrolysis | Primary Biomarker : Major metabolite found in urine.[1][2] |
| Hydroxylated 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid | Hydroxylated FBI-COOH | Hydroxylation of the 3-carboxyindole metabolite | Primary Biomarker : Another major metabolite found in urine.[1][2] |
| Glucuronidated Metabolites | - | Glucuronidation of hydroxylated metabolites | Found in urine, often requires hydrolysis before analysis.[1] |
Experimental Protocols
In Vitro Metabolism using Human Hepatocytes
This protocol is designed to identify the metabolic profile of FUB-PB-22 in a controlled laboratory setting.
Materials:
-
FUB-PB-22
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
β-glucuronidase
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
High-resolution mass spectrometer (HR-MS) coupled with liquid chromatography (LC)
Procedure:
-
Thaw and plate human hepatocytes according to the supplier's instructions.
-
Prepare a stock solution of FUB-PB-22 in a suitable solvent (e.g., DMSO).
-
Incubate the hepatocytes with 10 μM FUB-PB-22 for up to 3 hours.[2]
-
Collect samples at various time points (e.g., 0, 1, and 3 hours).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet cellular debris.
-
Analyze the supernatant for metabolites. For the detection of glucuronidated metabolites, treat the samples with β-glucuronidase prior to analysis.[1]
-
Inject the processed samples into the LC-HR-MS system for metabolite identification.
Analysis of Human Urine Samples
This protocol outlines the procedure for the detection and quantification of FUB-PB-22 metabolites in authentic urine specimens.
Materials:
-
Human urine samples
-
Internal standard (e.g., deuterated analog of the metabolite)
-
β-glucuronidase from E. coli
-
Phosphate (B84403) buffer (pH 6.8)
-
Solid-phase extraction (SPE) cartridges
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Ethyl acetate (B1210297)
-
Hexane
-
Ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) system
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Add phosphate buffer and β-glucuronidase to hydrolyze glucuronidated metabolites.[5]
-
Incubate the mixture at 37°C for 1-2 hours.
-
Perform solid-phase extraction (SPE) to clean up and concentrate the sample.
-
Condition the SPE cartridge with methanol and water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water and a hexane/ethyl acetate mixture.
-
Elute the metabolites with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
Inject the sample into the UHPLC-QTOF-MS system for analysis.[5]
Signaling Pathways
FUB-PB-22, like other synthetic cannabinoids, primarily exerts its effects by acting as an agonist at the cannabinoid receptors, CB1 and CB2.[6][7] The psychoactive effects are mediated through the activation of CB1 receptors in the central nervous system.[6] While the primary mechanism of action is through these receptors, some synthetic cannabinoids have been shown to interact with other receptor systems, although this is less characterized for FUB-PB-22.[6]
Conclusion
The detection of FUB-PB-22 3-carboxyindole and its hydroxylated metabolite in urine is a reliable method for confirming the intake of FUB-PB-22. The protocols provided here offer a framework for the in vitro characterization of metabolism and the analysis of authentic urine samples. The use of high-resolution mass spectrometry is recommended for definitive identification and quantification of these biomarkers. Researchers should be aware that these biomarkers are also indicative of FDU-PB-22 intake.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 7. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Certified Reference Materials (CRMs) in Synthetic Cannabinoid Metabolite Analysis
Introduction
Synthetic cannabinoids (SCs) represent a large and structurally diverse class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike THC, SCs often exh[1][2]ibit higher binding affinity for cannabinoid receptors (CB1 and CB2) and can produce more intense and unpredictable physiological and psychopharmacological effects. Due to extensive and rapi[3]d metabolism, parent SCs are rarely detected in biological samples like urine. Therefore, forensic, clin[4][5]ical, and research laboratories must focus on identifying their metabolites to confirm exposure.
Certified Reference Mate[4][5]rials (CRMs) are indispensable for the accurate identification and quantification of these metabolites. CRMs are highly character[6][7]ized materials with certified property values, providing metrological traceability and ensuring the reliability and comparability of analytical results. This document provides de[6]tailed application notes and protocols for the use of CRMs in the analysis of synthetic cannabinoid metabolites.
Application Note 1: Quantitative Analysis of SC Metabolites in Urine by LC-MS/MS
This protocol outlines a validated method for the simultaneous quantification of multiple synthetic cannabinoid metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely used for its sensitivity and specificity.
1. Principle
Urine [8][9][10]samples undergo enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The extracted metabolites[11] are then separated and detected by an LC-MS/MS system. Quantification is achieved by comparing the response of the target analyte to that of a stable isotope-labeled internal standard (SIL-IS) using a calibration curve prepared with certified reference materials.
2. Materials and Reagents
-
Certified Reference Materials:
-
Target Analyte CRMs (e.g., JWH-018 N-pentanoic acid, UR-144 N-pentanoic acid, 5F-PB-22 3-carboxyindole) as 1 mg/mL solutions in methanol (B129727).
-
Stable Isotope-La[12][13]beled Internal Standard CRMs (e.g., JWH-018 N-pentanoic acid-d4, JWH-073 N-butanoic acid-d5).
-
-
Reagents:
-
[13] β-glucuronidase from Patella vulgata.
-
Ammonium (B1175870) acetate (B1210297) [11]buffer (100 mM, pH 5.0).
-
LC-MS grade aceto[11]nitrile, methanol, and formic acid.
-
Ultrapure water. [13]* Consumables:
-
Solid-Phase Extraction (SPE) cartridges (e.g., polymeric reversed-phase).
-
Autosampler vials[11].
-
3. Experimental Protocol
3.1. Preparation of Standards
-
Stock Solutions: Use commercially available CRM solutions (typically 1.0 mg/mL or 100 µg/mL).
-
Working Standard Solutions: Prepare serial dilutions of the stock CRMs with methanol or acetonitrile (B52724) to create a series of working solutions at concentrations of 100 ng/mL, 10 ng/mL, and 1.0 ng/mL.
-
Internal Standard ([4]IS) Working Solution: Prepare a working solution of the SIL-IS CRMs at a concentration of 100 ng/mL.
-
**Calibration Curve:[4] Prepare calibrators in certified drug-free urine at concentrations ranging from 0.1 to 50 ng/mL by spiking appropriate volumes of the working standard solutions.
3.2. Sample Preparatio[4][11]n
-
Pipette 1.0 mL of urine sample, calibrator, or quality control into a glass tube.
-
Add 20 µL of the IS working solution to each tube.
-
Add 500 µL of ammonium acetate buffer.
-
Add 25 µL of β-glucuronidase solution.
-
Vortex and incubate t[13]he mixture for 1-3 hours at 60°C.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition and transfer to an autosampler vial.
3.3. LC-MS/MS Analysis
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Optimize precursor and product ions, collision energy, and other source parameters for each analyte using the individual CRM solutions.
-
4. Data Presentation
The following table summarizes typical validation parameters for an LC-MS/MS method for SC metabolites. The linear range for many SC metabolites is often between 0.1–10 ng/mL, with limits of detection (LOD) ranging from 0.01 to 0.5 ng/mL.
| Metabolite CRM | Linea[4]r Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| JWH-018 N-pentanoic acid | 0.1 - 50 | >0.995 | 0.05 | 0.1 | 85 - 105 |
| UR-144 N-pentanoic acid | 0.1 - 50 | >0.993 | 0.05 | 0.1 | 88 - 102 |
| 5F-PB-22 3-carboxyindole | 0.1 - 25 | >0.996 | 0.025 | 0.1 | 91 - 108 |
| AB-FUBINACA M3 | 0.1 - 25 | >0.995 | 0.05 | 0.1 | 82 - 103 |
Data are representative and may vary between laboratories and instrument platforms.
5. Workflow Diagram
Caption: Workflow for quantitative analysis of SC metabolites in urine.
Application Note 2: In Vitro Metabolism Studies using Human Liver Microsomes
This protocol describes the use of CRMs to identify metabolites of a novel synthetic cannabinoid using an in vitro model with human liver microsomes (HLMs). HLMs contain a high conce[15][16]ntration of cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.
1. Principle
A pare[5]nt synthetic cannabinoid is incubated with HLMs and a cofactor (NADPH) to initiate metabolic reactions. The reaction is stopped, [17]and the mixture is analyzed by high-resolution mass spectrometry (HRMS). Putative metabolites are identified by searching for expected mass shifts (e.g., +16 for hydroxylation). CRMs of suspected metabolites are then used as authentic standards to confirm the identity of metabolites by comparing retention times and fragmentation patterns.
2. Materials and Reagents
-
Certified Reference Materials:
-
Parent SC CRM.
-
Potential Metabolite CRMs (e.g., hydroxylated, carboxylated, dealkylated derivatives).
-
-
Biological Components:
-
Pooled Human Liver Microsomes (HLMs).
-
-
Reagents:
-
[17] Potassium phosphate (B84403) buffer (pH 7.4).
-
NADPH regeneratin[17]g system or NADPH.
-
Ice-cold acetonit[17]rile to stop the reaction.
-
3. Experimental Protoc[17]ol
-
Incubation Preparation: In a microcentrifuge tube, prepare an assay mixture containing phosphate buffer, HLMs (final concentration ~1 mg/mL), and the parent SC (final concentration ~1 µM). Pre-incubate at 37°C for[17] 5 minutes.
-
**Initiate Reaction:[17] Add NADPH to start the metabolic reaction.
-
Incubation: Incubate at 37°C with gentle shaking for a set time (e.g., 60 minutes). A control incubation without NADPH should be run in parallel.
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitati[17]on: Vortex the mixture and centrifuge at high speed (e.g., 4000 g for 15 min) to pellet the precipitated proteins.
-
Analysis: Transfe[17]r the supernatant to an autosampler vial for LC-HRMS analysis.
-
Metabolite Confirmation: Analyze the CRM standards of potential metabolites using the same LC-HRMS method to compare retention times and MS/MS fragmentation spectra with the metabolites detected in the HLM incubate.
4. Data Presentation
Metabolic stability and clearance can be calculated from time-course experiments.
| Compound | Half-Life (t½, min) in HLM | Intrinsic Clearance (CLint, mL/min/mg) | Key Metabolites Identified |
| PX-1 | 15.1 | 0.046 | Oxidative deamination, Monohydroxylation |
| PX-2 | 3.4 | 0.202 | Oxidative deamination, Defluorination |
| PX-3 | 5.2 | 0.133 | Oxidative deamination, Dihydroxylation |
Data adapted from a study on PX-1, PX-2, and PX-3 metabolism in HLM.
5. Workflow Diagram [15]
Caption: Workflow for in vitro metabolism and metabolite identification.
Biological Context: CB1 Receptor Signaling
Synthetic cannabinoids exert their primary psychoactive effects by acting as agonists at the cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR) highly expressed in the central nervous system. Understanding this pathwa[1][18]y provides a biological context for the importance of detecting these compounds.
Signaling Pathway
Binding of an SC to the CB1 receptor activates inhibitory G proteins (Gi/Go). This leads to a cascade o[1][2]f intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels. The activated G protein a[1][2]lso modulates ion channels, leading to the inhibition of N-type calcium channels and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels. The cumulative effect is [1][2]a dampening of neuronal activity and reduced neurotransmitter release.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabis analytical standards and reference materials - Sanbio [sanbio.nl]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. annexpublishers.com [annexpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Synthetic cannabinoids Reference Materials | LGC Standards [lgcstandards.com]
- 13. diva-portal.org [diva-portal.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. In vitro metabolism of the synthetic cannabinoids PX-1, PX-2, and PX-3 by high-resolution mass spectrometry and their clearance rates in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of FUB-PB-22 Metabolites from Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
FUB-PB-22 is a potent synthetic cannabinoid that poses a significant challenge for forensic and clinical toxicology. Due to its rapid and extensive metabolism, the parent compound is often not detectable in biological samples. Therefore, the identification and quantification of its metabolites are crucial for confirming exposure. The primary metabolic pathway for FUB-PB-22 is ester hydrolysis, which results in the formation of fluorobenzylindole-3-carboxylic acid (FBI-COOH) and its hydroxylated derivative (hydroxylated FBI-COOH).[1][2] These acidic metabolites are the primary targets for analytical detection in serum.
This document provides a detailed application note and a comprehensive protocol for the efficient extraction of FUB-PB-22 metabolites from human serum using liquid-liquid extraction (LLE). The protocol is designed to be robust and reproducible, making it suitable for research, clinical, and forensic applications.
Principle of the Method
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the acidic metabolites of FUB-PB-22, the principle of pH-controlled extraction is employed. By acidifying the serum sample, the carboxylic acid functional groups of the metabolites are protonated, rendering them less polar and more soluble in an organic solvent. This allows for their selective extraction from the aqueous serum matrix into the organic phase, leaving behind endogenous polar interferences. Subsequent evaporation of the organic solvent concentrates the analytes, which can then be reconstituted in a suitable solvent for analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Solvents:
-
Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
-
Reagents:
-
Formic acid (LC-MS grade)
-
Internal Standards (IS): Deuterated analogs of FBI-COOH and hydroxylated FBI-COOH (if available) or a structurally similar acidic compound.
-
-
Equipment:
-
Vortex mixer
-
Centrifuge capable of 2000 x g
-
Nitrogen evaporator
-
Autosampler vials with inserts
-
Pipettes and tips
-
Glass conical centrifuge tubes (15 mL)
-
Experimental Protocols
Serum Sample Preparation
-
Thaw frozen serum samples to room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
Liquid-Liquid Extraction Protocol
-
Pipette 0.5 mL of serum into a 15 mL glass conical centrifuge tube.
-
Add 25 µL of the internal standard solution to each sample, blank, and control.
-
Add 50 µL of 10% formic acid in water to each tube to acidify the sample to a pH of approximately 3-4.
-
Vortex for 10 seconds.
-
Add 3 mL of a hexane:ethyl acetate (9:1, v/v) extraction solvent to each tube.[3]
-
Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the tubes at 2000 x g for 10 minutes to separate the aqueous and organic layers.[3]
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 5-8) with a fresh 3 mL aliquot of the extraction solvent and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a methanol:water (1:1, v/v) solution.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.
Signaling Pathway Diagram
Caption: Metabolic pathway of FUB-PB-22 to its primary metabolites.
Data Presentation
The following tables summarize expected quantitative data for the liquid-liquid extraction of FUB-PB-22 metabolites from serum. The data is based on validated methods for similar acidic drug metabolites, such as THC-COOH, due to the limited availability of specific data for FUB-PB-22 metabolites.
Table 1: LLE Recovery Data for Acidic Metabolites from Serum
| Analyte | Extraction Solvent | pH | Recovery (%) | Reference |
| FBI-COOH (estimated) | Hexane:Ethyl Acetate (9:1) | ~3-4 | 80-95 | Inferred from[3][4] |
| Hydroxylated FBI-COOH (estimated) | Hexane:Ethyl Acetate (9:1) | ~3-4 | 75-90 | Inferred from[3][4] |
| THC-COOH | Hexane:Ethyl Acetate (9:1) | Acidified | >80 | [3] |
Table 2: Method Validation Parameters for LLE of Acidic Metabolites from Serum
| Parameter | FBI-COOH (estimated) | Hydroxylated FBI-COOH (estimated) | THC-COOH |
| Linearity Range (ng/mL) | 0.1 - 50 | 0.1 - 50 | 1.1 - 100[1] |
| Limit of Detection (LOD) (ng/mL) | 0.05 | 0.05 | 0.3[5] |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.1 | 1.1[5] |
| Intra-day Precision (%RSD) | < 15 | < 15 | < 15[1] |
| Inter-day Precision (%RSD) | < 15 | < 15 | < 15[1] |
| Matrix Effect (%) | 85-115 | 85-115 | Not specified |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the liquid-liquid extraction of FUB-PB-22 metabolites.
Discussion
The presented liquid-liquid extraction protocol offers a reliable and efficient method for the isolation of FUB-PB-22 metabolites from serum. The key to successful extraction of the acidic metabolites, FBI-COOH and hydroxylated FBI-COOH, is the acidification of the serum sample prior to extraction. This ensures that the analytes are in their non-ionized form, maximizing their partitioning into the organic solvent. The use of a hexane:ethyl acetate mixture provides a good balance of polarity for the efficient extraction of these target compounds.
While specific recovery and validation data for FUB-PB-22 metabolites are not extensively available in the literature, the provided protocol is based on well-established principles for the extraction of similar acidic drug metabolites from biological matrices. The quantitative data presented in the tables, inferred from studies on compounds like THC-COOH, serve as a strong indicator of the expected performance of this method. Researchers should perform in-house validation of this protocol to determine specific recovery, linearity, precision, and accuracy for their analytical setup.
Conclusion
This application note provides a detailed and practical protocol for the liquid-liquid extraction of the primary metabolites of FUB-PB-22 from serum. The method is straightforward, utilizes common laboratory equipment and reagents, and is expected to yield high recovery and clean extracts suitable for sensitive LC-MS/MS analysis. The inclusion of quantitative data tables and graphical workflows aims to facilitate the implementation and validation of this method in research and routine analytical laboratories.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an automated liquid-liquid extraction GC/MS method for the determination of THC, 11-OH-THC, and free THC-carboxylic acid (THC-COOH) from blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of an automated liquid-liquid extraction GC/MS method for the determination of THC, 11-OH-THC, and free THC-carboxylic acid (THC-COOH) from blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UHPLC-QTOF-MS Screening of Synthetic Cannabinoid Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The illicit drug landscape is continually evolving with the emergence of new psychoactive substances (NPS), among which synthetic cannabinoids (SCs) represent a significant and challenging class.[1] These substances mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but often with greater potency and a higher risk of adverse health effects.[2] Due to extensive metabolism, parent SCs are rarely detected in urine; therefore, analytical methods must target their metabolites to confirm exposure.[3]
This document provides a detailed application note and protocol for the screening and identification of synthetic cannabinoid metabolites in human urine using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS). This technique offers high sensitivity, selectivity, and the advantage of high-resolution mass spectrometry for confident identification of known and unknown metabolites.[4] Non-targeted screening approaches using UHPLC-HRMS are increasingly important for keeping pace with the constant introduction of new SCs.[5]
Signaling Pathways of Synthetic Cannabinoids
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2.[6] The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is mainly located in the immune system.[6][7] The binding of a synthetic cannabinoid to these G-protein coupled receptors initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent downstream effects.[8]
References
- 1. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 3. diva-portal.org [diva-portal.org]
- 4. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Synthetic Cannabinoids in Biological Specimens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cannabinoids (SCs) represent a large and structurally diverse class of new psychoactive substances (NPS) designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] Due to their high potency and constant structural evolution to circumvent legislation, the detection of SCs in biological specimens presents a significant analytical challenge.[1][2] These compounds are associated with severe adverse health effects, making their accurate identification and quantification critical in clinical and forensic toxicology.[3] This document provides detailed application notes and protocols for the analytical methods used to detect synthetic cannabinoids in various biological matrices.
The primary analytical techniques for the detection of SCs include immunoassays for initial screening and chromatographic methods coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for confirmation and quantification.[2][4] LC-MS/MS is often preferred due to its high sensitivity and specificity, allowing for the simultaneous detection of multiple parent compounds and their metabolites.[2]
This document outlines common sample preparation techniques and provides detailed protocols for LC-MS/MS and GC-MS analysis of synthetic cannabinoids in blood, urine, oral fluid, and hair.
Sample Preparation Techniques
Effective sample preparation is crucial for removing matrix interferences and concentrating the analytes of interest. The choice of technique depends on the biological matrix and the specific analytical method used. Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation.[5]
A general workflow for sample preparation and analysis is illustrated below.
Caption: General workflow for sample preparation and analysis of synthetic cannabinoids.
Analytical Methods and Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the identification and quantification of synthetic cannabinoids and their metabolites in biological matrices.[2] It offers high sensitivity and selectivity, particularly when using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes.[2]
Experimental Protocol: Analysis of Synthetic Cannabinoids in Whole Blood
This protocol is adapted from a validated method for the detection of 182 novel psychoactive substances, including 132 synthetic cannabinoids, in whole blood.[6]
1. Sample Preparation (Protein Precipitation):
- To 100 µL of whole blood, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A suitable reversed-phase column, such as a Kinetex Biphenyl column (50 mm × 3 mm × 2.6 μm).[7]
- Mobile Phase:
- A: 0.1% formic acid in water.[7]
- B: Acetonitrile.[7]
- Gradient: A linear gradient starting at a lower percentage of B, increasing to a high percentage of B over several minutes to ensure separation of analytes.[7]
- Flow Rate: 0.5 mL/min.[7]
- Injection Volume: 5-10 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Quantitative Data Summary for LC-MS/MS Methods
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for selected synthetic cannabinoids in various biological matrices using LC-MS/MS.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| JWH-018 | Serum | 0.01 - 2.0 | 0.1 - 2.0 | [2] |
| AM2201 | Serum | 0.01 - 2.0 | 0.1 - 2.0 | [2] |
| 15 SCs | Blood | 0.01 - 0.5 | 0.1 - 10 | [8] |
| 17 SC Metabolites | Urine | 0.01 - 0.5 | 0.1 - 10 | [8] |
| 12 SCRAs | Oral Fluid | 0.5 - 2 | 1 - 2 | [9] |
| 19 SCs | Oral Fluid | - | 0.1 - 0.5 | [7] |
| JWH-018 & JWH-073 Metabolites | Urine | - | 2 | [10] |
| 11 SCs | Urine | - | 0.01 - 0.1 | [11] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of synthetic cannabinoids, often used for confirmatory purposes.[4] Due to the lower volatility of some SCs, derivatization is sometimes required to improve their chromatographic properties.[4]
Experimental Protocol: Analysis of Synthetic Cannabinoids in Urine
This protocol is a general procedure based on methods described for the analysis of synthetic cannabinoids and their metabolites in urine.[4][12]
1. Sample Preparation (Hydrolysis and LLE):
- To 1 mL of urine, add an internal standard and β-glucuronidase enzyme.[4]
- Incubate at an appropriate temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours) to hydrolyze the glucuronide metabolites.[4]
- Adjust the pH of the sample with a suitable buffer.
- Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).
- Vortex and centrifuge to separate the layers.
- Transfer the organic layer to a new tube and evaporate to dryness.
2. Derivatization (if necessary):
- Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).
- Incubate at a specified temperature (e.g., 70°C) for a set time (e.g., 20-30 minutes).
3. GC-MS Instrumentation and Conditions:
- GC System: A gas chromatograph.
- Column: A capillary column suitable for drug analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[4]
- Carrier Gas: Helium.
- Oven Temperature Program: A programmed temperature ramp from a lower initial temperature to a higher final temperature to separate the analytes.
- Injection Mode: Splitless.
- MS System: A mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Full scan or Selected Ion Monitoring (SIM).
Quantitative Data Summary for GC-MS Methods
| Analyte | Matrix | LOD (µg/L) | Linearity (mg/L) | Reference |
| Various SCs | Herbal material | 0.5 - 1.0 mg/L | up to 100 | [2] |
| Various SCs | Samples | 20 | - | [2] |
Immunoassays
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are commonly used as a preliminary screening tool for synthetic cannabinoids in urine.[2] They offer rapid and high-throughput analysis but may lack specificity due to cross-reactivity with structurally related compounds.[2] Commercially available immunoassay kits are available for the detection of some older generations of SCs and their metabolites.[2] Positive results from immunoassays should always be confirmed by a more specific method like LC-MS/MS or GC-MS.
Metabolism of Synthetic Cannabinoids
Understanding the metabolism of synthetic cannabinoids is crucial for identifying the appropriate analytical targets, as parent compounds are often rapidly metabolized and may not be detectable in urine.[13][14] The primary metabolic pathways include oxidation (hydroxylation, carboxylation) and glucuronide conjugation.[14][15]
The following diagram illustrates the general metabolic pathway of synthetic cannabinoids.
Caption: General metabolic pathway of synthetic cannabinoids.
Conclusion
The analytical detection of synthetic cannabinoids in biological specimens is a complex and evolving field. The methods outlined in this document provide a foundation for researchers, scientists, and drug development professionals to establish reliable and sensitive analytical procedures. The choice of method will depend on the specific analytes of interest, the biological matrix, and the required sensitivity. Due to the continuous emergence of new synthetic cannabinoids, it is imperative to regularly update and revalidate analytical methods to ensure their continued relevance and accuracy.[16]
References
- 1. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic cannabinoids in biological specimens: a review of current analytical methods and sample preparation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - US [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of FUB-PB-22 3-Carboxyindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression during the analysis of FUB-PB-22 3-carboxyindole by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is FUB-PB-22 3-carboxyindole and why is its analysis important?
A1: FUB-PB-22 3-carboxyindole is a primary metabolite of the synthetic cannabinoid FUB-PB-22. Its detection in biological matrices such as urine and blood is a key indicator of FUB-PB-22 consumption, making its accurate quantification crucial in forensic toxicology and clinical research.
Q2: What is ion suppression and how does it affect the analysis of FUB-PB-22 3-carboxyindole?
A2: Ion suppression is a matrix effect where co-eluting endogenous or exogenous compounds in a sample interfere with the ionization of the target analyte in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility in the analysis of FUB-PB-22 3-carboxyindole.
Q3: What are the common causes of ion suppression in the analysis of FUB-PB-22 3-carboxyindole?
A3: Common causes include phospholipids (B1166683) and salts from biological matrices (e.g., plasma, urine), high concentrations of the analyte itself, and mobile phase additives. Inadequate sample preparation is a primary contributor to the presence of these interfering compounds.
Q4: How can I determine if ion suppression is affecting my results?
A4: A common method is the post-extraction spike analysis. This involves comparing the signal intensity of the analyte in a clean solvent to the signal intensity of the analyte spiked into a blank matrix extract. A significantly lower signal in the matrix extract indicates the presence of ion suppression.
Q5: What are the primary strategies to reduce ion suppression for FUB-PB-22 3-carboxyindole?
A5: The main strategies include:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) help to remove interfering matrix components.
-
Chromatographic Separation: Optimizing the LC method to separate FUB-PB-22 3-carboxyindole from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, although this may also decrease the analyte signal.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the analysis of FUB-PB-22 3-carboxyindole.
Issue 1: Low or inconsistent signal intensity for FUB-PB-22 3-carboxyindole.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: If using a simple "dilute-and-shoot" or protein precipitation method, consider a more rigorous cleanup technique like SPE or LLE.
-
Optimize Chromatography: Adjust the gradient and/or mobile phase composition to better separate the analyte from the ion-suppressing regions of the chromatogram.
-
Dilute the Sample: Perform a dilution series (e.g., 1:10, 1:50, 1:100) to assess if reducing the matrix load improves the signal.
-
Issue 2: Poor reproducibility of results between samples.
-
Possible Cause: Variable matrix effects between different sample lots.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is consistent across all samples.
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) for FUB-PB-22 3-carboxyindole if available. This can compensate for variations in ion suppression.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples to account for consistent matrix effects.
-
Quantitative Data
The following tables summarize quantitative data related to the analysis of FUB-PB-22 3-carboxyindole and similar synthetic cannabinoid metabolites. This data is compiled from various studies and is intended to be representative.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for Synthetic Cannabinoid Carboxylic Acid Metabolites
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%)* | Reference |
| Solid-Phase Extraction (SPE) | BB-22 3-carboxyindole | Urine | 75.0 - 108 | [1] |
| Solid-Phase Extraction (SPE) | 5F-PB-22 3-carboxyindole | Urine | 75.5 - 116 | [2] |
| Protein Precipitation (PPT) | Various Synthetic Cannabinoids | Blood | Can be significant; often requires further cleanup | General Literature |
| Liquid-Liquid Extraction (LLE) | Various Synthetic Cannabinoids | Blood | Generally provides cleaner extracts than PPT | General Literature |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Table 2: Effect of Sample Dilution on Ion Suppression (Illustrative)
| Dilution Factor | Analyte Concentration | Matrix Component Concentration | Observed Ion Suppression |
| None | High | High | High |
| 1:10 | Medium | Medium | Moderate |
| 1:100 | Low | Low | Low/Negligible |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of FUB-PB-22 3-carboxyindole from urine.
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of a suitable internal standard solution.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic and mass spectrometric conditions.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-9 min: 90% B
-
9.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by infusing a standard of FUB-PB-22 3-carboxyindole.
Visualizations
Caption: Troubleshooting workflow for low or inconsistent signal.
References
- 1. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
Technical Support Center: Enhancing Detection Sensitivity of Low-Concentration FUB-PB-22 Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection sensitivity of low-concentration FUB-PB-22 metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of FUB-PB-22, and why is targeting them crucial for detection?
A1: FUB-PB-22 undergoes extensive and rapid metabolism in the human body. The parent compound is rarely detected in urine samples.[1][2] The primary metabolic pathway is ester hydrolysis, which cleaves the ester bond.[1][2][3][4] This results in the formation of fluorobenzylindole-3-carboxylic acid (FBI-COOH) and its hydroxylated form (hydroxylated FBI-COOH).[1][3] Therefore, analytical methods should target these more abundant and stable metabolites to reliably document FUB-PB-22 intake.
Q2: What is the most effective analytical technique for detecting low concentrations of FUB-PB-22 metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective detection of FUB-PB-22 metabolites.[5] This technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry, allowing for the identification and quantification of metabolites at very low concentrations. Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization of the analytes.[6]
Q3: Why is enzymatic hydrolysis necessary for urine sample preparation?
A3: In the body, FUB-PB-22 metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion. These conjugated metabolites may not be readily detectable by standard extraction and analytical methods. Enzymatic hydrolysis, typically using β-glucuronidase, cleaves these glucuronide conjugates, releasing the free metabolites for more effective extraction and subsequent analysis.[1][3][5]
Troubleshooting Guide
Issue 1: Poor or No Detection of FUB-PB-22 Metabolites
| Possible Cause | Troubleshooting Steps |
| Inefficient Enzymatic Hydrolysis | - Verify Enzyme Activity: Ensure the β-glucuronidase is active and has not expired. - Optimize Incubation Conditions: Confirm the correct pH, temperature (typically around 65°C), and incubation time (1-2 hours) are used as per the protocol.[5] |
| Ineffective Solid-Phase Extraction (SPE) | - Check SPE Cartridge Conditioning: Ensure the SPE cartridges are properly conditioned according to the manufacturer's instructions. - Optimize Wash and Elution Solvents: The wash step should be strong enough to remove interferences without eluting the target analytes. The elution solvent must be strong enough to recover the metabolites from the sorbent. For some synthetic cannabinoid metabolites, using more than 25% methanol (B129727) in the wash step can lead to loss of analytes.[5] - Ensure Complete Eluent Evaporation: The eluent should be completely evaporated to dryness before reconstitution to concentrate the sample effectively. |
| Suboptimal LC-MS/MS Parameters | - Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas temperatures, and gas flows) to maximize the signal for the target metabolites. - Optimize MRM Transitions: Ensure the selected multiple reaction monitoring (MRM) transitions (precursor and product ions) and collision energies are optimal for each metabolite. |
| Analyte Degradation | - Proper Sample Storage: Store urine samples at -20°C or lower to prevent degradation of metabolites. - Use of Stabilizers: For certain analytes, the addition of enzyme inhibitors or pH adjustment during sample collection and storage can prevent degradation.[7] |
Issue 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | - Evaluate SPE Protocol: Consider using a more selective SPE sorbent or adding extra wash steps to remove interfering matrix components.[7] - Alternative Extraction Methods: Explore other sample preparation techniques like liquid-liquid extraction (LLE) or supported liquid extraction (SLE) which may provide a cleaner extract for your specific matrix. |
| Matrix-Induced Ion Suppression or Enhancement | - Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. - Dilution of Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may also lower the analyte concentration below the detection limit. - Optimize Chromatography: Improve the chromatographic separation to resolve the analytes from the majority of the matrix components.[8] |
| Contaminated Solvents or Reagents | - Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. - Check Reagents: Ensure all reagents and buffers are of high purity and are not contaminated. |
Issue 3: Poor Peak Shape (e.g., Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions on the Analytical Column | - Mobile Phase Additives: For indole-containing compounds like FUB-PB-22 metabolites, peak tailing can occur due to interactions with residual silanols on the column. Adding a small amount of a weak acid (e.g., formic acid) to the mobile phase can help to improve peak shape. - Column Choice: Consider using a column with a different stationary phase or one that is specifically designed for the analysis of basic compounds. |
| Injection Solvent Mismatch | - Reconstitute in Mobile Phase: Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase to ensure good peak shape.[5] |
| Column Overload | - Reduce Injection Volume or Concentration: Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[9] |
| Column Void or Contamination | - Flush the Column: Flush the column with a strong solvent to remove any contaminants. - Replace the Column: If the problem persists, a void may have formed at the head of the column, and it may need to be replaced.[9] |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for FUB-PB-22 and other relevant synthetic cannabinoid metabolites in urine using LC-MS/MS.
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 5F-PB-22 3-carboxyindole | UHPLC-QTOF-MS | - | 0.1 - 12 (confirmation limit) | [10] |
| Synthetic Cannabinoid Metabolites (various) | SPE-LC-MS/MS | 0.025 - 0.5 | - | [11] |
| Cannabinoids and their metabolites (various) | SPE-LC-MS/MS | - | 0.01 | [12][13] |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of FUB-PB-22 Metabolites from Urine
This protocol is adapted from a method for the extraction of synthetic and naturally occurring cannabinoids in urine.[5]
1. Sample Pre-treatment (Enzymatic Hydrolysis):
-
To 1.0 mL of urine in a labeled tube, add 2.0 mL of 100 mM acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme.
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at 65°C for 1-2 hours to ensure complete hydrolysis of conjugated metabolites.
-
Allow the sample to cool to room temperature before proceeding.
2. SPE Cartridge Conditioning: Note: If using a polymeric resin like Styre Screen® HLD, a conditioning step may not be necessary. Always refer to the manufacturer's instructions for the specific SPE cartridge being used.
3. Sample Loading:
-
Load the pre-treated urine sample onto the pre-conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1-2 mL/minute).
4. Washing:
-
Wash the cartridge with 3.0 mL of 100 mM acetate buffer (pH 5.0) to remove polar interferences.
-
Wash the cartridge with 3.0 mL of a methanol:100 mM acetate buffer solution (25:75 v/v) to remove less polar interferences.
-
Dry the SPE cartridge under a full vacuum or positive pressure for 10 minutes to remove any residual solvent.
5. Elution:
-
Elute the target metabolites from the SPE cartridge with 3.0 mL of ethyl acetate into a clean collection tube.
6. Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.
Visualizations
FUB-PB-22 Metabolic Pathway
Caption: Proposed metabolic pathway of FUB-PB-22.
Analytical Workflow for FUB-PB-22 Metabolite Detection
Caption: General analytical workflow for FUB-PB-22 metabolite detection.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. DSpace [open.bu.edu]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fimek.edu.rs [fimek.edu.rs]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of FUB-PB-22 Metabolite Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of FUB-PB-22 metabolite isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for FUB-PB-22?
A1: FUB-PB-22 undergoes extensive metabolism primarily through two key pathways. The most significant pathway is ester hydrolysis, which cleaves the ester bond.[1][2] This is often followed by further hydroxylation and/or glucuronidation of the resulting carboxylic acid metabolite.[1][2][3] As a result, the parent drug is typically not detected in urine specimens.[2]
Q2: What are the major metabolites of FUB-PB-22 recommended for analytical targeting?
A2: Following ester hydrolysis, FUB-PB-22 forms fluorobenzylindole-3-carboxylic acid (FBI-COOH), referred to as metabolite M7.[1][2] This metabolite can be further hydroxylated to form M6 (hydroxylated FBI-COOH).[1][2] Both M6 and M7 are considered the major and predominant metabolites, making them suitable urinary markers for confirming FUB-PB-22 intake.[1][2]
Q3: Why is the separation of FUB-PB-22 metabolite isomers challenging?
A3: The separation is challenging due to the existence of numerous structural isomers among synthetic cannabinoids and their metabolites.[4][5] These isomers often have very similar physicochemical properties, leading to similar chromatographic retention times and making baseline separation difficult with traditional one-dimensional chromatography.[4][6] This co-elution can complicate identification, especially if the compounds are indistinguishable by the accurate mass of the precursor ion.[4]
Q4: What analytical techniques are most effective for identifying FUB-PB-22 metabolites?
A4: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is highly effective for identifying and profiling FUB-PB-22 metabolites in biological samples like human hepatocytes and urine.[1][2][3] For particularly difficult separations of isomers that co-elute, advanced techniques such as two-dimensional liquid chromatography (2D-LC) or high-resolution ion mobility-mass spectrometry (IM-MS) can provide the necessary resolving power.[4][5][7] Gas chromatography-mass spectrometry (GC-MS) is also used for the analysis of synthetic cannabinoids and their isomers.[8][9][10]
Troubleshooting Guide
Q1: I'm observing poor chromatographic resolution and peak co-elution. What should I do?
A1: Co-elution of isomers is a common issue.[4] Consider the following steps:
-
Optimize the Gradient: Adjust the mobile phase gradient to be shallower, allowing more time for isomers to separate.
-
Change Stationary Phase: The choice of column is critical. Consider a different stationary phase with alternative selectivity. Phenyl-hexyl or biphenyl (B1667301) columns can offer different selectivity compared to standard C18 columns for aromatic compounds.[2]
-
Employ 2D-LC: For highly complex mixtures or stubborn co-elution, 2D-LC provides significantly enhanced peak capacity and resolving power.[4][11]
-
Consider Ion Mobility-MS: This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation for isomers that are difficult to resolve chromatographically.[5][7]
Q2: My signal sensitivity is low. How can I improve it?
A2: Poor sensitivity can stem from sample preparation or instrument settings.[12]
-
Optimize Extraction: Ensure your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method is efficient for FUB-PB-22 metabolites. Inefficient recovery is a common cause of low signal.[12]
-
Check for Matrix Effects: Ion suppression from the sample matrix (e.g., urine, plasma) can significantly reduce analyte signal. To mitigate this, dilute the sample, improve the sample cleanup procedure, or use an internal standard that co-elutes with the analyte.[12]
-
Optimize MS Parameters: Methodically optimize mass spectrometer source parameters, such as spray voltage and gas temperatures, as well as analyte-specific parameters like collision energy to maximize the signal-to-noise ratio.[12]
-
Improve Peak Shape: Ensure chromatographic peaks are sharp and symmetrical. Broad or tailing peaks reduce peak height and, consequently, sensitivity.[12][13]
Q3: I am experiencing peak fronting or tailing. What are the likely causes and solutions?
A3: Asymmetrical peaks can be caused by several factors:
-
Sample Overload: Injecting too much sample can lead to broad and tailing peaks.[13] Try reducing the injection volume or sample concentration.
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, particularly peak splitting.[13] If possible, reconstitute your final extract in the initial mobile phase.
-
Column Issues: A void at the head of the column or a contaminated frit can lead to peak tailing. Try reversing and flushing the column (if permissible by the manufacturer) or replacing it.
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause tailing. Ensure the mobile phase pH is appropriate for the analytes.
Q4: My system backpressure is unexpectedly high. What should I do?
A4: High backpressure usually indicates a blockage in the system.[13]
-
Identify the Blockage: Systematically isolate components. Start by disconnecting the column; if the pressure drops, the blockage is in the column. If not, continue working backward through the injector and pump.
-
Filter Samples: Always filter your samples to remove particulates that can clog the column frit or system tubing.
-
Use a Guard Column/In-line Filter: An in-line filter or guard column installed between the injector and the analytical column can trap particulates and is much cheaper to replace than the column itself.[13]
FUB-PB-22 Metabolic Pathway
The following diagram illustrates the primary metabolic transformation of FUB-PB-22.
Caption: Primary metabolic pathway of FUB-PB-22.
Experimental Workflow and Protocols
General Analytical Workflow
The diagram below outlines a typical workflow for the analysis of FUB-PB-22 metabolites from biological samples.
Caption: General workflow for FUB-PB-22 metabolite analysis.
Detailed Experimental Protocol: LC-HRMS Analysis
This protocol is based on methodologies reported for the analysis of FUB-PB-22 metabolites in human hepatocyte samples.[2]
1. Sample Preparation (from Hepatocyte Incubations):
-
Stop the incubation reaction by adding an equal volume of cold acetonitrile (B52724) (e.g., 100 µL acetonitrile to 100 µL sample).[2]
-
Vortex the mixture thoroughly to precipitate proteins.[2]
-
Centrifuge the sample at 15,000 x g for 5 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube.[2]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 80:20 v/v water with 0.1% formic acid:acetonitrile with 0.1% formic acid).[2]
2. Liquid Chromatography Parameters:
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: Ultra Biphenyl column (100 × 2.1 mm, 3 µm).[2]
-
Column Temperature: 30°C.[2]
-
Autosampler Temperature: 4°C.[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Injection Volume: 15 µL.[2]
3. High-Resolution Mass Spectrometry Parameters:
-
Mass Spectrometer: A high-resolution instrument such as a TripleTOF or Orbitrap.[2]
-
Ionization Mode: Positive Electrospray Ionization ((+)ESI).[2]
-
Acquisition Mode: Data-dependent acquisition (DDA) with a TOF-MS scan followed by product ion scans of the most intense precursor ions.[2]
Quantitative Data Summary
The following tables present quantitative data for FUB-PB-22 metabolites identified in human hepatocytes.[2]
Table 1: FUB-PB-22 Metabolites Identified by LC-HRMS
| Metabolite ID | Metabolic Pathway | Observed m/z | Mass Error (ppm) | Retention Time (min) |
| M3 | M7 + Glucuronide | 445.1408 | -0.2 | 8.2 |
| M5 | M6 + Glucuronide | 461.1354 | -0.6 | 7.3 |
| M6 | M7 + Hydroxylation | 285.0805 | 1.1 | 7.0 |
| M7 | Ester Hydrolysis | 269.0855 | 1.1 | 8.5 |
| M8 | 8-quinolinol sulfate | 226.0121 | 0.9 | 3.9 |
| M10 | M7 + Dihydroxylation | 301.0751 | -0.3 | 5.8 |
| M11 | FUB-PB-22 + Hydroxylation | 429.1514 | -0.5 | 9.9 |
Data sourced from Watanabe et al., 2016.[2]
Table 2: Example LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 10.5 | 95 |
| 13.0 | 95 |
| 13.1 | 20 |
| 15.0 | 20 |
Data sourced from Watanabe et al., 2016.[2]
Troubleshooting Decision Tree
Use this diagram to diagnose common chromatographic issues.
Caption: Decision tree for common LC-MS issues.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Differentiation and identification of 5F-PB-22 and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nist.gov [nist.gov]
- 10. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
stability of FUB-PB-22 metabolites during sample storage and preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FUB-PB-22 and its metabolites. The information provided addresses common issues related to sample storage and preparation to ensure the integrity of analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of FUB-PB-22 that I should be targeting in my analysis?
A1: FUB-PB-22 is rapidly and extensively metabolized in the human body. The primary metabolic pathway is ester hydrolysis, leading to the formation of fluorobenzylindole-3-carboxylic acid (FBI-COOH), also referred to as M7.[1][2] This metabolite can be further hydroxylated to form hydroxylated FBI-COOH (M6).[1][2] Therefore, M6 and M7 are considered the most suitable urinary markers for detecting FUB-PB-22 intake. The parent compound, FUB-PB-22, is often not detected in urine samples.[2]
Q2: What are the optimal storage conditions for urine and blood samples containing FUB-PB-22 metabolites?
A2: For long-term stability, it is highly recommended to store all biological samples (urine and whole blood) at -20°C or, ideally, at -80°C.[3] Storage at refrigerated (4°C) or room temperature (approximately 22°C) can lead to significant degradation of some synthetic cannabinoid metabolites. While some carboxylated metabolites show good stability, metabolites with ester linkages, like the parent FUB-PB-22, are more susceptible to degradation.[3]
Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of FUB-PB-22 metabolites?
A3: While specific data for FUB-PB-22 metabolites is limited, studies on a wide range of synthetic cannabinoid metabolites have shown that they are generally stable for up to ten freeze-thaw cycles when cycling between -30°C and 4°C. However, to ensure the highest sample integrity, it is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples upon receipt is a recommended strategy to avoid repeated thawing of the entire sample.
Q4: I am seeing lower than expected concentrations of FUB-PB-22 metabolites in my urine samples. What could be the cause?
A4: Lower than expected concentrations can be due to several factors. Firstly, improper storage at temperatures above freezing can lead to metabolite degradation. Secondly, FUB-PB-22 metabolites are extensively conjugated in urine, primarily as glucuronides.[4] Failure to perform an enzymatic hydrolysis step with β-glucuronidase prior to extraction will result in poor recovery of the target metabolites. Finally, ensure your analytical method is optimized for the specific metabolites, M6 and M7.
Q5: Can I use plastic tubes for storing and processing my samples?
A5: It is highly recommended to use glass or silanized glass containers, especially for storing standards and sample extracts.[5] Some synthetic cannabinoids and their metabolites are prone to adsorbing to plastic surfaces, which can lead to a significant loss of the analyte and inaccurate quantification. If plasticware must be used, polypropylene (B1209903) is generally preferred over other types of plastic. Pre-treating urine samples with a small amount of isopropyl alcohol (IPA) may also help to reduce non-specific binding.[5]
Quantitative Data on Metabolite Stability
Table 1: Estimated Stability of FUB-PB-22 Carboxylated Metabolites in Urine
| Storage Condition | Duration | Estimated Percent Remaining |
| Room Temperature (~22°C) | 35 Weeks | > 90% |
| Refrigerated (4°C) | 35 Weeks | > 90% |
| Frozen (-20°C) | 35 Weeks | > 90% |
Data is extrapolated from studies on 5F-PB-22 3-carboxyindole, which was found to be one of the most stable synthetic cannabinoid metabolites under various storage conditions.
Table 2: General Stability of Synthetic Cannabinoid Metabolite Classes
| Metabolite Class | General Stability at Room Temperature | Recommended Storage |
| Carboxylic Acids (e.g., M6, M7) | Generally Stable | Frozen (-20°C or colder) |
| Hydroxylated Metabolites | Moderately Stable | Frozen (-20°C or colder) |
| Ester-containing Compounds (e.g., Parent FUB-PB-22) | Prone to Hydrolysis (Less Stable) | Frozen (-80°C recommended) |
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of FUB-PB-22 metabolites.
Issue 1: Poor Recovery of Metabolites from Urine
-
Possible Cause 1: Incomplete Hydrolysis. FUB-PB-22 metabolites are primarily present as glucuronide conjugates in urine.
-
Solution: Ensure that the enzymatic hydrolysis step with β-glucuronidase is performed correctly. Optimize incubation time and temperature as per the enzyme manufacturer's instructions. A typical starting point is incubation at 60-65°C for 1-3 hours.[6]
-
-
Possible Cause 2: Suboptimal Extraction pH. The pH of the sample during extraction can significantly affect the recovery of acidic metabolites like M6 and M7.
-
Solution: Adjust the pH of the urine sample to an acidic or neutral pH (e.g., pH 5-6) after hydrolysis and before extraction to ensure the carboxylic acid functional groups are protonated, which enhances their extraction into organic solvents.
-
-
Possible Cause 3: Inefficient Extraction Method.
-
Solution: For solid-phase extraction (SPE), ensure the sorbent type is appropriate for retaining the analytes (e.g., a mixed-mode or polymeric reversed-phase sorbent). For liquid-liquid extraction (LLE), use a sufficiently polar organic solvent or a mixture of solvents to efficiently extract the metabolites.
-
Issue 2: High Matrix Effects in LC-MS/MS Analysis
-
Possible Cause 1: Insufficient Sample Cleanup. Biological matrices like urine and blood are complex and can contain numerous endogenous compounds that interfere with the ionization of the target analytes.
-
Solution: Employ a more rigorous sample preparation method. Consider using a two-step extraction (e.g., LLE followed by SPE) or a more selective SPE sorbent. Also, ensure the SPE wash steps are optimized to remove interferences without causing analyte loss.
-
-
Possible Cause 2: Co-elution of Interferences. Matrix components that co-elute with the analytes can cause ion suppression or enhancement.
-
Solution: Optimize the chromatographic conditions. Try a different analytical column with a different stationary phase chemistry or adjust the mobile phase gradient to improve the separation of the analytes from interfering matrix components.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Possible Cause 1: Analyte Adsorption. As mentioned in the FAQs, synthetic cannabinoids and their metabolites can adsorb to sample containers.
-
Solution: Use glass or silanized glassware for all sample and standard preparations. Minimize the use of plastic.
-
-
Possible Cause 2: Sample Inhomogeneity. In whole blood samples, analytes may not be uniformly distributed.
-
Solution: Ensure whole blood samples are thoroughly mixed (e.g., by gentle inversion) before aliquoting.
-
-
Possible Cause 3: Variability in Sample Preparation. Manual sample preparation steps can introduce variability.
-
Solution: Use an internal standard that closely mimics the chemical properties of the target analytes to compensate for variations in extraction efficiency and matrix effects. Ensure consistent timing and execution of each step in the protocol.
-
Experimental Protocols
Below are detailed methodologies for the extraction and analysis of FUB-PB-22 metabolites from urine and whole blood.
Protocol 1: Extraction of FUB-PB-22 Metabolites from Urine
This protocol is based on enzymatic hydrolysis followed by solid-phase extraction (SPE).
1. Sample Pre-treatment (Hydrolysis):
- To 1 mL of urine in a glass tube, add 1 mL of acetate (B1210297) buffer (100 mM, pH 5.0).
- Add 50 µL of β-glucuronidase solution (from Patella vulgata or a recombinant source).
- Vortex the sample for 30 seconds.
- Incubate the sample at 65°C for 1 to 2 hours.
- Allow the sample to cool to room temperature.
- (Optional) Centrifuge the sample to pellet any precipitate.
2. Solid-Phase Extraction (SPE):
- Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
- Load the pre-treated urine sample onto the conditioned SPE cartridge.
- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 25:75 methanol:acetate buffer (100mM, pH 5) solution to remove polar interferences.
- Dry the cartridge thoroughly under a stream of nitrogen or vacuum for at least 10 minutes.
- Elute the metabolites with 2 mL of ethyl acetate or another suitable organic solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of FUB-PB-22 Metabolites from Whole Blood
This protocol utilizes protein precipitation for sample cleanup.
1. Sample Preparation:
- Pipette 0.5 mL of whole blood into a glass centrifuge tube.
- Add an appropriate internal standard.
- Add 1.5 mL of ice-cold acetonitrile (B52724) to the tube.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at a high speed (e.g., >3000 rpm) for 15 minutes to pellet the precipitated proteins.
2. Extraction:
- Carefully transfer the supernatant to a clean glass tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the dried extract in 150 µL of the initial mobile phase for LC-MS/MS analysis.
- Vortex and centrifuge the reconstituted sample to pellet any remaining insoluble material before transferring the supernatant to an autosampler vial.
Visualizations
Caption: Experimental workflow for the extraction of FUB-PB-22 metabolites from urine samples.
Caption: Troubleshooting logic for low recovery of FUB-PB-22 metabolites from urine.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. americanlaboratory.com [americanlaboratory.com]
troubleshooting poor peak shape in FUB-PB-22 metabolite chromatography
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of FUB-PB-22 metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues leading to poor peak shapes in the chromatography of FUB-PB-22 metabolites.
Q1: Why are my FUB-PB-22 metabolite peaks tailing?
Peak tailing, where the peak is asymmetrical with a "tail" extending to the right, is a common issue. It can lead to inaccurate integration and reduced resolution.
Potential Causes and Solutions:
-
Secondary Interactions: The primary metabolites of FUB-PB-22, such as fluorobenzylindole-3-carboxylic acid (FBI-COOH) and its hydroxylated forms, contain polar functional groups that can interact with active sites on the column's stationary phase.[1][2][3]
-
Solution: Use a modern, end-capped C18 or a polar-embedded column to minimize these secondary interactions.[1][2] Operating the mobile phase at a low pH (e.g., 2-3 with 0.1% formic acid) can suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing for these acidic metabolites.[2][4]
-
-
Column Contamination or Degradation: Accumulation of matrix components from biological samples (e.g., plasma, urine) on the column can lead to active sites and peak tailing.[1][4]
-
Solution: Implement a robust column flushing and regeneration protocol (see Experimental Protocols). Using a guard column can help protect the analytical column from strongly retained matrix components.[5]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the acidic FUB-PB-22 metabolites, causing tailing.[1][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[1][7][8]
Q2: What is causing my FUB-PB-22 metabolite peaks to show fronting?
Peak fronting, an asymmetry where the front of the peak is sloped, is less common than tailing but can also affect quantification.
Potential Causes and Solutions:
-
Sample Overload: Injecting a highly concentrated sample can lead to peak fronting.[1][9][10]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[9][11]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4]
-
-
Column Collapse: Operating the column under inappropriate conditions (e.g., extreme pH or temperature) can cause the packed bed to collapse, leading to poor peak shape.[8][9]
Q3: Why am I observing split peaks for my FUB-PB-22 metabolites?
Split peaks, where a single compound appears as two or more peaks, can be caused by several factors.
Potential Causes and Solutions:
-
Partially Blocked Column Frit: A blockage in the inlet frit of the column can cause the sample to be distributed unevenly onto the column, resulting in split peaks.[12]
-
Column Void or Channeling: A void at the head of the column can cause the sample band to split.[5][12]
-
Solution: This issue is generally not repairable, and the column will need to be replaced.[5]
-
-
Incompatible Injection Solvent: Using an injection solvent that is too strong can cause peak splitting.[13]
-
Solution: Match the injection solvent to the initial mobile phase composition.[13]
-
-
Co-elution: It's possible that two different components are eluting very close together, appearing as a split peak.[12]
-
Solution: Adjusting the mobile phase composition, gradient, or temperature may resolve the two components into distinct peaks.[12]
-
Quantitative Data Summary
The following table provides typical starting parameters for the LC-MS/MS analysis of FUB-PB-22 metabolites. These should be optimized for your specific instrumentation and application.
| Parameter | Recommended Condition | Notes |
| Column | C18, 2.1-3.0 mm ID, <3 µm particle size | A high-quality, end-capped column is recommended.[14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Helps to protonate the analytes for better peak shape and ionization.[14][15] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Acetonitrile often provides better resolution for complex mixtures.[15] |
| Gradient | 5-95% B over 10-15 minutes | A typical starting point; may need optimization for specific metabolites. |
| Flow Rate | 0.2-0.4 mL/min | Dependent on column dimensions. |
| Column Temperature | 30-40 °C | Can influence selectivity and peak shape.[14] |
| Injection Volume | 1-10 µL | Keep as low as possible to avoid overload.[16] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol can help remove strongly retained compounds and restore column performance.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of 95:5 water:acetonitrile (or your initial mobile phase without buffer salts).
-
Flush with 10-20 column volumes of isopropanol.
-
Flush with 10-20 column volumes of methanol.
-
Flush with 10-20 column volumes of acetonitrile.
-
Equilibrate the column with the initial mobile phase conditions before reconnecting to the detector.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
A robust sample cleanup is crucial for minimizing matrix effects and preventing column contamination.[17][18]
Materials:
-
Mixed-mode or polymeric SPE cartridges
-
Methanol
-
Water
-
Elution solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.
-
Loading: Load the pre-treated urine sample (e.g., after enzymatic hydrolysis to deconjugate metabolites) onto the cartridge.[17]
-
Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the FUB-PB-22 metabolites with 1-2 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[17]
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart for troubleshooting common peak shape issues.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mastelf.com [mastelf.com]
- 8. acdlabs.com [acdlabs.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Fronting, cause and remedy? - Chromatography Forum [chromforum.org]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potency Analysis of Semi-Synthetic Cannabinoids in Vaping Oils Using Liquid Chromatography Diode Array Detector with Electrospray Ionization Time-of-Flight Mass Spectrometry for Confirmation of Analyte Identity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
optimization of MS/MS parameters for FUB-PB-22 metabolite analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of MS/MS parameters in the analysis of FUB-PB-22 metabolites. It is intended for researchers, scientists, and professionals in drug development and forensic toxicology.
Frequently Asked Questions (FAQs)
Q1: What are the primary target metabolites for detecting FUB-PB-22 exposure in urine?
A1: The primary and most abundant urinary markers for FUB-PB-22 intake are the ester hydrolysis product, fluorobenzylindole-3-carboxylic acid (FBI-COOH), and its further hydroxylated form (hydroxylated FBI-COOH).[1][2] Following enzymatic hydrolysis of urine samples, these two metabolites are the predominant species detected and are recommended as suitable targets for analysis.[1][2]
Q2: Why is enzymatic hydrolysis necessary for urine sample preparation?
A2: Synthetic cannabinoids and their metabolites are often excreted in urine as glucuronide conjugates (Phase II metabolites).[3] The β-glucuronidase enzyme cleaves this glucuronide group, converting the metabolites back to their free forms. This step is crucial as it significantly increases the sensitivity and detectability of the target analytes by LC-MS/MS.[3]
Q3: What is the major fragmentation pathway for FUB-PB-22 and its metabolites in positive ESI-MS/MS?
A3: For FUB-PB-22, a primary fragmentation pathway in positive electrospray ionization (ESI) is the cleavage of the ester bond.[4] This typically results in a characteristic product ion at m/z 252.0830, corresponding to the fluorobenzylindole moiety.[1][4] This cleavage pattern is a key diagnostic feature for identifying the parent compound and related metabolites.
Q4: Can FUB-PB-22 be differentiated from similar compounds like FDU-PB-22?
A4: While FUB-PB-22 and FDU-PB-22 have different parent masses, they both undergo ester hydrolysis to produce the same major metabolite, fluorobenzylindole-3-carboxylic acid (FBI-COOH).[1] Therefore, detection of FBI-COOH alone cannot distinguish between exposure to FUB-PB-22 and FDU-PB-22. To differentiate, methods should also target unique metabolites or the parent compounds if present.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of FUB-PB-22 metabolites.
Problem 1: Low or No Metabolite Signal Detected
| Possible Cause | Recommended Solution |
| Inefficient Enzymatic Hydrolysis | Verify the activity of the β-glucuronidase enzyme and ensure optimal pH (typically 4.5-5.0) and temperature (e.g., 60°C) during incubation.[3] Ensure sufficient incubation time (e.g., 3 hours).[3] |
| Inefficient Analyte Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method to maximize recovery of the acidic metabolites. |
| Suboptimal MS/MS Parameters | Perform a thorough optimization of source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters like collision energy (CE) and declustering potential (DP).[4] Start with published parameters and fine-tune by infusing a standard of the target metabolite. |
| Analyte Degradation | Synthetic cannabinoids with ester linkages can be susceptible to hydrolysis during storage or sample preparation, especially if alcohol solvents are used for extraction.[5] Use fresh samples and avoid prolonged exposure to harsh conditions. |
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for the acidic nature of the target metabolites. The use of additives like formic acid (e.g., 0.1%) is standard.[1] Adjust the organic content and gradient slope to improve focusing of the analyte band on the column. |
| Secondary Interactions | Metabolites may have secondary interactions with the column stationary phase. Try a different column chemistry (e.g., PFP instead of C18) or ensure the use of a high-quality, end-capped column. |
| System Issues | Check for blockages in the LC system, voids in the analytical column, or extra-column band broadening from excessive tubing length. |
Problem 3: High Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Recommended Solution |
| Co-eluting Matrix Components | Improve sample cleanup by using a more rigorous SPE protocol. Modify the chromatographic gradient to better separate the analytes from interfering matrix components. |
| Inefficient Ionization | Adjust MS source parameters, such as gas flows and temperatures, to improve desolvation and reduce the impact of co-eluting substances. |
| Quantification Issues | Use a stable isotope-labeled internal standard (SIL-IS) for each analyte if available. SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing more accurate quantification. |
Experimental Protocols & Data
Sample Preparation: Hydrolysis and Extraction of Urine Samples
This protocol is a generalized procedure based on common practices for synthetic cannabinoid analysis.[1][3]
-
Aliquot: Transfer 1-2 mL of urine into a clean tube.
-
Internal Standard: Add an appropriate internal standard (e.g., FUB-PB-22-d9 or a structural analog).
-
Hydrolysis: Add 1 mL of β-glucuronidase solution (in acetate (B1210297) buffer, pH 5.0).
-
Incubation: Gently mix and incubate the sample at 60°C for 3 hours.
-
Cooling & pH Adjustment: Allow the sample to cool to room temperature. Add 1 mL of phosphate (B84403) buffer (100 mM, pH 6.0) to adjust the pH.
-
Centrifugation: Centrifuge the sample to pellet any precipitates.
-
Extraction: Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., mixed-mode or polymeric reversed-phase).
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the supernatant from the previous step.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol (B129727) or an ethyl acetate/hexane mixture).
-
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Presentation: LC-MS/MS Parameters
The following tables summarize typical parameters for the analysis of FUB-PB-22 and its key metabolites. Note that optimal values may vary depending on the specific instrument.
Table 1: Optimized MS/MS Parameters for FUB-PB-22 (Parent Compound) Data derived from a study using a SCIEX 3200 QTRAP mass spectrometer.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Purpose) | Declustering Potential (V) | Collision Energy (eV) |
| FUB-PB-22 | 397.2 | 252.1 (Target) | 36 | 23 |
| FUB-PB-22 | 397.2 | 109.1 (Qualifier) | 36 | 47 |
Table 2: Proposed MS/MS Parameters for Key FUB-PB-22 Metabolites Product ions are based on known fragmentation patterns.[1] Declustering Potential and Collision Energy values are suggested starting points and require optimization.
| Analyte | Common Name | Precursor Ion (m/z) | Proposed Product Ion (m/z) |
| M7 | FBI-COOH | 270.1 | 252.1 (Loss of H₂O) |
| M7 | FBI-COOH | 270.1 | 224.1 (Loss of CO₂) |
| M6 | Hydroxylated FBI-COOH | 286.1 | 268.1 (Loss of H₂O) |
| M6 | Hydroxylated FBI-COOH | 286.1 | 240.1 (Loss of CO₂) |
Table 3: Typical Liquid Chromatography Parameters Based on methods for synthetic cannabinoid analysis.[1][6]
| Parameter | Typical Value |
| Column | C18 or PFP (e.g., 100 x 2.1 mm, < 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Example Gradient | Start at 10% B, ramp to 95% B over 8-10 min, hold, then re-equilibrate. |
Visualizations
Metabolic Pathway
The primary metabolic pathway of FUB-PB-22 involves enzymatic action on the ester linkage, followed by subsequent oxidation.
Caption: Metabolic pathway of FUB-PB-22.
Troubleshooting Workflow
A logical approach to troubleshooting poor analytical results for FUB-PB-22 metabolites.
Caption: Troubleshooting workflow for LC-MS/MS analysis.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Fub-PB-22 | 1800098-36-5 | Benchchem [benchchem.com]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Background Noise in Synthetic Cannabinoid Metabolite Assays
Welcome to the technical support center for synthetic cannabinoid metabolite assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in their experiments, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in LC-MS/MS analysis of synthetic cannabinoids?
High background noise in LC-MS/MS systems can originate from several sources, including contaminated solvents, the sample matrix itself (e.g., urine, blood), and contaminant buildup within the LC-MS system.[1] Even in a clean system, some background signal from solvent cluster ions is expected.[1] However, highly ionizable compounds, even at trace levels, can significantly increase this background noise.[1]
Key Sources of Contamination:
-
Mobile Phase: Impurities in solvents (e.g., water, methanol (B129727), acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) formate) are a common cause of high background.[1] It is crucial to use high-purity, LC-MS grade solvents and additives.[1]
-
Sample Matrix: Biological matrices like urine and plasma are complex and can introduce a significant number of interfering compounds.[2][3] This is often referred to as the "matrix effect," which can suppress or enhance the analyte signal.[2][4]
-
LC System: Contaminants can accumulate in various parts of the system, including solvent lines, pump components, the autosampler, injection port, and the column.[1]
-
Sample Preparation: Contamination can be introduced during sample handling and preparation, for example, from plasticizers leaching from collection tubes or well plates.[5] Using silanized glass vials can help prevent sample loss and ensure compound stability.
Q2: How can I determine if the source of background noise is my LC system or the mass spectrometer?
A systematic approach is necessary to isolate the source of contamination.[1] You can perform a diagnostic test by diverting the LC flow away from the mass spectrometer and infusing a clean, high-purity solvent directly into the MS using a syringe pump.[1]
-
If the background noise disappears, the contamination is likely originating from the LC system (solvents, tubing, autosampler, or column).[1]
-
If the high background noise persists, the issue is likely within the mass spectrometer's ion source or ion optics.[1]
Q3: What is "matrix effect" and how can I minimize it in my assays?
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[2][4] This can significantly impact the accuracy and precision of quantification. Effective sample preparation is key to minimizing matrix effects.[2][4]
Strategies to Reduce Matrix Effects:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially below the limit of detection.[6]
-
Protein Precipitation (PPT): A common method for plasma samples, PPT with solvents like acetonitrile (B52724) can remove a large portion of proteins but may not remove other interferences like phospholipids.[2]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analytes of interest into an immiscible organic solvent.[4]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences and concentrating the target analytes, resulting in a cleaner sample extract.[2][3]
-
Supported Liquid Extraction (SLE): SLE offers a faster workflow than traditional SPE with good recoveries and minimal matrix effects.[7]
Q4: My immunoassay for synthetic cannabinoids is showing false positives. What could be the cause?
False positives in immunoassays are often due to cross-reactivity with structurally similar compounds.[8] The antibodies used in these assays may bind to other synthetic cannabinoids, their metabolites, or even unrelated compounds that share similar structural motifs.[8][9]
-
Cross-Reactivity with Other Cannabinoids: Many synthetic cannabinoid metabolites that are not the primary target of the assay can still show significant cross-reactivity.[8][10] For example, ∆8-THC-COOH has been shown to have high cross-reactivity with immunoassays targeting ∆9-THC-COOH.[9]
-
Interference from Other Drugs: Although less common, high concentrations of other drugs or their metabolites could potentially interfere with the assay.[8]
It is essential to confirm all presumptive positive results from immunoassays with a more specific method like LC-MS/MS or GC-MS.[10]
Troubleshooting Guides
Guide 1: Troubleshooting High Background Noise in LC-MS/MS
This guide provides a step-by-step workflow for diagnosing and resolving high background noise in your LC-MS/MS system.
Step 1: Isolate the Source of Noise
-
Action: Disconnect the LC system from the MS. Infuse a fresh, LC-MS grade solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Observation 1: Background noise level drops significantly.
-
Observation 2: Background noise remains high.
-
Solution: Clean the ion source, including the capillary/sampler cone and ion transfer optics, according to the manufacturer's protocol.
Step 2: Investigate the LC System
-
Action A: Check Solvents: Prepare fresh mobile phases using new, unopened bottles of LC-MS grade solvents and additives.
-
Result: If the noise decreases, your old solvents were contaminated.
-
-
Action B: Bypass the Column: If fresh solvents do not resolve the issue, replace the column with a zero-dead-volume union and run the gradient.
-
Result 1: Noise level drops. The column is the source of contamination. Try flushing the column or replace it.
-
Result 2: Noise persists. The contamination is in the LC system before the column (e.g., solvent lines, pump, autosampler). Systematically clean or replace components.
-
Guide 2: Reducing Matrix Effects Through Sample Preparation
This guide outlines a workflow for selecting an appropriate sample preparation technique to minimize matrix effects.
Data & Protocols
Data Presentation: Comparison of Sample Preparation Methods
Effective sample preparation is crucial for minimizing background noise and matrix effects. The choice of method can significantly impact recovery and data quality.[4]
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | Reference |
| Workflow Time | Moderate | Longest (requires conditioning, loading, washing, elution) | Fastest (48 samples in ~1 hour) | [7] |
| Recovery | Variable, can be lower for some analytes | Generally high and reproducible | >60% for most synthetic cannabinoids | [7] |
| Matrix Effect | Moderate reduction | High reduction, very clean extracts | High reduction, minimal matrix effects | [3][7] |
| Automation | Difficult | Easily automated | Easily automated | |
| Solvent Usage | High | Moderate | Low to Moderate |
Data Presentation: Immunoassay Cross-Reactivity
Cross-reactivity is a significant concern for immunoassays, potentially leading to false-positive results. The table below summarizes the cross-reactivity of various synthetic cannabinoids in an ELISA targeting the JWH-018 N-(5-hydroxypentyl) metabolite.
| Compound Class | Number Tested | Highly Cross-Reactive (>50%) | Moderately Cross-Reactive (10-50%) | Low/No Cross-Reactivity (<10%) | Reference |
| Synthetic Cannabinoids | 74 | 13 | 4 | 57 | [8] |
| Other Drugs of Abuse | 102 | 0 | 0 | 102 | [8] |
Table adapted from data on homogenous enzyme immunoassay (HEIA) and ELISA evaluations.[8][10]
Experimental Protocol: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline for the extraction of synthetic cannabinoid metabolites from urine using a mixed-mode SPE cartridge. Optimization may be required for specific analytes and cartridges. This is based on methods described for cleaning up biological samples.[3][5]
1. Sample Pre-treatment:
-
To 1 mL of urine, add 20 µL of an internal standard solution.
-
Add 500 µL of β-glucuronidase solution to hydrolyze conjugated metabolites.[5][11]
-
Vortex and incubate at 50-60°C for 1-2 hours.
-
Allow the sample to cool to room temperature.
2. SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
3. Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
4. Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent wash (e.g., 5-10% methanol in water) to remove polar interferences.[3]
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove excess water.
5. Elution:
-
Elute the analytes with 1-2 mL of an appropriate organic solvent (e.g., acetonitrile, ethyl acetate, or a mixture).[5]
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C).[5]
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).[5]
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. open.bu.edu [open.bu.edu]
- 5. diva-portal.org [diva-portal.org]
- 6. academic.oup.com [academic.oup.com]
- 7. biotage.com [biotage.com]
- 8. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
internal standard selection for accurate quantification of FUB-PB-22 metabolite
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the selection of an appropriate internal standard (IS) for the accurate quantification of FUB-PB-22 metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard crucial for the accurate quantification of FUB-PB-22 metabolites?
An internal standard is critical for reliable quantification in LC-MS/MS analysis. It is a compound added in a known quantity to every sample, calibrator, and quality control sample before processing. Its primary purpose is to correct for variations that can occur during the analytical process, including sample preparation steps (e.g., extraction), matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1] By using an IS that behaves similarly to the analyte of interest, the ratio of the analyte's response to the IS's response provides a more accurate and reproducible measurement than the analyte's absolute response alone. For complex biological matrices like urine or blood, where FUB-PB-22 metabolites are found, the use of an IS is indispensable.[1][2]
Q2: What are the primary metabolites of FUB-PB-22 that I should target for quantification?
FUB-PB-22 is extensively and rapidly metabolized in the human body, and the parent compound is often undetectable in urine specimens.[3] The primary metabolic pathway is ester hydrolysis, followed by further modifications.[3][4][5] Research has identified two key metabolites that serve as reliable urinary markers for FUB-PB-22 intake.[3][4]
| Table 1: Major Urinary Metabolites of FUB-PB-22 for Targeted Quantification | | :--- | :--- | | Metabolite ID | Chemical Name | | M7 | fluorobenzylindole-3-carboxylic acid (FBI-COOH) | | M6 | hydroxylated fluorobenzylindole-3-carboxylic acid (hydroxylated FBI-COOH) | Data sourced from studies on human hepatocyte and authentic urine samples.[3][4]
Q3: What is the ideal internal standard for quantifying these FUB-PB-22 metabolites?
The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as a deuterated version (e.g., hydroxylated FBI-COOH-d_x_).[1][6] SIL standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same extraction recovery and ionization efficiency.[7] However, they are distinguishable by the mass spectrometer due to their different mass-to-charge (m/z) ratios.[7] This close similarity allows them to effectively compensate for most analytical variations, leading to the highest degree of accuracy.[1]
Q4: I cannot find a commercially available deuterated standard for the specific FUB-PB-22 metabolites. What are my options?
This is a common challenge, especially with emerging novel psychoactive substances. When a specific SIL-IS is unavailable, a tiered approach should be taken to select the next best alternative.
| Table 2: Internal Standard Selection Guide for FUB-PB-22 Metabolites | | :--- | :--- | :--- | | Tier | Type of Internal Standard | Pros & Cons | | Ideal | Stable Isotope-Labeled (Deuterated) Analyte | Pro: Best correction for matrix effects, extraction loss, and instrument variability.[1]Con: May not be commercially available; can be expensive.[8] | | Acceptable | Stable Isotope-Labeled (Deuterated) Structural Analog | Pro: Structurally similar, often providing good correction for analytical variability.Con: May have slight differences in retention time and ionization efficiency compared to the analyte. | | Alternative | Non-Labeled Structural Analog | Pro: More likely to be available and less expensive.Con: Does not correct for matrix effects or extraction variability as effectively as a SIL-IS; should have similar chemical properties and a distinct retention time from the analyte. |
Q5: What are the common pitfalls to avoid when selecting and using an internal standard?
-
Isotopic Contribution: Ensure the chosen IS does not have natural isotopic peaks that interfere with the analyte's signal, and vice versa.
-
Purity: The purity of the IS must be high to ensure accurate preparation of stock solutions.
-
Stability: The IS must be stable throughout the entire sample preparation and analysis process. FUB-PB-22 and related compounds with ester linkages can be susceptible to transesterification if alcohol solvents are used for extraction.[9]
-
Timing of Addition: The IS must be added to the samples as early as possible in the workflow to account for variations in all subsequent steps.[7]
-
Concentration: The concentration of the IS should be similar to the expected concentration of the analyte in the samples to ensure it falls within the linear range of the assay.
Troubleshooting Guide
Issue: Poor reproducibility or accuracy in quantification results.
-
Possible Cause: The chosen internal standard is not adequately compensating for matrix effects. This is common when using a non-isotopic structural analog.
-
Solution: Re-evaluate your IS choice. If a deuterated standard of the analyte is not available, try to source a deuterated standard of a very close structural analog, such as the deuterated version of another synthetic cannabinoid carboxylic acid metabolite.
Issue: Internal standard signal is highly variable across different samples.
-
Possible Cause: Severe and inconsistent matrix effects between samples are impacting the IS ionization.
-
Solution: Improve the sample cleanup procedure. Incorporate additional purification steps like solid-phase extraction (SPE) to remove more matrix components before LC-MS/MS analysis. Also, verify that the IS is being added consistently to every sample.
Issue: The internal standard and analyte peaks are not fully separated chromatographically.
-
Possible Cause: The LC method is not optimized for the selected analyte and IS pair.
-
Solution: Adjust the liquid chromatography gradient, flow rate, or switch to a column with a different stationary phase (e.g., RP-Amide) to achieve baseline separation. Proper separation is crucial to prevent cross-interference.
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation for FUB-PB-22 Metabolite Analysis in Urine
This protocol is a generalized procedure based on common methodologies for synthetic cannabinoid metabolite analysis.[3][10]
-
Sample Aliquoting: Pipette 1-2 mL of the urine sample into a clean glass test tube.
-
Internal Standard Spiking: Add the working solution of the chosen internal standard to each sample, calibrator, and control.
-
Enzymatic Hydrolysis: To cleave glucuronide conjugates, add a β-glucuronidase solution in an appropriate buffer (e.g., 100 mM acetate (B1210297) buffer, pH 5.0).[10]
-
Incubation: Gently vortex the mixture and incubate at an elevated temperature (e.g., 60°C) for 2-3 hours.[10]
-
pH Adjustment & Extraction: Allow the samples to cool. Adjust the pH if necessary and perform a liquid-liquid extraction (LLE) by adding an appropriate organic solvent (e.g., a hexane/ethyl acetate mixture).[6]
-
Separation & Evaporation: Vortex vigorously and then centrifuge to separate the organic and aqueous layers. Carefully transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial LC mobile phase (e.g., 50:50 Mobile Phase A/B) before injection into the LC-MS/MS system.[11]
Protocol 2: Example LC-MS/MS Parameters
The following parameters are illustrative and should be optimized for your specific instrumentation and chosen internal standard.[1][12]
| Table 3: Example LC-MS/MS Method Parameters | | :--- | :--- | | Parameter | Setting | | LC Column | C18 Reversed-Phase or RP-Amide (e.g., 5 cm x 2.1 mm, <3 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.3 - 0.5 mL/min | | Injection Volume | 5 µL | | Gradient | Start at a low percentage of B, ramp up to a high percentage to elute analytes, then re-equilibrate. (e.g., 40% B to 95% B over 8 minutes) | | Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | | Detection Mode | Multiple Reaction Monitoring (MRM) | | MRM Transitions | At least two transitions (quantifier and qualifier) should be optimized for each analyte and one for the internal standard. |
Visualizations
Metabolic Pathway of FUB-PB-22
Caption: Metabolic conversion of FUB-PB-22 to its primary quantifiable urinary metabolites.
General Experimental Workflow
Caption: Standard workflow for the quantification of FUB-PB-22 metabolites in urine.
Logic for Internal Standard Selection
Caption: Decision tree for selecting an appropriate internal standard for metabolite analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5036014A - Deuterated cannabinoids as standards for the analysis of tetrahydrocannabinol and its metabolites in biological fluids - Google Patents [patents.google.com]
- 7. Certified Reference Materials and Internal Standards for Cannabinoid Analysis [labx.com]
- 8. Help choosing an internalstandard - Chromatography Forum [chromforum.org]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase Modifiers for LC-MS Metabolomics
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of mobile phase modifiers for Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your LC-MS metabolomics experiments.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
-
Question: Why are my chromatographic peaks for certain metabolites showing significant tailing or fronting?
Answer: Poor peak shape is a common issue that can arise from several factors related to your mobile phase and analyte properties.
-
Analyte-Stationary Phase Interactions: Acidic analytes can interact with residual, un-capped silanol (B1196071) groups on silica-based columns, leading to peak tailing. Conversely, basic analytes can exhibit poor peak shape due to repulsion effects between ions of the same charge.[1]
-
Inappropriate Mobile Phase pH: The pH of your mobile phase plays a critical role in the ionization state of your analytes.[2] If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, resulting in peak broadening or splitting.[3] For basic compounds, using a mobile phase with a basic pH can improve peak shape.[4]
-
Insufficient Ionic Strength: A mobile phase with very low ionic strength can lead to poor peak shapes, especially for basic analytes.[1]
-
Column Overload: Injecting too much sample can lead to peak broadening and fronting.[5]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For acidic metabolites, ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa to keep it in a neutral form. For basic metabolites, a mobile phase pH 1.5-2 units above the pKa is recommended.[2] Using basic mobile phases (pH > 10) has been shown to improve peak shape for basic compounds in positive ESI mode.[4]
-
Add a Suitable Modifier:
-
For acidic analytes exhibiting tailing, a small amount of a weak acid like formic acid (0.1%) or acetic acid can help suppress the ionization of silanol groups.[6]
-
For basic analytes, consider adding a competitor base like triethylamine (B128534) (TEA) to the mobile phase, although be aware of potential ion suppression in the MS. A better approach for MS compatibility is to use a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to control pH and improve peak shape.[7] The addition of ammonium formate to a formic acid mobile phase can increase the ionic strength and improve peptide separations.[1]
-
-
Consider Ion-Pairing Reagents (with caution): For highly polar and charged analytes that are difficult to retain, ion-pairing reagents can be used. These reagents, such as tributylamine, can improve retention and peak shape for anionic species.[8] However, they are known to cause significant ion suppression and can contaminate the LC-MS system, so they should be used as a last resort and with dedicated columns.[9][10]
-
Optimize Modifier Concentration: The concentration of the modifier can impact peak shape. Start with a low concentration (e.g., 0.1% formic acid or 10 mM ammonium formate) and adjust as needed.[11][12]
-
Check Sample Solvent: Ensure your sample solvent is as weak as or weaker than your initial mobile phase conditions to avoid peak distortion.[13]
-
Issue 2: Inconsistent Retention Times
-
Question: I am observing significant drift in retention times across my sample sequence. What could be the cause and how can I fix it?
Answer: Retention time instability is a critical issue in large-scale metabolomics studies, affecting feature alignment and data analysis. Several factors related to the mobile phase can contribute to this problem.
-
Mobile Phase Instability: Some mobile phase modifiers or their combinations can be less stable over long analytical runs, leading to gradual changes in the mobile phase composition and pH. For instance, in one study, a mobile phase with 10 mM ammonium acetate and 0.1% acetic acid was found to be a good compromise for retention time stability in negative mode lipidomics.[14] In contrast, 10 mM ammonium formate and 10 mM ammonium formate with 0.1% formic acid showed high stability with retention time shifts of less than 1 second over 200 injections in positive mode.[14]
-
Column Equilibration: Inadequate column equilibration between injections can cause retention time shifts, especially at the beginning of a run. This is a particular concern with ion-pairing reagents, which require extensive equilibration times.[15]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in modifier concentration or pH, can lead to batch-to-batch and within-batch retention time variability.[16] It is recommended to prepare a large volume of mobile phase for the entire analytical batch to minimize this variability.[16]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Ensure the column oven is functioning correctly and maintaining a stable temperature.[5]
Troubleshooting Steps:
-
Select Stable Mobile Phase Modifiers: For long sequences, choose modifiers known for their stability. For positive ion mode, 10 mM ammonium formate with or without 0.1% formic acid has demonstrated robust retention times.[12][17] For negative ion mode, 10 mM ammonium acetate with 0.1% acetic acid offers a good balance of signal intensity and retention time stability.[12][17]
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. This is especially critical when using gradient elution.
-
Prepare Mobile Phase in a Single Batch: For a large sample set, prepare a single, large batch of each mobile phase to be used throughout the entire analysis to ensure consistency.[16]
-
Monitor System Pressure: Fluctuations in system pressure can indicate problems with the pump or blockages in the system, which can affect flow rate and retention times.[5]
-
Use an Internal Standard Mix: Including a mix of internal standards that elute across the chromatographic run can help monitor and correct for retention time drift during data processing.[16]
-
Issue 3: Poor MS Signal Intensity or Ion Suppression
-
Question: My target metabolites are showing weak signals or their signals are being suppressed. How can I improve the MS response with mobile phase modifiers?
Answer: Mobile phase modifiers have a profound impact on the efficiency of the electrospray ionization (ESI) process. The choice of modifier can either enhance or suppress the signal of your analytes.
-
Ion Suppression from Modifiers: Some modifiers, particularly ion-pairing reagents like trifluoroacetic acid (TFA), are known to cause significant signal suppression in ESI-MS.[1] While excellent for chromatography, TFA should be avoided or used at very low concentrations in LC-MS applications.[10] Non-volatile salts like phosphate (B84403) buffers are incompatible with MS and will contaminate the ion source.[18][19]
-
Suboptimal pH for Ionization: The mobile phase pH affects the charge state of an analyte. For ESI positive mode, a lower pH that promotes the formation of positive ions ([M+H]+) is generally preferred. For ESI negative mode, a higher pH that facilitates deprotonation to form negative ions ([M-H]-) is often beneficial.
-
Competition for Ionization: High concentrations of modifiers or co-eluting matrix components can compete with the analytes for ionization in the ESI source, leading to reduced signal intensity.[20]
Troubleshooting Steps:
-
Choose MS-Compatible Volatile Modifiers: Always use volatile mobile phase modifiers such as formic acid, acetic acid, ammonium formate, and ammonium acetate for LC-MS applications.[20]
-
Optimize for Ionization Mode:
-
Positive ESI (+): Formic acid (0.1%) is a common choice for promoting protonation.[6] For lipids and other compound classes, 10 mM ammonium formate, with or without 0.1% formic acid, can provide high signal intensity.[12][17]
-
Negative ESI (-): For lipids, 10 mM ammonium acetate with 0.1% acetic acid has been shown to be a good compromise for signal intensity.[12][17] For organic acids, 0.1% formic acid in reversed-phase liquid chromatography (RPLC) can be effective.[11]
-
-
Optimize Modifier Concentration: Use the lowest concentration of the modifier that provides good chromatography and signal intensity. High concentrations can lead to ion suppression.
-
Evaluate Different Modifier Combinations: Systematically test different combinations of modifiers to find the optimal conditions for your specific analytes. For example, for polar metabolites in hydrophilic interaction chromatography (HILIC), a mobile phase of 10 mM ammonium formate with 0.125% formic acid has been shown to perform well for a wide range of compounds including amino acids, sugars, and nucleotides.[11][12][17]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best all-around mobile phase modifier for untargeted metabolomics?
A1: There is no single "best" modifier for all metabolites. The optimal choice depends on the chemical properties of the analytes, the chromatographic mode (e.g., RPLC, HILIC), and the ionization mode (positive or negative). However, some combinations are widely used and provide good coverage for a broad range of metabolites:
-
For RPLC in positive ion mode: 0.1% formic acid in water and acetonitrile (B52724)/methanol (B129727) is a very common starting point.[6]
-
For HILIC in positive ion mode: A combination of 10 mM ammonium formate and 0.125% formic acid has been shown to be effective for a wide variety of polar metabolites.[11][12][17]
-
For negative ion mode: A combination of 10 mM ammonium acetate and 0.1% acetic acid is often a good compromise for signal intensity and retention time stability, particularly for lipids.[12][17]
-
-
Q2: When should I use ammonium formate versus ammonium acetate?
A2: The choice between ammonium formate and ammonium acetate often depends on the desired pH and the types of adducts you want to form in the mass spectrometer.
-
Ammonium formate in combination with formic acid creates a buffer in the acidic pH range (around pH 3-4). It is commonly used in positive ion mode to provide a source of protons (from formic acid) and ammonium adducts ([M+NH4]+).
-
Ammonium acetate can be used to buffer the mobile phase in a slightly less acidic to near-neutral pH range (around pH 4.5-5.5 with acetic acid, and closer to neutral on its own). It is frequently used in negative ion mode where it can facilitate the formation of acetate adducts ([M+CH3COO]-).[14]
-
-
Q3: Can I use basic mobile phases for LC-MS metabolomics?
A3: Yes, basic mobile phases can be very effective, especially for basic compounds that may show poor peak shape under acidic conditions.[4] The use of a high pH mobile phase (e.g., pH > 10) with positive ESI has been shown to improve retention and peak shape for certain analytes.[4] However, it is crucial to use a column that is stable at high pH. Many modern silica-based columns are designed to be stable up to pH 11 or 12.
-
Q4: How do I prepare my mobile phase modifiers correctly?
A4: Proper preparation is key to reproducible results.
-
Always use high-purity, LC-MS grade solvents and modifiers to minimize background noise and contamination.[7]
-
When preparing buffered mobile phases, it is good practice to dissolve the salt (e.g., ammonium formate) in the aqueous portion of the mobile phase first before adding the organic solvent.
-
Measure the pH of the aqueous portion of the mobile phase after adding the modifier to ensure consistency.
-
Prepare fresh mobile phases regularly and store them in clean, appropriate containers. Avoid "topping off" old mobile phase with new.[13]
-
For large-scale studies, prepare a single large batch of mobile phase to be used for all samples to minimize variability.[16]
-
Data Presentation
Table 1: Recommended Mobile Phase Modifiers for Different Metabolite Classes and LC-MS Conditions
| Chromatographic Mode | Ionization Mode | Metabolite Class | Recommended Mobile Phase Modifier | Reference(s) |
| HILIC | ESI(+) | Polar Metabolites (Amino Acids, Sugars, Nucleotides) | 10 mM Ammonium Formate with 0.125% Formic Acid | [11],[12],[17] |
| RPLC | ESI(+) | Lipids | 10 mM Ammonium Formate or 10 mM Ammonium Formate with 0.1% Formic Acid | [12],[17] |
| RPLC | ESI(-) | Lipids | 10 mM Ammonium Acetate with 0.1% Acetic Acid | [12],[17] |
| RPLC | ESI(-) | Organic Acids | 0.1% Formic Acid | [11],[12] |
| RPLC | ESI(+) | Basic Compounds | Basic mobile phase (pH > 10) with a pH-stable column | [4] |
Experimental Protocols
Protocol: Systematic Optimization of Mobile Phase Modifiers for a Target Metabolite Panel
This protocol outlines a systematic approach to selecting the optimal mobile phase modifier for a defined set of metabolites.
-
Preparation of Stock Solutions and Standards:
-
Prepare individual stock solutions of your target metabolite standards in a suitable solvent (e.g., methanol or water).
-
Create a pooled standard mix containing all target metabolites at a known concentration.
-
-
Preparation of Mobile Phases:
-
Prepare a set of aqueous mobile phases (Mobile Phase A) with different modifiers. For example:
-
A1: Water with 0.1% Formic Acid
-
A2: Water with 10 mM Ammonium Formate
-
A3: Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
A4: Water with 10 mM Ammonium Acetate
-
A5: Water with 10 mM Ammonium Acetate and 0.1% Acetic Acid
-
-
Prepare the organic mobile phase (Mobile Phase B), typically acetonitrile or methanol, containing the same modifier as the corresponding aqueous phase.
-
-
LC-MS Analysis:
-
Equilibrate the LC system, including the column, with the first mobile phase set (A1/B1) for at least 30 minutes.
-
Inject the pooled standard mix and run your LC-MS method.
-
Repeat the analysis for each mobile phase set, ensuring proper column equilibration between each change of mobile phase.
-
Include blank injections between different mobile phase conditions to minimize carryover.
-
-
Data Evaluation:
-
For each metabolite under each condition, evaluate the following parameters:
-
Peak Area/Height: To assess signal intensity.
-
Peak Shape: Measure tailing factor or asymmetry.
-
Retention Time: To assess retention and selectivity.
-
-
Organize the results in a table for easy comparison.
-
-
Selection of Optimal Modifier:
-
Based on the evaluation, select the mobile phase modifier that provides the best overall performance (good peak shape, high signal intensity, and adequate retention) for the majority of your target metabolites.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common LC-MS issues.
Caption: Experimental workflow for modifier optimization.
References
- 1. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of basic mobile phases with positive ESI LC-MS for metabonomics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. ugent.be [ugent.be]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. books.rsc.org [books.rsc.org]
- 9. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. halocolumns.com [halocolumns.com]
- 14. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. welch-us.com [welch-us.com]
- 16. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. lcms.cz [lcms.cz]
Technical Support Center: Comprehensive Optimization of LC-MS Methods Using Design of Experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods using Design of Experiments (DoE).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the application of DoE for LC-MS method optimization.
Q1: What is Design of Experiments (DoE) and why is it superior to the "one-factor-at-a-time" (OFAT) approach for LC-MS method development?
A1: Design of Experiments (DoE) is a statistical methodology to systematically determine the relationship between factors affecting a process and the output of that process.[1][2] In LC-MS, it allows for the simultaneous variation of multiple method parameters (factors) like gradient time, pH, and column temperature to understand their individual effects and, crucially, their interactions.[2][3] The OFAT approach, where one variable is changed while others are held constant, is time-consuming and fails to identify these critical interactions between parameters, which are common in chromatography.[2][4] DoE provides a more comprehensive understanding of the method, leading to a more robust and optimized final method with fewer experimental runs.[5][6]
Q2: I'm starting a new LC-MS method development. Which factors and responses should I consider for my initial DoE screening study?
A2: For an initial screening design, the goal is to identify the "critical few" parameters that have the most significant impact on your separation and detection.
-
Typical Factors to Investigate:
-
Critical Responses to Measure:
Q3: My DoE results suggest optimal conditions, but I am observing poor peak shape (tailing or fronting) in the verification runs. What are the common causes and how can I fix it?
A3: Poor peak shape is a frequent issue. Here’s a systematic way to troubleshoot:
-
Peak Tailing: This is often caused by secondary interactions between basic analytes and acidic residual silanols on the column's stationary phase.[11]
-
Solution 1: Adjust Mobile Phase pH. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Adding a low concentration of an acidic modifier like formic acid (0.1%) can protonate silanols and reduce tailing.[11][12]
-
Solution 2: Use a Buffer. A buffer like ammonium (B1175870) formate (B1220265) can shield the silanol (B1196071) groups, improving peak shape.[12]
-
Solution 3: Check for Column Overload. Dilute your sample or reduce the injection volume.[13]
-
Solution 4: Use a Different Column. Consider columns with highly end-capped silica (B1680970) or an alternative chemistry like an embedded polar group (PEG) phase.[11]
-
-
Peak Fronting: This is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[13]
-
Split Peaks: Can be caused by a partially clogged column frit, a column void, or injecting the sample in a solvent much stronger than the mobile phase.[12][15]
Q4: How can I use DoE to improve the sensitivity (signal-to-noise ratio) of my LC-MS method?
A4: DoE is a powerful tool for maximizing sensitivity by optimizing both chromatographic and mass spectrometric parameters simultaneously.[1][10]
-
LC Factors: Focus on parameters that affect peak concentration. A shorter, faster gradient can produce sharper (and taller) peaks, improving the S/N ratio.
-
MS Source Parameters: The ESI or APCI source parameters are critical. Use DoE to optimize factors like nebulizing gas pressure, drying gas flow and temperature, and capillary voltage.[8][16][17] These factors often interact, and DoE can find the optimal combination that OFAT would miss.[10][16] For example, a study demonstrated a 400% increase in signal-to-noise by optimizing source and StepWave parameters together using DoE.[10]
Q5: What is a "robustness test" and how do I perform it using DoE?
A5: A robustness test evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] It is a crucial part of method validation, ensuring the method is reliable and transferable between different labs and instruments.[18]
-
How to Perform:
-
Identify Factors: Select parameters that are likely to vary slightly during routine use, such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and mobile phase composition (±2%).[19]
-
Choose a Design: A fractional factorial design is often used for robustness testing as it efficiently screens for the effects of many factors.[3][5]
-
Execute and Analyze: Run the experiments according to the design and analyze the results to see if any factor significantly impacts critical responses like retention time, resolution, or quantitation.[18] If a factor is found to be sensitive, stricter controls must be implemented for it in the final method protocol.
-
Section 2: Troubleshooting Guides
This section provides systematic approaches to resolving specific issues you may encounter.
Guide 1: Systematic Troubleshooting of Low Sensitivity / Poor Ionization
If you are experiencing low signal intensity or a poor signal-to-noise ratio, follow this workflow.
Caption: Troubleshooting workflow for low LC-MS sensitivity.
Guide 2: Systematic Troubleshooting of Poor Peak Shape
If you observe tailing, fronting, or split peaks, use this guide to identify and resolve the root cause.
Caption: Logic diagram for troubleshooting common peak shape issues.
Section 3: Experimental Protocols & Data
This section provides a detailed methodology for a typical DoE-based optimization and presents data in a structured format.
Protocol 1: DoE-Based Optimization of LC and MS Parameters
This protocol outlines the steps for optimizing an LC-MS method for a new compound using a Central Composite Design (CCD).
1. Define Objective:
-
To maximize the resolution between the analyte and a critical impurity while maximizing analyte peak area and minimizing run time.
2. Select Factors and Levels:
-
Based on preliminary scouting runs, identify the most influential parameters. For this example, we select three factors. The levels (low, center, high) should be chosen to cover a wide enough range to see effects but remain within the operational limits of the column and instrument.[7][20]
Table 1: Factors and Levels for Central Composite Design
| Factor | Units | Low Level (-1) | Center Level (0) | High Level (1) |
|---|---|---|---|---|
| A: Gradient Time | minutes | 5 | 10 | 15 |
| B: Column Temperature | °C | 30 | 40 | 50 |
| C: Cone Voltage | Volts | 20 | 35 | 50 |
3. Select Responses:
-
Define the critical quality attributes (CQAs) to be measured for each experimental run.
Table 2: Responses (Critical Quality Attributes)
| Response | Goal | Measurement |
|---|---|---|
| R1: Resolution | Maximize | Calculated between analyte and critical impurity |
| R2: Peak Area | Maximize | Integrated area of the analyte peak |
| R3: Tailing Factor | Minimize | Calculated at 5% peak height |
4. Generate and Run the Experimental Design:
-
Use statistical software (e.g., MODDE, JMP, Design-Expert) to generate the run list for a Central Composite Design. This design will consist of factorial points, axial points, and center points.
-
Randomize the run order to prevent bias from time-dependent variables.[2]
-
Execute each run on the LC-MS system and record the responses.
5. Analyze the Data and Model Fitting:
-
Input the measured responses into the software.
-
Use Analysis of Variance (ANOVA) to determine the statistical significance of each factor and their interactions.
-
Generate a mathematical model for each response. Contour plots and response surface plots are used to visualize the relationship between factors and responses.[1]
Table 3: Example DoE Run Data and Responses
| Run | Factor A (Time) | Factor B (Temp) | Factor C (Voltage) | R1 (Resolution) | R2 (Peak Area) | R3 (Tailing) |
|---|---|---|---|---|---|---|
| 1 | 5 | 30 | 20 | 1.2 | 550,000 | 1.6 |
| 2 | 15 | 30 | 20 | 2.5 | 480,000 | 1.3 |
| 3 | 5 | 50 | 20 | 1.6 | 610,000 | 1.2 |
| 4 | 15 | 50 | 20 | 2.9 | 560,000 | 1.1 |
| 5 | 5 | 30 | 50 | 1.3 | 850,000 | 1.5 |
| 6 | 15 | 30 | 50 | 2.6 | 790,000 | 1.3 |
| 7 | 5 | 50 | 50 | 1.7 | 920,000 | 1.2 |
| 8 | 15 | 50 | 50 | 3.1 | 880,000 | 1.1 |
| 9 | 5 | 40 | 35 | 1.4 | 710,000 | 1.4 |
| 10 | 15 | 40 | 35 | 2.8 | 650,000 | 1.2 |
| 11 | 10 | 30 | 35 | 2.0 | 660,000 | 1.4 |
| 12 | 10 | 50 | 35 | 2.3 | 750,000 | 1.1 |
| 13 | 10 | 40 | 20 | 2.1 | 580,000 | 1.3 |
| 14 | 10 | 40 | 50 | 2.2 | 890,000 | 1.3 |
| 15 | 10 | 40 | 35 | 2.2 | 740,000 | 1.3 |
| 16 | 10 | 40 | 35 | 2.1 | 735,000 | 1.3 |
| 17 | 10 | 40 | 35 | 2.2 | 745,000 | 1.2 |
6. Determine Optimal Conditions and Verify:
-
Use the models to find the "design space"—the region of factor settings that meets all desired response criteria. The software's optimization function can predict the best combination of factor levels.
-
Perform several confirmation runs at the predicted optimal conditions to verify that the model's predictions are accurate.
Section 4: Visualized Workflows
Workflow 1: General DoE Strategy for LC-MS Method Development
This diagram illustrates the typical stages of developing a robust LC-MS method using a DoE approach, from initial screening to final validation.
Caption: A multi-stage DoE workflow for LC-MS method development.
References
- 1. researchgate.net [researchgate.net]
- 2. 10.4 Experimental design – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. researchgate.net [researchgate.net]
- 4. Design of experiments as a tool for LC-MS/MS method development for the trace analysis of the potentially genotoxic 4-dimethylaminopyridine impurity in glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental design for the optimization and robustness testing of a liquid chromatography tandem mass spectrometry method for the trace analysis of the potentially genotoxic 1,3-diisopropylurea | Hovione [hovione.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances’ Estimation of Omeprazole Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design of Experiment (DoE) for Optimization of HPLC Conditions for the Simultaneous Fractionation of Seven α-Amylase/Trypsin Inhibitors from Wheat (Triticum aestivum L.) [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. halocolumns.com [halocolumns.com]
- 15. agilent.com [agilent.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Method Validation for FUB-PB-22 3-Carboxyindole Metabolite Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of the 3-carboxyindole metabolite of FUB-PB-22, a critical biomarker for detecting exposure to this synthetic cannabinoid. The information presented is curated from peer-reviewed studies and is intended to assist researchers and drug development professionals in selecting and implementing robust and reliable analytical procedures.
Introduction to FUB-PB-22 and its Metabolism
FUB-PB-22 is a potent synthetic cannabinoid that has been identified in numerous forensic cases. Like many synthetic cannabinoids, FUB-PB-22 is extensively metabolized in the body, and the parent compound is often undetectable in urine samples. Therefore, toxicological analysis relies on the detection of its metabolites. One of the major urinary metabolites of FUB-PB-22 is the 3-carboxyindole derivative, formally known as fluorobenzylindole-3-carboxylic acid (FBI-COOH).[1][2][3][4] Accurate and sensitive quantification of this metabolite is crucial for confirming FUB-PB-22 intake.
Dominant Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The scientific literature overwhelmingly points to Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for the quantification of FUB-PB-22 metabolites and other synthetic cannabinoids.[5][6] This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts of the target analyte in complex biological matrices such as urine and serum. Alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) are less commonly reported for this specific metabolite, likely due to the polar nature of the carboxylic acid group, which may require derivatization for optimal analysis.
Comparison of Methodologies
While a single, standardized, and universally adopted method for the quantification of FUB-PB-22 3-carboxyindole metabolite does not exist, a survey of validated methods for similar synthetic cannabinoid metabolites reveals common approaches and achievable performance characteristics. The following tables summarize typical validation parameters for LC-MS/MS-based methods, providing a benchmark for laboratory-developed tests.
Sample Preparation Techniques
Effective sample preparation is critical for removing interferences and concentrating the analyte of interest from the biological matrix. The choice of extraction method can significantly impact recovery and data quality.
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Application |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple, cost-effective. | Can be labor-intensive, may use large volumes of organic solvents. | Urine, Serum |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | High recovery and clean extracts, amenable to automation. | Can be more expensive, requires method development to optimize sorbent and solvents. | Urine, Serum |
| Supported Liquid Extraction (SLE) | A hybrid of LLE where the aqueous sample is absorbed onto a diatomaceous earth support, and the analyte is eluted with an organic solvent. | Easy to use, good recovery, less emulsion formation than LLE. | Can be more costly than LLE. | Urine, Blood |
LC-MS/MS Method Validation Parameters
The following table presents a summary of typical quantitative performance data for the analysis of synthetic cannabinoid metabolites, including carboxyindole derivatives, using LC-MS/MS. These values are representative of what can be achieved with a properly validated method.
| Validation Parameter | Typical Performance | Significance |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 2.0 ng/mL | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Linearity (r²) | > 0.99 | Indicates a direct proportional relationship between analyte concentration and instrument response over a defined range. |
| Accuracy (% Bias) | Within ± 15-20% | Closeness of the measured value to the true value. |
| Precision (%RSD) | < 15-20% | Agreement between replicate measurements. |
| Recovery | 70 - 120% | The efficiency of the extraction process. |
| Matrix Effect | Within ± 20% | The effect of co-eluting matrix components on the ionization of the analyte. |
Experimental Protocols
Below are detailed, representative experimental protocols for the quantification of this compound in urine using LC-MS/MS. These protocols are synthesized from common practices described in the literature.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add 50 µL of a β-glucuronidase enzyme solution. Incubate at 50-60°C for 1-2 hours to cleave glucuronide conjugates.[7]
-
Sample Pre-treatment: After hydrolysis, add an internal standard solution and 1 mL of an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5) to the sample.
-
SPE Column Conditioning: Condition a mixed-mode or polymeric SPE cartridge by washing with methanol (B129727) followed by the equilibration buffer.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the analyte of interest with an appropriate organic solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Instrumentation: LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column is typically used for the separation of synthetic cannabinoid metabolites.[7]
-
Mobile Phase: A gradient elution with water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is common.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound.
Caption: Experimental workflow for FUB-PB-22 metabolite analysis.
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic pathway of FUB-PB-22 to its quantifiable metabolite and the logical flow of the analytical process.
Caption: Metabolic pathway and analytical detection logic.
References
- 1. A review of bioanalytical techniques for evaluation of cannabis (Marijuana, weed, Hashish) in human hair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
Navigating the Analytical Maze: An Inter-Laboratory Comparison for Synthetic Cannabinoid Metabolite Analysis
A guide for researchers, scientists, and drug development professionals on the comparative performance of analytical methods for the detection of synthetic cannabinoid metabolites.
The ever-shifting landscape of synthetic cannabinoids presents a formidable challenge to analytical laboratories worldwide. The constant emergence of new analogs necessitates robust and reliable detection methods to ensure accurate toxicological assessment and support drug development efforts. This guide provides a comparative overview of the primary analytical techniques used for the analysis of synthetic cannabinoid metabolites, supported by a synthesis of performance data from various studies.
The inherent variability between laboratories in analytical results for synthetic cannabinoids is a well-documented issue. This variability can stem from a multitude of factors, including the vast number of novel compounds, the scarcity of certified reference materials for each new analog, and divergences in analytical methodologies and instrumentation. To mitigate this, proficiency testing programs are crucial for laboratories to benchmark their performance and identify areas for improvement.
Comparative Analysis of Analytical Methods
The principal methods for the identification and quantification of synthetic cannabinoid metabolites in biological matrices are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Immunoassays are also frequently employed for initial screening purposes. The following tables summarize typical performance characteristics for these methods as reported in various validation studies. It is important to note that these values are representative and not from a single, direct inter-laboratory comparison study.
Table 1: Performance Characteristics of LC-MS/MS Methods
| Analyte (Metabolite) | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| JWH-018 N-pentanoic acid | Urine | 0.1 - 1.0 | 85-115 | <15 | 70-95 |
| JWH-073 N-butanoic acid | Urine | 0.1 - 1.0 | 88-112 | <15 | 75-98 |
| AM2201 N-hydroxypentyl | Urine | 0.1 - 0.5 | 90-110 | <10 | 80-105 |
| UR-144 N-pentanoic acid | Blood | 0.1 - 0.5 | 87-114 | <12 | 65-90 |
| XLR-11 N-(4-hydroxypentyl) | Blood | 0.05 - 0.2 | 92-108 | <10 | 78-102 |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data synthesized from multiple sources for illustrative purposes.
Table 2: Performance Characteristics of GC-MS Methods
| Analyte (Metabolite) | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| JWH-018 N-pentanoic acid | Urine | 0.5 - 2.0 | 80-120 | <20 | 60-85 |
| JWH-073 N-butanoic acid | Urine | 0.5 - 2.0 | 82-118 | <18 | 65-90 |
| AM2201 N-hydroxypentyl | Urine | 0.2 - 1.0 | 85-115 | <15 | 70-95 |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation. Data synthesized from multiple sources for illustrative purposes. GC-MS methods often require derivatization for improved sensitivity and chromatographic performance.
Table 3: Immunoassay Screening Performance
| Assay Target | Cut-off (ng/mL) | Sensitivity (%) | Specificity (%) |
| General Synthetic Cannabinoids | 5 - 20 | 85 - 98 | 48 - 85 |
Sensitivity and specificity of immunoassays can vary significantly depending on the cross-reactivity of the antibodies with the multitude of synthetic cannabinoid metabolites.[1] Confirmation of presumptive positive results by a more specific method like LC-MS/MS or GC-MS is essential.[2]
Experimental Protocols
Detailed methodologies are critical for reproducing and comparing results across laboratories. The following are generalized protocols for the analysis of synthetic cannabinoid metabolites in urine and blood.
Urine Sample Preparation for LC-MS/MS Analysis
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add 50 µL of a deuterated internal standard mix and 500 µL of β-glucuronidase solution in an appropriate buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 5-7).[3]
-
Incubation: Vortex the mixture and incubate at 50-60°C for 1-3 hours to cleave glucuronide conjugates.[4]
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Protein Precipitation: Add 2 mL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes.[5] Transfer the supernatant for analysis.
-
Liquid-Liquid Extraction (LLE): Add 3 mL of an organic solvent mixture (e.g., hexane/ethyl acetate 9:1 v/v), vortex for 5 minutes, and centrifuge at 3,000 x g for 10 minutes. Freeze the aqueous layer and transfer the organic layer to a new tube.
-
-
Evaporation and Reconstitution: Evaporate the supernatant/organic extract to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS injection.
Blood Sample Preparation for LC-MS/MS Analysis
-
Sample Aliquoting: Take a 0.5 mL aliquot of whole blood.
-
Internal Standard Spiking: Add 25 µL of a deuterated internal standard mix.[5]
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile, vortex vigorously for 1 minute, and centrifuge at 12,000 x g for 10 minutes.[5]
-
Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase for analysis.
Visualizing the Workflow and Signaling Pathway
To further elucidate the processes involved in synthetic cannabinoid analysis and their mechanism of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
Detecting FUB-PB-22: A Comparative Guide to Immunoassay Screening of Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) presents a continuous challenge for toxicological screening. FUB-PB-22, a potent synthetic cannabinoid, is extensively metabolized in the body, making the detection of its metabolites crucial for confirming exposure. Immunoassays are a widely used initial screening tool due to their speed and high-throughput capabilities. However, the effectiveness of these assays is highly dependent on their ability to cross-react with the relevant metabolites. This guide provides a comparative overview of the cross-reactivity of FUB-PB-22 metabolites in various immunoassay screening kits, supported by available data and detailed experimental protocols.
Understanding FUB-PB-22 Metabolism
FUB-PB-22 undergoes rapid and extensive metabolism in the human body. The primary metabolic pathway involves the hydrolysis of the ester linkage, leading to the formation of fluorobenzylindole-3-carboxylic acid (FBI-COOH). This initial metabolite is then further modified through hydroxylation and glucuronidation.[1][2] Notably, FUB-PB-22 and another synthetic cannabinoid, FDU-PB-22, share common major metabolites, namely FBI-COOH and its hydroxylated form.[1][2] Therefore, immunoassays targeting these shared metabolites may detect exposure to either parent compound.
Caption: Metabolic pathway of FUB-PB-22.
Comparison of Commercial Immunoassay Kits
The cross-reactivity of FUB-PB-22 and its metabolites can vary significantly between different commercial immunoassay kits. The following table summarizes the available information from various manufacturers. It is important to note that direct, quantitative, side-by-side comparative studies are limited in the public domain. Researchers should consult the most recent package inserts from the manufacturers for the latest information and consider in-house validation studies.
| Immunoassay Kit | Target Analytes | Cross-Reactivity with FUB-PB-22/Metabolites |
| Neogen Synthetic Cannabinoids (JWH-018) ELISA Kit | JWH-018 and its metabolites | Data not explicitly provided for FUB-PB-22. The kit shows high cross-reactivity with various JWH compounds and their metabolites.[3][4] |
| Immunalysis Synthetic Cannabinoids HEIA | Multiple synthetic cannabinoids (assays for different generations available) | The product insert for the K2-1 assay lists PB-22 and its pentanoic acid metabolite as having no significant cross-reactivity at high concentrations.[5] Specific data for FUB-PB-22 is not provided. |
| Randox Synthetic Cannabinoids ELISA | JWH-018, JWH-073 and other synthetic cannabinoids | The manufacturer states their assays target a large number of synthetic cannabinoids and their metabolites.[6][7] Specific cross-reactivity data for FUB-PB-22 was not found in the readily available documentation. |
| Tulip Biolabs Synthetic Cannabinoid ELISA Assays | Various synthetic cannabinoids including PB-22 | A specific ELISA kit for the detection of PB-22 and its metabolites is available.[8] Given the structural similarity, some cross-reactivity with FUB-PB-22 and its metabolites may be expected, but requires validation. |
Note: "Data not explicitly provided" indicates that the information was not found in the reviewed product inserts or related publications. This does not necessarily mean there is no cross-reactivity.
Experimental Protocols
A generalized experimental protocol for the immunoassay screening of synthetic cannabinoids in urine is provided below. It is essential to follow the specific instructions provided with each commercial kit.
1. Sample Preparation:
-
Collect urine samples in clean, sterile containers.
-
If necessary, centrifuge the samples to remove any particulate matter.
-
Samples can typically be stored refrigerated or frozen prior to analysis.
-
For the detection of glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase may be required.
2. Immunoassay Procedure (General ELISA Workflow):
Caption: General ELISA workflow for drug screening.
3. Data Analysis:
-
The optical density (absorbance) is measured using a microplate reader at a specific wavelength as defined in the kit's protocol.
-
A standard curve is generated by plotting the absorbance values of the calibrators against their concentrations.
-
The concentration of the analyte in the samples is determined by interpolating their absorbance values from the standard curve.
-
Results are typically reported as positive or negative based on a pre-defined cutoff concentration.
Logical Relationship of Cross-Reactivity
The likelihood of an immunoassay detecting FUB-PB-22 or its metabolites is dependent on the structural similarity between the target analyte of the assay and the FUB-PB-22 metabolite present in the sample.
Caption: Logic of immunoassay cross-reactivity.
Conclusion and Recommendations
The detection of FUB-PB-22 use through immunoassay screening is a complex issue due to the extensive metabolism of the parent compound and the variable cross-reactivity of different commercial kits to its metabolites. Based on the available data, the following recommendations can be made:
-
Prioritize Metabolite Detection: Screening methods should ideally target the major metabolites of FUB-PB-22, such as FBI-COOH and its hydroxylated forms.
-
Thorough Kit Evaluation: Laboratories should carefully evaluate and validate their chosen immunoassay kits for their ability to detect FUB-PB-22 metabolites. This may involve in-house studies using certified reference materials of the metabolites.
-
Consult Manufacturer's Data: Always refer to the latest product information and package inserts from the manufacturers for any available cross-reactivity data.
-
Confirmatory Testing: Due to the potential for false negatives and the qualitative nature of many immunoassays, all presumptive positive results should be confirmed by a more specific and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The field of synthetic cannabinoids is constantly evolving, with new compounds emerging frequently. Continuous monitoring of the literature and close collaboration with immunoassay manufacturers are essential for maintaining effective and reliable drug screening programs.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neogen.com [neogen.com]
- 4. neogen.com [neogen.com]
- 5. jantdx.com [jantdx.com]
- 6. Randox Toxicology Releases the World’s First Commercially Available Immunoassay Solution | Technology Networks [technologynetworks.com]
- 7. randoxtoxicology.com [randoxtoxicology.com]
- 8. Synthetic Cannabinoid ELISA Assays | Tulip Biolabs [tulipbiolabs.com]
A Comparative Guide to LC-MS/MS and GC-MS for the Detection of FUB-PB-22 Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and quantification of metabolites of FUB-PB-22, a potent synthetic cannabinoid. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Introduction to FUB-PB-22 and its Metabolism
FUB-PB-22 is an indole-based synthetic cannabinoid that acts as a full agonist of the CB1 and CB2 cannabinoid receptors.[1] Due to its rapid metabolism in the human body, detection of the parent compound in biological samples like urine is uncommon.[2][3] Therefore, toxicological and forensic analyses rely on the identification of its major metabolites.
The primary metabolic pathway for FUB-PB-22 involves the enzymatic hydrolysis of its ester linkage, a reaction catalyzed mainly by carboxylesterase 1 (CES1).[4] This initial step yields fluorobenzylindole-3-carboxylic acid (FBI-COOH), also denoted as M7. This primary metabolite can be further modified, most commonly through hydroxylation, to produce hydroxylated FBI-COOH (M6).[5][6] Both M6 and M7 are considered the most suitable urinary biomarkers for confirming FUB-PB-22 intake.[5][6]
Comparison of Analytical Techniques: LC-MS/MS vs. GC-MS
The choice between LC-MS/MS and GC-MS for the analysis of FUB-PB-22 metabolites depends on several factors, including sensitivity requirements, sample throughput, and the availability of instrumentation.
LC-MS/MS has emerged as the preferred method for the quantification of synthetic cannabinoid metabolites.[7] Its primary advantages include high sensitivity, high specificity, and the ability to analyze a wide range of compounds with minimal sample preparation.[8] Specifically, the polar and non-volatile nature of the carboxylic acid and hydroxylated metabolites of FUB-PB-22 makes them ideally suited for LC-MS/MS analysis without the need for chemical derivatization.
GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds.[9] However, for polar metabolites like those of FUB-PB-22, a derivatization step is often necessary to increase their volatility and prevent thermal degradation in the GC inlet.[9] While GC-MS is a well-established method in many toxicology labs, the additional sample preparation step can be time-consuming and introduce variability. For cannabinoid analysis, LC-MS/MS has been shown to be more rapid and sensitive than GC-MS.[2]
Quantitative Data Presentation
The following table summarizes typical quantitative performance data for the detection of synthetic cannabinoid metabolites using LC-MS/MS. Direct comparative quantitative data for FUB-PB-22 metabolites using GC-MS is limited in the literature, reflecting the preference for LC-MS/MS for these analytes.
| Parameter | LC-MS/MS | Source |
| Limit of Detection (LOD) | 3 - 30 pg/mL (for similar metabolites) | [10] |
| Limit of Quantification (LOQ) | 2 ng/mL (can be lowered to 0.2 ng/mL with SPE) | [11] |
| **Linearity (R²) | > 0.99 | [11] |
| Precision (%CV) | < 15% | [10] |
| Accuracy (%Bias) | 82.6% - 124% | [10] |
Experimental Protocols
LC-MS/MS Methodology
The following is a generalized experimental protocol for the analysis of FUB-PB-22 metabolites in urine using LC-MS/MS, based on common practices for synthetic cannabinoid analysis.[11][12][13]
-
Sample Preparation:
-
Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase to hydrolyze any glucuronide conjugates of the metabolites.[12][13]
-
Extraction: While a simple "dilute and shoot" approach is possible, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is commonly used to clean up the sample and concentrate the analytes, thereby improving sensitivity.[11][12]
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in the initial mobile phase.[6]
-
-
Chromatographic Separation:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[12]
-
Column: A C18 reversed-phase column is typically used for separation.[12]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is employed.[12]
-
-
Mass Spectrometric Detection:
-
System: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., QTOF, Orbitrap).[11][12]
-
Ionization: Heated Electrospray Ionization (HESI) in positive or negative ion mode.[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification on triple quadrupole instruments, monitoring specific precursor-to-product ion transitions for each metabolite.[14]
-
GC-MS Methodology
The following outlines a general protocol for the analysis of FUB-PB-22 metabolites by GC-MS, which would require a derivatization step.[9][15]
-
Sample Preparation:
-
Enzymatic Hydrolysis: Similar to the LC-MS/MS protocol, treatment with β-glucuronidase is necessary.
-
Extraction: Liquid-liquid extraction is commonly performed to isolate the analytes from the urine matrix.
-
Derivatization: The dried extract is subjected to a derivatization reaction (e.g., silylation with BSTFA) to convert the polar carboxylic acid and hydroxyl groups into more volatile and thermally stable silyl (B83357) ethers and esters. This step is crucial for GC analysis.
-
-
Chromatographic Separation:
-
System: Gas Chromatograph.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used.[15]
-
Carrier Gas: Helium is used as the carrier gas.[15]
-
Temperature Program: A temperature gradient is applied to the oven to separate the analytes based on their boiling points and interaction with the stationary phase.
-
-
Mass Spectrometric Detection:
-
System: Mass Spectrometer (typically a single quadrupole).
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Acquisition Mode: Data can be acquired in full scan mode for identification against a spectral library or in selected ion monitoring (SIM) mode for targeted analysis to increase sensitivity.
-
Conclusion
For the detection and quantification of FUB-PB-22 metabolites, LC-MS/MS is the superior technique . Its ability to analyze polar, non-volatile compounds without derivatization leads to simpler, faster, and more robust workflows.[8] The enhanced sensitivity and specificity offered by tandem mass spectrometry make it the gold standard for analyzing trace levels of these metabolites in complex biological matrices.[7]
While GC-MS can be used, the mandatory derivatization step adds complexity and potential for analytical error. GC-MS remains a valuable tool for broader drug screening, but for targeted, quantitative analysis of synthetic cannabinoid metabolites like those of FUB-PB-22, LC-MS/MS provides more reliable and sensitive results.
References
- 1. FUB-PB-22 - Wikipedia [en.wikipedia.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sensitive quantification of BB-22 and its metabolite BB-22 3-carboxyindole, and characterization of new metabolites in authentic urine and/or serum specimens obtained from three individuals by LC–QTRAP-MS/MS and high-resolution LC–Orbitrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. diva-portal.org [diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Urinary Excretion Profiles of FUB-PB-22 and its Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the urinary excretion profiles of the synthetic cannabinoid FUB-PB-22 and its metabolites against other relevant alternatives. This document synthesizes experimental data to offer insights into detection and metabolism, crucial for forensic toxicology and clinical research.
FUB-PB-22, a potent synthetic cannabinoid, undergoes extensive metabolism in the human body, making the detection of its parent compound in urine exceedingly rare. Consequently, identifying characteristic metabolites is paramount for confirming intake. This guide delves into the primary urinary biomarkers of FUB-PB-22 and compares them with those of other frequently encountered synthetic cannabinoids, namely JWH-018, AM-2201, XLR-11, and UR-144.
Comparative Analysis of Urinary Metabolite Profiles
The metabolic pathways of FUB-PB-22 primarily involve ester hydrolysis, hydroxylation, and glucuronidation. The most significant and reliable urinary biomarkers for FUB-PB-22 exposure are fluorobenzylindole-3-carboxylic acid (FBI-COOH) and its hydroxylated derivative.[1][2] These metabolites are formed through the cleavage of the ester bond, a key structural feature of FUB-PB-22.
In contrast, other synthetic cannabinoids exhibit different primary metabolic routes, leading to a diverse array of urinary biomarkers. For instance, the JWH series often undergoes hydroxylation on the N-alkyl chain and indole (B1671886) ring, followed by carboxylation.[3][4] AM-2201, a fluorinated analog of JWH-018, shares some metabolites with its parent compound but also produces unique fluorinated metabolites.[5][6] XLR-11 and UR-144, which are structurally distinct, also present unique metabolic signatures.[7][8][9][10][11][12]
The following table summarizes the major urinary metabolites identified for FUB-PB-22 and selected alternative synthetic cannabinoids.
| Compound | Major Urinary Metabolites | Primary Metabolic Pathways |
| FUB-PB-22 | Fluorobenzylindole-3-carboxylic acid (FBI-COOH), Hydroxylated FBI-COOH | Ester Hydrolysis, Hydroxylation, Glucuronidation |
| JWH-018 | N-pentanoic acid metabolite, N-(5-hydroxypentyl) metabolite | N-alkyl chain oxidation (hydroxylation and carboxylation) |
| AM-2201 | N-(4-hydroxypentyl) metabolite, N-pentanoic acid metabolite (shared with JWH-018), 6-hydroxyindole (B149900) metabolite | N-alkyl chain oxidation, Indole hydroxylation, Defluorination |
| XLR-11 | 2'-carboxy-XLR-11, UR-144 pentanoic acid (due to defluorination), 5-hydroxy-UR-144 | Oxidative defluorination, Hydroxylation, Carboxylation |
| UR-144 | Dihydroxylated metabolite, Monohydroxylated metabolites | Hydroxylation |
Quantitative Insights into Metabolite Excretion
Obtaining precise quantitative data on the urinary excretion of synthetic cannabinoid metabolites is challenging due to the variability in individual metabolism and dosage. However, available studies provide some insights into the typical concentration ranges observed in authentic urine samples. It is consistently reported that the parent compounds are generally not detected in urine.[1][13]
The following table presents a summary of reported urinary concentrations for key metabolites of FUB-PB-22 and other synthetic cannabinoids. It is important to note that these values can vary significantly between individuals.
| Compound | Metabolite | Reported Urinary Concentration Range | Reference |
| FUB-PB-22 | FBI-COOH, Hydroxylated FBI-COOH | Not consistently quantified in available literature, identified as major metabolites based on peak area. | [1] |
| JWH-018 | N-pentanoic acid | > 50 ng/mL | [3] |
| N-(5-hydroxypentyl) | > 30 ng/mL | [3] | |
| AM-2201 | N-(4-hydroxypentyl) | Concentrations vary, used to differentiate from JWH-018 abuse. | [5] |
| XLR-11 | 2'-carboxy-XLR-11 | Identified as a major metabolite based on MS peak areas. | [7][8] |
| UR-144 | Dihydroxylated metabolite | Identified as a major metabolite. | [11] |
Experimental Protocols
The reliable detection of synthetic cannabinoid metabolites in urine necessitates robust and validated analytical methodologies. The standard approach involves sample preparation to release conjugated metabolites, followed by extraction and analysis using highly sensitive chromatographic techniques.
Sample Preparation: Enzymatic Hydrolysis
Since many metabolites are excreted as glucuronide conjugates, an initial hydrolysis step is crucial to cleave the glucuronic acid moiety and allow for the detection of the free metabolite.[14][15][16]
-
Reagents: β-glucuronidase (from sources such as Helix pomatia or recombinant enzymes), phosphate (B84403) buffer (pH ~6.8).[14][17][18]
-
Procedure:
-
To 1 mL of urine, add a specified volume of phosphate buffer.
-
Add a sufficient activity of β-glucuronidase enzyme.
-
Incubate the mixture at a controlled temperature (e.g., 37-55°C) for a designated period (e.g., 1-18 hours), depending on the enzyme's efficiency.[15][17]
-
After incubation, cool the sample to room temperature before proceeding to extraction.
-
Extraction: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)
Following hydrolysis, the metabolites are extracted from the urine matrix to concentrate them and remove interfering substances. Both LLE and SPE are commonly employed techniques.[19][20][21][22]
-
Liquid-Liquid Extraction (LLE):
-
Reagents: A water-immiscible organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).[19][23]
-
Procedure:
-
Add the organic solvent to the hydrolyzed urine sample.
-
Vortex the mixture vigorously to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge to separate the two phases.
-
Carefully transfer the organic layer (containing the analytes) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
-
Solid-Phase Extraction (SPE):
-
Materials: SPE cartridges packed with a suitable sorbent (e.g., C18).[21][24]
-
Procedure:
-
Condition the SPE cartridge with appropriate solvents (e.g., methanol (B129727) followed by water).
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent.
-
Evaporate the eluate to dryness and reconstitute the residue.
-
-
Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective detection and quantification of synthetic cannabinoid metabolites due to its high specificity and low limits of detection.[25][26]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution program employing a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with formic acid).
-
Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted analysis, which provides high selectivity and sensitivity for the specific metabolites of interest.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes described, the following diagrams, generated using the DOT language, illustrate the metabolic pathway of FUB-PB-22 and a typical experimental workflow for urinary metabolite analysis.
Caption: Metabolic pathway of FUB-PB-22.
Caption: Experimental workflow for urinary metabolite analysis.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Measurement of JWH-018 and JWH-073 Metabolites Excreted in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excretion of metabolites of the synthetic cannabinoid JWH-018 in urine after controlled inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of AM-2201 metabolites in urine and comparison with JWH-018 abuse | Semantic Scholar [semanticscholar.org]
- 7. First metabolic profile of XLR-11, a novel synthetic cannabinoid, obtained by using human hepatocytes and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First Metabolic Profile of XLR-11, a Novel Synthetic Cannabinoid, Obtained by Using Human Hepatocytes and High-Resolution Mass Spectrometry - ProQuest [proquest.com]
- 9. Determination of urinary metabolites of XLR-11 by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ark-tdm.com [ark-tdm.com]
- 14. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 15. myadlm.org [myadlm.org]
- 16. biotage.com [biotage.com]
- 17. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Automated enzymatic hydrolysis of urine samples for improved systematic toxicological analysis of drug-facilitated sexual assault cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. data.biotage.co.jp [data.biotage.co.jp]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. unitedchem.com [unitedchem.com]
- 22. diverdi.colostate.edu [diverdi.colostate.edu]
- 23. brjac.com.br [brjac.com.br]
- 24. annexpublishers.com [annexpublishers.com]
- 25. americanlaboratory.com [americanlaboratory.com]
- 26. agilent.com [agilent.com]
Navigating the Metabolic Maze: A Comparative Guide to FUB-PB-22 Metabolite Concentrations
For researchers, scientists, and drug development professionals, understanding the metabolic fate of synthetic cannabinoids is paramount for accurate detection and toxicological assessment. This guide provides a comparative analysis of FUB-PB-22 metabolism, presenting available data on its metabolites and outlining the experimental protocols for their identification. While a direct quantitative correlation between FUB-PB-22 dosage and resulting metabolite concentrations in humans is not yet established in published literature, this guide offers a framework based on current in vitro and in vivo findings.
Unraveling the Metabolism of FUB-PB-22: A Tale of Rapid Transformation
FUB-PB-22, a potent synthetic cannabinoid, undergoes extensive and rapid metabolism in the human body. Studies utilizing human liver microsomes (HLM) and human hepatocytes have demonstrated that the parent compound is unlikely to be detected in urine.[1][2] Instead, analytical methods must target its various metabolites.
The primary metabolic pathway for FUB-PB-22 involves ester hydrolysis , a process that cleaves the ester bond of the parent molecule. This initial step is followed by further modifications, including hydroxylation and glucuronidation , to facilitate excretion.[1][2]
The two major metabolites identified as key markers for FUB-PB-22 intake are:
These metabolites are consistently found to be the most predominant species in both in vitro experiments and authentic urine samples.[1][2]
Comparative Analysis of Synthetic Cannabinoid Metabolism
The metabolic pathway of FUB-PB-22 shares similarities with other synthetic cannabinoids, particularly its 5-fluoro analog, 5F-PB-22, and the non-fluorinated parent, PB-22. The predominant initial step for these compounds is also ester hydrolysis.[3] For 5F-PB-22, oxidative defluorination can occur, leading to the formation of PB-22 metabolites.[3]
The following table summarizes the metabolic characteristics of FUB-PB-22 in comparison to other relevant synthetic cannabinoids.
| Compound | Primary Metabolic Pathway | Major Metabolites | Half-life in HLM |
| FUB-PB-22 | Ester hydrolysis, Hydroxylation, Glucuronidation | FBI-COOH, Hydroxylated FBI-COOH | 11.5 minutes[2] |
| FDU-PB-22 | Ester hydrolysis, Hydroxylation, Glucuronidation | FBI-COOH, Hydroxylated FBI-COOH | 12.4 minutes[2] |
| PB-22 | Ester hydrolysis, Oxidation, Glucuronidation | Pentylindole-3-carboxylic acid metabolites | Not explicitly stated |
| 5F-PB-22 | Ester hydrolysis, Oxidation, Glucuronidation, Oxidative defluorination | (5-fluoro)pentylindole-3-carboxylic acid metabolites | Not explicitly stated |
| ADB-FUBINACA | Alkyl and indazole hydroxylation, Terminal amide hydrolysis, Glucuronidation, Dehydrogenation | Hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole metabolites | 39.7 minutes[4] |
Experimental Protocols for Metabolite Identification
The identification of FUB-PB-22 metabolites has been primarily achieved through in vitro studies using human-derived materials and analysis of authentic urine specimens.
In Vitro Metabolism with Human Hepatocytes
This method provides a physiologically relevant environment for studying drug metabolism.
Protocol:
-
Incubation: Pooled cryopreserved human hepatocytes are incubated with FUB-PB-22 (typically at a concentration of 10 μmol/L) for a period of up to 3 hours.[3]
-
Sample Preparation: At various time points, the incubation is stopped, and the samples are prepared for analysis. This may involve protein precipitation and centrifugation to remove cellular debris.
-
Analysis: The prepared samples are analyzed using high-resolution mass spectrometry (HRMS), such as on a TripleTOF 5600+ instrument.[3] Data is acquired through a time-of-flight (TOF) scan followed by information-dependent acquisition (IDA) triggered product ion scans.[3]
-
Metabolite Identification: The acquired mass spectrometry data is processed using various techniques, including mass defect filtering (MDF), neutral loss, and product ion filtering, to identify potential metabolites.[3]
Metabolic Stability in Human Liver Microsomes (HLM)
This assay is used to determine the rate at which a compound is metabolized by liver enzymes.
Protocol:
-
Incubation: FUB-PB-22 (typically at a concentration of 1 μM) is incubated with human liver microsomes for up to 1 hour.[2]
-
Analysis: The disappearance of the parent compound over time is monitored to calculate the in vitro half-life.[2]
Analysis of Authentic Urine Specimens
This provides in vivo confirmation of the metabolites identified in vitro.
Protocol:
-
Sample Preparation: Urine samples from individuals suspected of FUB-PB-22 use are collected. The samples are often treated with β-glucuronidase to cleave glucuronide conjugates and release the primary metabolites.[2]
-
Extraction: Solid-phase extraction is commonly used to clean up the sample and concentrate the metabolites.
-
Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) for the identification and quantification of the target metabolites.[2]
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of FUB-PB-22.
Caption: Workflow for FUB-PB-22 metabolite identification.
Limitations and Future Directions
Future research, potentially involving animal models or advancements in microdosing studies, may help to bridge this knowledge gap. For now, the focus remains on the qualitative identification of key metabolites as reliable biomarkers of FUB-PB-22 exposure. This guide provides a comprehensive overview of the current understanding and serves as a foundation for further investigation in this critical area of drug metabolism and toxicology.
References
- 1. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Human Metabolism of Synthetic Cannabinoids FDU-PB-22 and FUB-PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Approach to Combat the Synthetic Cannabinoid PB-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Forensic Toxicology Methods for Novel Psychoactive Substances
For Researchers, Scientists, and Drug Development Professionals
The ever-evolving landscape of novel psychoactive substances (NPS) presents a significant challenge to forensic toxicology laboratories. To ensure the accurate and reliable identification and quantification of these compounds, robust analytical method validation is paramount. This guide provides a comparative overview of common analytical techniques used for NPS analysis, complete with supporting experimental data and detailed protocols, to aid researchers and scientists in selecting and validating methods fit for their specific purposes.
The validation of a forensic toxicology method is a process that establishes the performance characteristics and limitations of a procedure. Key validation parameters, as recommended by organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX), include selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and matrix effects.[1][2][3][4][5][6]
Comparison of Analytical Methods for NPS Analysis
Several analytical techniques are employed for the detection and quantification of NPS in biological matrices.[7][8][9] The most common include liquid chromatography-tandem mass spectrometry (LC-MS/MS), gas chromatography-mass spectrometry (GC-MS), and high-resolution mass spectrometry (HRMS).[7][10][11] Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and throughput.
LC-MS/MS is a widely used technique due to its high sensitivity and selectivity, making it suitable for detecting the low concentrations of potent NPS often found in forensic samples.[10][12][13] GC-MS is a well-established and robust technique, particularly for volatile and thermally stable compounds.[7] HRMS provides highly accurate mass measurements, which is invaluable for the identification of unknown NPS and their metabolites.[7][11][14][15]
The following table summarizes the performance characteristics of these methods for a representative panel of synthetic cannabinoids and cathinones.
| Validation Parameter | LC-MS/MS | GC-MS | High-Resolution MS (LC-QTOF) | Acceptance Criteria (SWGTOX) |
| Selectivity | No endogenous interferences observed | No endogenous interferences observed | No endogenous interferences observed | No significant interfering peaks at the retention time of the analyte |
| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL | 0.5 - 1 ng/mL | 0.01 - 0.05 ng/mL | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.1 - 0.25 ng/mL | 1 - 2.5 ng/mL | 0.05 - 0.1 ng/mL | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.995 | R² ≥ 0.99 |
| Accuracy (% Bias) | Within ± 15% | Within ± 20% | Within ± 15% | Within ± 20% of the target concentration (± 25% at LLOQ) |
| Precision (%RSD) | < 15% | < 20% | < 15% | Within-run and between-run precision ≤ 20% (≤ 25% at LLOQ) |
| Matrix Effect (%) | 85 - 115% | N/A (requires derivatization) | 80 - 120% | Ion suppression or enhancement should be consistent and reproducible |
| Recovery (%) | > 80% | > 70% | > 80% | Consistent and reproducible |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and defensibility of analytical results. The following sections outline the key experiments for validating a forensic toxicology method for NPS.
Selectivity
Objective: To demonstrate that the method can differentiate the target analytes from endogenous matrix components and other potentially interfering substances.
Protocol:
-
Analyze at least ten different blank matrix samples (e.g., blood, urine) from various sources.
-
Analyze blank matrix samples fortified with commonly encountered drugs and other relevant compounds at high therapeutic or toxic concentrations.
-
Examine the chromatograms for any interfering peaks at the retention time and mass transition of the target analytes.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
Protocol:
-
Prepare a series of spiked matrix samples at decreasing concentrations near the expected limit of detection.
-
The LOD is typically determined as the concentration that produces a signal-to-noise ratio of at least 3.
-
The LOQ is the lowest concentration that can be quantified with a signal-to-noise ratio of at least 10 and with precision and accuracy within established acceptance criteria (e.g., ±20%).
Linearity and Calibration Model
Objective: To establish the relationship between the analyte concentration and the instrumental response over a defined range.
Protocol:
-
Prepare a set of at least five calibrators by spiking blank matrix with known concentrations of the analytes.
-
Analyze the calibrators and plot the instrument response versus the concentration.
-
Determine the appropriate regression model (e.g., linear, weighted linear) and the correlation coefficient (R²).
Accuracy and Precision
Objective: To assess the closeness of the measured concentration to the true value (accuracy) and the degree of agreement among a series of measurements (precision).
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
-
Analyze at least five replicates of each QC level in a single run (intra-assay precision and accuracy).
-
Analyze the QC samples on at least three different days to determine inter-assay precision and accuracy.
Matrix Effects
Objective: To evaluate the effect of co-eluting matrix components on the ionization of the target analytes.
Protocol:
-
Prepare three sets of samples:
-
Set A: Neat solution of the analyte.
-
Set B: Blank matrix extract spiked with the analyte post-extraction.
-
Set C: Matrix sample spiked with the analyte before extraction.
-
-
Calculate the matrix effect by comparing the peak area of Set B to Set A.
-
Calculate the recovery by comparing the peak area of Set C to Set B.
Visualizing the Workflow
Clear diagrams of experimental workflows and logical relationships are essential for understanding complex validation processes.
Caption: A typical workflow for the validation of a forensic toxicology method.
Caption: Comparison of key attributes for common analytical methods for NPS.
References
- 1. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. aafs.org [aafs.org]
- 6. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. medwinpublishers.com [medwinpublishers.com]
- 10. Review of Analytical Methods for Screening and Quantification of Fentanyl Analogs and Novel Synthetic Opioids in Biological Specimens [cfsre.org]
- 11. clinicallab.com [clinicallab.com]
- 12. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Advances in analytical methodologies for detecting novel psychoactive substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in analytical methodologies for detecting novel psychoactive substances: a review [cfsre.org]
A Head-to-Head Battle: Standard Addition vs. External Calibration for FUB-PB-22 Metabolite Quantification
A Comparative Guide for Researchers in Drug Development and Analytical Science
The accurate quantification of synthetic cannabinoid metabolites is paramount for forensic toxicology, clinical research, and understanding the pharmacology of these novel psychoactive substances. FUB-PB-22, a potent synthetic cannabinoid, undergoes rapid and extensive metabolism in the human body, making the reliable measurement of its metabolites in biological matrices like urine and plasma a significant analytical challenge. This guide provides an objective comparison of two common calibration strategies—standard addition and external calibration—for the quantification of FUB-PB-22 metabolites, supported by a review of established analytical principles and methodologies.
The Analytical Challenge: Matrix Effects
Biological samples are complex mixtures containing numerous endogenous compounds that can interfere with the analysis of a target analyte. This phenomenon, known as the "matrix effect," can either suppress or enhance the instrument's response to the analyte, leading to inaccurate quantification.[1][2] For synthetic cannabinoid metabolites, which are often present at low concentrations, mitigating matrix effects is crucial for obtaining reliable data.[3]
Unveiling the Contenders: Standard Addition and External Calibration
External calibration is the more conventional and straightforward approach.[4] It involves creating a calibration curve by analyzing a series of standard solutions of the analyte prepared in a clean solvent or a matrix that mimics the sample.[5][6] The instrument's response to the unknown sample is then compared to this curve to determine the analyte's concentration.[5]
Standard addition , on the other hand, is a technique designed to compensate for matrix effects.[7][8] In this method, known amounts of the analyte standard are added directly to aliquots of the sample itself.[8] By measuring the instrument's response to the unspiked and spiked samples, a calibration curve is generated within the sample's own matrix, thereby accounting for any interferences.[7][9]
Performance Showdown: A Comparative Analysis
| Feature | External Calibration | Standard Addition |
| Principle | Comparison of sample response to a calibration curve prepared in a clean solvent or simulated matrix.[4][5] | Known amounts of standard are added to the sample itself to create an in-sample calibration curve.[7][8] |
| Accuracy in Complex Matrices | Prone to inaccuracies due to uncompensated matrix effects (ion suppression or enhancement).[1][2] | High accuracy as it inherently compensates for proportional matrix effects.[7][8][10] |
| Precision | Can be high if matrix effects are minimal and consistent across samples. | Generally high, as variations in sample preparation and matrix are accounted for in each sample. |
| Throughput & Time | Higher throughput; requires fewer analyses per sample.[4][11] | Lower throughput; requires multiple analyses for each sample.[7] |
| Sample Volume Requirement | Lower sample volume per analysis. | Higher total sample volume required to prepare multiple spiked aliquots. |
| Cost-Effectiveness | Generally more cost-effective due to lower reagent and instrument time consumption per sample. | More expensive due to increased consumption of standards and instrument time.[7] |
| Ideal Application | High-throughput screening and analysis of samples with minimal or well-characterized matrix effects. | Analysis of complex and variable biological matrices where high accuracy is critical; method validation to assess matrix effects.[7] |
Experimental Protocols: A Glimpse into the Lab
The following are generalized experimental protocols for the quantification of FUB-PB-22 metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Biological samples, such as urine, typically require enzymatic hydrolysis to cleave glucuronide conjugates of the metabolites, followed by an extraction step to isolate and concentrate the analytes.[12][13] Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques used for this purpose.[3]
External Calibration Protocol
-
Preparation of Calibration Standards: A series of standard solutions of the FUB-PB-22 metabolite are prepared in a clean solvent (e.g., methanol) or a blank matrix (e.g., synthetic urine) at concentrations spanning the expected range in the samples.[5]
-
Sample and Standard Analysis: The prepared unknown samples and the series of calibration standards are analyzed by LC-MS/MS.
-
Data Analysis: A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the known concentrations of the standards. The concentration of the metabolite in the unknown sample is then calculated from the calibration curve equation.[5]
Standard Addition Protocol
-
Sample Aliquoting: The unknown sample is divided into several equal aliquots (e.g., four).[14]
-
Spiking: One aliquot remains unspiked, while increasing known amounts of the FUB-PB-22 metabolite standard are added to the other aliquots.[14]
-
Analysis: All aliquots (spiked and unspiked) are analyzed by LC-MS/MS.
-
Data Analysis: A calibration curve is generated by plotting the instrument response against the concentration of the added standard. The absolute value of the x-intercept of the extrapolated linear regression line corresponds to the initial concentration of the metabolite in the sample.[3]
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams outline the FUB-PB-22 metabolic pathway and the analytical workflows.
Caption: Metabolic pathway of FUB-PB-22.
Caption: Comparison of analytical workflows.
FUB-PB-22 and other synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2.[12][15] The activation of the CB1 receptor, which is highly expressed in the central nervous system, is responsible for the psychoactive effects of these substances.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. External Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 5. mdpi.com [mdpi.com]
- 6. Critical evaluation of the role of external calibration strategies for IM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alpha-measure.com [alpha-measure.com]
- 8. iroatech.com [iroatech.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. ExSTA: External Standard Addition Method for Accurate High‐Throughput Quantitation in Targeted Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Navigating the Gauntlet: A Comparative Guide to Proficiency Testing for Synthetic Cannabinoid Metabolite Analysis
For researchers, scientists, and drug development professionals engaged in the critical analysis of synthetic cannabinoid metabolites, ensuring the accuracy and reliability of testing methods is paramount. Proficiency testing (PT) programs provide an essential external quality assessment, offering a benchmark against which a laboratory's performance can be measured. This guide offers a comparative overview of available PT programs and the analytical methodologies central to the detection and quantification of these ever-evolving novel psychoactive substances.
The dynamic nature of the synthetic cannabinoid landscape presents a continuous challenge for analytical laboratories. New analogs emerge with rapid frequency, necessitating robust and adaptable testing protocols. Participation in a reputable PT program is a cornerstone of a laboratory's quality assurance framework, demonstrating competence to accreditation bodies, regulatory agencies, and clients.
A Comparative Look at Proficiency Testing Providers
While direct, publicly available data comparing the performance of different proficiency testing programs for synthetic cannabinoid metabolites is limited due to the often anonymized nature of results, this section provides an overview of key providers and their offerings.
| Proficiency Testing Provider | Program Highlights | Analytes Typically Included | Accreditation of Provider |
| National Institute of Standards and Technology (NIST) | The Cannabis Quality Assurance Program (CannaQAP) offers interlaboratory studies to help labs improve measurement comparability. It is not a traditional PT scheme with pass/fail criteria but rather a tool for quality improvement.[1][2][3][4][5] | Focuses on cannabinoids in various matrices, including hemp oil and plant material. The scope may evolve to include metabolites. | N/A (Metrology Institute) |
| Collaborative Testing Services (CTS) | Offers a "Synthetic Drug Analysis" proficiency test.[6][7] While past reports have focused on other synthetic classes like cathinones, the program demonstrates a framework for assessing qualitative identification capabilities. | Varies by test; may include a range of synthetic drugs. Specific synthetic cannabinoid metabolite tests are not consistently detailed in public reports. | ISO/IEC 17043 Accredited |
| A2LA Accredited Providers | The American Association for Laboratory Accreditation (A2LA) accredits numerous PT providers for forensic and cannabis testing.[8][9][10] This accreditation ensures the provider meets rigorous international standards for competence. | The scope of accredited providers can be extensive and may include various synthetic cannabinoids and their metabolites, depending on the specific provider's program. | ISO/IEC 17043 |
| The Emerald Test™ | A well-recognized ILC/PT program specifically for the cannabis and hemp industries.[11][12] It allows laboratories to benchmark their performance against their peers and is often used to meet regulatory and accreditation requirements.[13][11] | Primarily focuses on cannabinoids, terpenes, residual solvents, pesticides, and microbial contaminants in cannabis and hemp matrices. The inclusion of synthetic cannabinoid metabolites may vary. | PTs are produced by ISO 17043-accredited manufacturers. |
Analytical Methodologies: The Core of Detection
The primary analytical techniques for the definitive identification and quantification of synthetic cannabinoid metabolites in biological matrices, particularly urine, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16][17][18]
Method Performance Characteristics
The following table summarizes typical performance characteristics for LC-MS/MS and GC-MS methods based on single-laboratory validation studies. It is important to note that these values serve as a benchmark, and actual performance may vary between laboratories.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.01 - 2.0 ng/mL[15] | Generally higher than LC-MS/MS, often requiring derivatization. |
| Limit of Quantification (LOQ) | 0.1 - 2.0 ng/mL[15] | Typically in the low ng/mL range. |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15-20% | Within ±15-20% |
| Precision (% CV) | < 15% | < 15% |
| Selectivity | High, based on precursor/product ion transitions. | High, based on fragmentation patterns. |
| Throughput | Generally higher than GC-MS. | Can be lower due to longer run times and derivatization steps. |
Experimental Protocols
Detailed and validated methodologies are crucial for accurate and reproducible results. Below are generalized protocols for the analysis of synthetic cannabinoid metabolites in urine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation (Hydrolysis and Extraction):
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add an internal standard solution and a buffered solution of β-glucuronidase. Incubate at an elevated temperature (e.g., 55-65°C) for a specified time (e.g., 1-3 hours) to cleave glucuronide conjugates.[19]
-
Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724), to the hydrolyzed sample to precipitate proteins.[17]
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):
-
LLE: Extract the analytes from the aqueous phase into an immiscible organic solvent (e.g., ethyl acetate).[20]
-
SPE: Pass the sample through a sorbent-packed cartridge that retains the analytes of interest. Wash the cartridge to remove interferences and then elute the analytes with an appropriate solvent.
-
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
2. Instrumental Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with two solvents, typically water with a small percentage of formic acid (Mobile Phase A) and acetonitrile or methanol (B129727) with formic acid (Mobile Phase B).[21]
-
Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is most common.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation (Hydrolysis, Extraction, and Derivatization):
-
Hydrolysis and Extraction: Similar to the LC-MS/MS protocol, enzymatic hydrolysis followed by LLE or SPE is performed.
-
Derivatization: To improve the volatility and thermal stability of the polar metabolites, a derivatization step is often necessary. This typically involves reacting the extracted analytes with a silylating agent (e.g., BSTFA with 1% TMCS).
2. Instrumental Analysis:
-
Chromatography:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is commonly used.
-
Carrier Gas: Helium is the standard carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is the most common technique.
-
Scan Mode: Full scan mode can be used for qualitative analysis, while selected ion monitoring (SIM) is used for quantitative analysis to enhance sensitivity.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for the analysis of synthetic cannabinoid metabolites and the logical relationship in selecting an analytical method.
References
- 1. NIST Tools for Cannabis Laboratory Quality Assurance | NIST [nist.gov]
- 2. Quality Assurance Programs | NIST [nist.gov]
- 3. Cannabis Quality Assurance Program: Exercise 1 Final Report | NIST [nist.gov]
- 4. The Analytical Scientist | The Return of CannaQAP [theanalyticalscientist.com]
- 5. federallabs.org [federallabs.org]
- 6. cts-forensics.com [cts-forensics.com]
- 7. CTS-Portal Support - Forensics Manufacturer's Information - Drug Analysis [support.cts-portal.com]
- 8. a2la.org [a2la.org]
- 9. A2LA Accredits Forensic Proficiency Testing Provider [laboratorynetwork.com]
- 10. a2la.org [a2la.org]
- 11. Proficiency Testing for Cannabis & Hemp Labs | Lab Manager [labmanager.com]
- 12. encorelabs.com [encorelabs.com]
- 13. Emerald Proficiency Tests Approved for Colorado Regulatory Compliance in Cannabis Testing | Technology Networks [technologynetworks.com]
- 14. gcms.cz [gcms.cz]
- 15. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. agilent.com [agilent.com]
- 20. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 21. diva-portal.org [diva-portal.org]
A Researcher's Guide to Human Liver Preparations for In Vitro Metabolism Studies of New Psychoactive Substances (NPS)
For researchers, scientists, and drug development professionals, selecting the appropriate in vitro model is a critical first step in understanding the metabolic fate of new psychoactive substances (NPS). The choice of human liver preparation—primarily hepatocytes, liver S9 fraction, or liver microsomes—significantly influences the scope and physiological relevance of the metabolic data obtained. This guide provides an objective comparison of these models, supported by experimental data and detailed protocols, to aid in making an informed decision for your research needs.
At a Glance: Comparing Human Liver Preparations
The primary difference between these preparations lies in their cellular and enzymatic complexity. Hepatocytes, as intact liver cells, offer the most complete metabolic system, while S9 fractions and microsomes represent subcellular components with varying enzymatic capabilities.
| Feature | Human Liver Microsomes (HLM) | Human Liver S9 Fraction (HLS9) | Primary Human Hepatocytes (PHH) |
| Composition | Endoplasmic reticulum vesicles containing Phase I enzymes (e.g., CYPs, FMOs) and some Phase II enzymes (e.g., UGTs).[1][2] | Cytosol and microsomes, containing both Phase I and a wider range of Phase II enzymes (e.g., SULTs, GSTs).[2][3] | Intact liver cells with a full complement of Phase I and II metabolic enzymes, cofactors, and transporters.[1][4] |
| Metabolic Capability | Primarily Phase I (oxidation, reduction, hydrolysis). Limited Phase II (glucuronidation).[1][5] | Both Phase I and a broader range of Phase II conjugation reactions.[3] | Comprehensive Phase I and II metabolism, including uptake and efflux processes.[1][4] |
| Primary Applications | High-throughput screening for metabolic stability, metabolite identification (Phase I), and CYP inhibition/induction studies.[1][6] | Broader metabolic profiling, including cytosolic enzyme-mediated reactions.[3][7] | "Gold standard" for predicting in vivo clearance, studying drug-drug interactions, and assessing transporter-mediated disposition.[7][8] |
| Advantages | Cost-effective, readily available, long shelf-life, suitable for automation.[1][3] | More comprehensive than microsomes, relatively inexpensive and easy to use.[3] | Most physiologically relevant model, provides a holistic view of liver metabolism.[1][4] |
| Disadvantages | Lacks most Phase II enzymes and transporters, may not reflect the full metabolic profile.[3] | Lacks intact cellular machinery and transporters, potential for cofactor depletion. | Higher cost, more labor-intensive, shorter lifespan, potential for donor-to-donor variability.[1][7][9] |
Experimental Data Summary: Metabolic Stability of NPS
The following table summarizes hypothetical comparative data for the metabolic stability of a representative NPS, "Compound X," across the three liver preparations. Metabolic stability is a key parameter indicating how quickly a compound is metabolized.
| Preparation | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or per million cells) |
| Human Liver Microsomes | 45 | 15.4 |
| Human Liver S9 Fraction | 35 | 19.8 |
| Primary Human Hepatocytes | 25 | 27.7 |
Note: These are representative values. Actual results will vary depending on the specific NPS and experimental conditions.
Experimental Workflow and Methodologies
A typical workflow for assessing the in vitro metabolism of an NPS is depicted below. This process involves incubation of the compound with the chosen liver preparation, followed by analysis to determine the rate of metabolism and identify the resulting metabolites.
References
- 1. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 2. Comparative Proteomics Analysis of Human Liver Microsomes and S9 Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Recent trends in drugs of abuse metabolism studies for mass spectrometry–based analytical screening procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pooled human liver preparations, HepaRG, or HepG2 cell lines for metabolism studies of new psychoactive substances? A study using MDMA, MDBD, butylone, MDPPP, MDPV, MDPB, 5-MAPB, and 5-API as examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Engineered Human Liver Platforms for Drug Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Sample Preparation Techniques for Cannabinoid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cannabinoids in various matrices is critical for research, quality control, and regulatory compliance. The chosen sample preparation technique significantly impacts the reliability and efficiency of the final analysis. This guide provides an objective comparison of common sample preparation techniques for cannabinoid analysis, supported by experimental data, detailed protocols, and workflow diagrams to aid in method selection and optimization.
At a Glance: Performance Comparison of Cannabinoid Sample Preparation Techniques
The selection of an appropriate sample preparation method depends on various factors, including the matrix type, target cannabinoids, available resources, and desired throughput. Below is a summary of key performance indicators for the most widely used techniques.
| Technique | Principle | Typical Recovery | Reproducibility (RSD) | Matrix Effect | Processing Time | Relative Cost |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid phase. | >74% (blood)[1], >90% (urine)[1] | <15% | Low to Moderate[1] | 2-4 hours | Moderate |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | >50% (urine)[2] | <10%[3] | Moderate to High[2] | 4 hours (including freeze step) | Low |
| QuEChERS | "Salting out" liquid-liquid extraction followed by dispersive SPE cleanup. | High (often highest for plant material)[4] | <15% | Low to Moderate[5] | <1 hour | Low to Moderate |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (typically CO2) as the solvent. | High (e.g., ~93% THC recovery) | Good | Low | 1-3 hours[6] | High |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and accelerate extraction. | High (up to 95%) | Good | Moderate | < 30 minutes[7] | Moderate to High |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to create cavitation and enhance solvent extraction. | High (can double extraction efficiency) | Good | Moderate | < 30 minutes | Moderate |
In-Depth Technique Analysis and Experimental Protocols
This section provides a detailed overview of each technique, including its underlying principles, advantages, limitations, and a representative experimental protocol.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly selective and effective technique for purifying and concentrating cannabinoids from complex matrices. It relies on the affinity of the target analytes for a solid sorbent material packed in a cartridge or well plate.
Advantages: High selectivity, good recovery, and significant reduction of matrix effects.[1][2] Limitations: Can be more time-consuming and costly than other methods, and method development can be complex.[1]
Experimental Protocol: SPE for Cannabinoids in Whole Blood[9]
-
Sample Pre-treatment: To 2 mL of whole blood, add an internal standard. Add 4 mL of cold acetonitrile (B52724) dropwise while vortexing to precipitate proteins. Centrifuge the sample for a minimum of 5 minutes at 2500 rpm. Transfer the supernatant to a clean tube.
-
Solvent Evaporation: Evaporate the supernatant to approximately 3 mL using a gentle stream of nitrogen at 35-40 °C.
-
Sample Dilution: Add 7 mL of 0.1 M sodium acetate (B1210297) buffer (pH 6.0) to the evaporated sample.
-
SPE Cartridge Conditioning: Condition a C8/strong anion-exchange mixed-mode SPE cartridge (e.g., Agilent Bond Elut Certify II, 200 mg) with 2 mL of methanol, followed by 2 mL of 0.1 M sodium acetate buffer (pH 6.0) with 5% methanol. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 2 mL of 0.1 M sodium acetate buffer (pH 6.0). Dry the cartridge under maximum vacuum for approximately 5 minutes.
-
Elution:
-
Elute THC with 2 mL of 95:5 hexane:ethyl acetate.
-
Wash the column with 5 mL of 1:1 methanol:DI water and dry under maximum vacuum for 5 minutes.
-
Wash with 1 mL of hexane.
-
Elute THC-COOH and 11-OH-THC with 2 mL of 1% acetic acid in 75:25 hexane:ethyl acetate into a separate tube.
-
-
Final Processing: Evaporate the elution fractions to dryness under nitrogen at a temperature no higher than 40 °C. The residue is then ready for derivatization and analysis by GC/MS or reconstitution for LC/MS.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates cannabinoids from aqueous matrices based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Advantages: Simple, inexpensive, and effective for a wide range of matrices.[2] Limitations: Can be labor-intensive, time-consuming, requires large volumes of organic solvents, and may have issues with emulsion formation.[1][2]
Experimental Protocol: LLE for Cannabinoids in Urine[4]
-
Hydrolysis: In a 15 mL propylene (B89431) tube, combine 2 mL of urine sample, 50 ng/mL of internal standard (Δ9-THC-COOH-d3), and 100 µL of 10% (v/v) NaOH. Incubate at 60 °C for 20 minutes to hydrolyze cannabinoid conjugates. Allow the tube to cool to room temperature.
-
Acidification and Extraction: Add 2 mL of deionized water, 2 mL of 10% (v/v) acetic acid, and 8 mL of extraction solvent (n-hexane:ethyl acetate, 9:1, v/v) to the tube.
-
Mixing: Agitate the mixture mechanically for 30 minutes.
-
Phase Separation: Centrifuge the tube at 700 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Final Processing: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. The residue is then derivatized for GC-MS analysis.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method involves an initial liquid-liquid partitioning with acetonitrile and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE). It is particularly popular for the analysis of cannabinoids in complex matrices like cannabis flower and edibles.[5]
Advantages: Fast, simple, low solvent consumption, and effective for a wide range of matrices.[5][8] Limitations: May require optimization for different matrices to minimize matrix effects.[4]
Experimental Protocol: QuEChERS for Cannabinoids in Cannabis Flower[6]
-
Sample Homogenization and Hydration: Weigh 100 mg of homogenized cannabis flower into a 50-mL centrifuge tube. Add 10 mL of reagent water and let it soak for 30 minutes, shaking occasionally.
-
Extraction: Add 10 mL of acetonitrile (MeCN) and shake or vortex for 10 minutes.
-
Salting Out: Add a QuEChERS extraction salt packet (e.g., 4 g MgSO4, 1 g NaCl, 0.5 g sodium citrate (B86180) dibasic sesquihydrate, and 1 g sodium citrate tribasic) to the tube. Shake for 1 minute.
-
Phase Separation: Centrifuge at 3000 g for 5 minutes. The cannabinoids will be in the upper acetonitrile layer.
-
Cleanup (dSPE) - Optional for Food Samples: For food matrices, an aliquot of the supernatant is transferred to a dSPE tube containing sorbents like primary secondary amine (PSA) to remove interfering compounds.
-
Final Processing: For cannabis flower, take a small aliquot (e.g., 5 µL) of the supernatant and dilute it with an appropriate solvent (e.g., 1 mL n-hexane for GC/MS or mobile phase for LC/MS) for analysis.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract cannabinoids.
Advantages: Environmentally friendly ("green") solvent, high selectivity, and short processing times.[6] Limitations: High initial equipment cost and requires specialized knowledge for operation.
Experimental Protocol: SFE for Cannabinoids from Cannabis Flower[7]
-
Sample Preparation: Grind cannabis flowers to a consistent particle size.
-
SFE System Setup:
-
Place the ground cannabis material into the extraction vessel.
-
Set the extraction parameters:
-
Pressure: 250 bar
-
Temperature: 37 °C
-
Extraction Time: 3 hours
-
-
-
Extraction: Fill the extraction chamber with CO2 and maintain the set pressure and temperature for the duration of the extraction.
-
Collection: Depressurize the system to allow the CO2 to return to a gaseous state, leaving behind the extracted cannabinoids in a collection vessel.
-
Rewashing (Optional): To increase yield, the extraction chamber can be re-pressurized with fresh CO2 for an additional extraction cycle.
-
Final Processing: The collected extract can be further purified or directly prepared for analysis.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and plant material, leading to the disruption of plant cells and enhanced extraction of cannabinoids.
Advantages: Very fast extraction times, reduced solvent consumption, and high extraction efficiency.[7] Limitations: Potential for thermal degradation of some cannabinoids if not properly controlled, and requires specialized microwave extraction equipment.
Experimental Protocol: MAE for Cannabinoids from Hemp[8]
-
Sample Preparation: Mix a known weight of ground hemp material with an appropriate extraction solvent (e.g., methanol) in a microwave-safe extraction vessel.
-
MAE System Setup:
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters:
-
Microwave Power: 375 W
-
Temperature: 109 °C
-
Extraction Time: 30 minutes
-
-
-
Extraction: Run the microwave extraction program.
-
Cooling and Filtration: Allow the vessel to cool, then filter the extract to remove solid plant material.
-
Final Processing: The filtered extract can be diluted and directly analyzed.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting cell walls and enhancing the extraction of cannabinoids.
Advantages: Rapid extraction, improved yields, and suitable for heat-sensitive compounds. Limitations: The efficiency can be affected by the sample matrix and the specific ultrasonic equipment used.
Experimental Protocol: UAE for Cannabinoids from Cannabis Edibles
-
Sample Preparation: Homogenize the cannabis edible. For solid samples, grinding may be necessary.
-
Extraction:
-
Place a known weight of the homogenized sample into a suitable vessel.
-
Add an appropriate extraction solvent (e.g., ethanol).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for a specified time (e.g., 15-30 minutes).
-
-
Separation: Centrifuge or filter the mixture to separate the solid residue from the liquid extract.
-
Final Processing: The extract can be further cleaned up if necessary, or directly diluted for analysis.
References
- 1. unitedchem.com [unitedchem.com]
- 2. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brjac.com.br [brjac.com.br]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. unitedchem.com [unitedchem.com]
- 6. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Extraction of Cannabinoids in Hemp Nut Using Response Surface Methodology: Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for FUB-PB-22 3-carboxyindole metabolite
For Immediate Reference: Treat FUB-PB-22 3-carboxyindole metabolite as a hazardous substance. Adherence to proper personal protective equipment (PPE) protocols and waste management guidelines is mandatory to ensure personnel safety and regulatory compliance.
This document provides detailed procedural guidance for the safe handling and disposal of this compound, a synthetic cannabinoid metabolite intended for research and forensic applications.[1][2][3] The information herein is designed to equip researchers, scientists, and drug development professionals with the necessary protocols to manage this compound safely and effectively.
Compound Identification and Hazard Profile
This compound is classified as a hazardous substance.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4] Symptoms of poisoning may occur after several hours, necessitating medical observation for at least 48 hours after any potential exposure.[4]
Table 1: Chemical and Physical Properties
| Property | Value |
| Formal Name | 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylic acid |
| CAS Number | 226883-79-0 |
| Molecular Formula | C₁₆H₁₂FNO₂ |
| Formula Weight | 269.3 g/mol |
| Purity | ≥98% |
| Formulation | A solid |
| Solubility | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Slightly soluble (0.1-1 mg/ml) |
| Storage | -20°C |
| Stability | ≥4 years |
Source: Cayman Chemical[1][2][3]
Personal Protective Equipment (PPE) and Safe Handling
Due to the hazardous nature of this compound, strict adherence to safety protocols is essential.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection : Use safety glasses with side shields or goggles.
-
Respiratory Protection : If handling the solid form outside of a certified chemical fume hood, a NIOSH-approved respirator is required. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Body Protection : A lab coat must be worn. Ensure skin is not exposed.
-
Hygiene : Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[1][2]
Waste Management and Disposal Protocol
The disposal of this compound must be managed through a designated hazardous waste stream. Do not dispose of this chemical down the drain or in regular trash. [5]
Step 1: Waste Segregation and Collection
-
Solid Waste :
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[6]
-
The container must be made of a compatible material (e.g., high-density polyethylene) with a secure, leak-proof screw-on cap.[6]
-
If possible, use the original manufacturer's container.[6]
-
Label the container as "Hazardous Waste" and clearly identify the contents: "this compound".[7][8]
-
-
Liquid Waste :
-
Collect solutions containing this compound in a dedicated, leak-proof, and compatible liquid hazardous waste container.
-
Do not mix with other incompatible waste streams.[9]
-
Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and their approximate concentrations.
-
Step 2: On-Site Chemical Inactivation (Recommended for liquid waste)
While direct disposal of the contained waste is the primary route, chemical inactivation can be performed as an additional safety step for liquid waste streams, particularly for trace amounts. This procedure should be performed in a chemical fume hood.
-
Experimental Protocol for Inactivation :
-
Prepare a 10% bleach solution (sodium hypochlorite).
-
Slowly add the bleach solution to the liquid waste containing this compound, aiming for a 1:10 ratio of the metabolite solution to the bleach solution. Oxidizing agents in bleach solutions have been shown to be effective in degrading related compounds.
-
Allow the mixture to react for at least one hour to ensure degradation.
-
Despite this inactivation step, the resulting solution must still be disposed of as hazardous waste.
-
Step 3: Storage and Disposal
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[9]
-
Utilize secondary containment to prevent spills.[6]
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][11]
-
Maintain meticulous records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.[10][12]
Decontamination of Surfaces and Glassware
In the event of a spill or for routine cleaning, the following procedures should be followed:
-
Surface Decontamination :
-
Wear appropriate PPE.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
Wipe the area with a cloth dampened with a suitable solvent such as methanol (B129727), followed by a 10% bleach solution or a strong detergent.[13]
-
Collect all cleaning materials as solid hazardous waste.
-
-
Glassware Decontamination :
-
Rinse glassware with a suitable solvent (e.g., methanol or acetone) to remove residual compound. Collect this rinsate as liquid hazardous waste.
-
Wash the glassware with a laboratory-grade detergent. Alkaline cleaners are effective at removing organic residues.[14]
-
Triple-rinse with deionized water.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. acs.org [acs.org]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. research-compliance.umich.edu [research-compliance.umich.edu]
- 11. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 12. k-state.edu [k-state.edu]
- 13. researchgate.net [researchgate.net]
- 14. samboi.kr [samboi.kr]
Essential Safety and Operational Guidance for Handling FUB-PB-22 3-Carboxyindole Metabolite
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of FUB-PB-22 3-carboxyindole metabolite, an analytical reference standard categorized as a synthetic cannabinoid metabolite.[1][2][3] Given the nature of this compound, it should be considered hazardous, and stringent safety protocols must be followed to prevent exposure.[2][3]
Hazard Identification and Immediate Precautions
This compound is intended for research and forensic applications only and is not for human or veterinary use.[2][3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is imperative to avoid all direct contact with the substance.
Immediate Actions:
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2][3]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Always review the complete Safety Data Sheet (SDS) provided by the supplier before use.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and most critical barrier against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| Activity | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with powder-free nitrile gloves is recommended.[4] | Disposable, solid-front, back-closing gown.[5] | Safety glasses with side shields and a face shield.[4] | N95 or higher-rated respirator, especially if not handled in a containment enclosure.[5][6] |
| Solution Preparation | Double-gloving with powder-free nitrile gloves.[4] | Disposable, solid-front, back-closing gown.[5] | Chemical splash goggles and a face shield.[4] | Work in a certified chemical fume hood or biological safety cabinet. |
| General Laboratory Handling | Powder-free nitrile gloves.[4] | Long-sleeved lab coat. | Safety glasses with side shields. | Not generally required if handled in a well-ventilated area with no aerosol generation. |
| Spill Cleanup | Double-gloving with heavy-duty nitrile gloves. | Chemical-resistant disposable gown or coveralls.[5] | Chemical splash goggles and a face shield.[4] | Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[6] |
| Waste Disposal | Heavy-duty nitrile gloves. | Disposable gown or lab coat. | Safety glasses with side shields. | Not generally required if waste is properly contained. |
Experimental Protocols: Safe Handling Workflow
The following procedural steps provide a general framework for safely handling this compound in a laboratory setting.
3.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.[7]
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area to avoid reaching outside the designated space during the procedure. This includes weighing paper, spatulas, solvent dispensers, and waste containers.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
3.2. Weighing the Solid Compound
-
Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it.
-
Transfer the Compound: Carefully transfer the desired amount of this compound from the storage vial to the weighing paper using a clean spatula.
-
Record the Weight: Note the exact weight of the compound.
-
Clean Up: After weighing, carefully clean the spatula and the balance with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
3.3. Preparing a Stock Solution
-
Transfer to Vial: Carefully transfer the weighed solid into an appropriate glass vial.
-
Add Solvent: Using a calibrated pipette, add the desired volume of solvent (e.g., DMSO, Ethanol) to the vial.[1] this compound is sparingly soluble in DMSO and slightly soluble in ethanol.[1]
-
Dissolve the Compound: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Label the Solution: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
3.4. Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the gown, face shield, and eye protection. Wash hands thoroughly after removing all PPE.
-
Secure Storage: Store the this compound, both in solid form and in solution, at -20°C in a clearly labeled, sealed container in a secure location.[2][3]
Disposal Plan
The disposal of synthetic cannabinoid waste must be handled responsibly to prevent environmental contamination and diversion.
4.1. Waste Segregation
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container for liquids.
4.2. Waste Treatment and Disposal
-
Rendering Unusable: Prior to final disposal, the chemical waste must be rendered "unusable and unrecognizable."[8] This can be achieved by mixing the waste with at least 50% of an inert material such as sand, cat litter, or another non-hazardous solid waste.[8][9]
-
Final Disposal Options:
-
Consult Local Regulations: Always consult with your institution's environmental health and safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.
Signaling Pathways and Experimental Workflows
To visualize the safe handling process, the following diagram outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pppmag.com [pppmag.com]
- 7. gerpac.eu [gerpac.eu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. What are ways to safely dispose of cannabis waste? - iKickButts [ikickbutts.org]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. masscannabiscontrol.com [masscannabiscontrol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
